Physicochemical Profiling and Synthetic Utility of 3-(Ethylamino)-1-Propanol
Technical Whitepaper | Version 1.0 Primary CAS: 42055-16-3 Molecular Formula: Target Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists. The Metric: Molecular Weight & Isotopic Precision In drug d...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper | Version 1.0
Primary CAS: 42055-16-3
Molecular Formula:
Target Audience: Medicinal Chemists, Process Engineers, and Analytical Scientists.
The Metric: Molecular Weight & Isotopic Precision
In drug development, molecular weight (MW) is not merely a physical constant; it is a determinant of pharmacokinetics, blood-brain barrier (BBB) permeability, and stoichiometric precision. For 3-(ethylamino)-1-propanol, the distinction between Average Molecular Weight and Monoisotopic Mass is critical for high-resolution mass spectrometry (HRMS) validation.
Mass Calculations
Metric
Value
Significance in R&D
Average Molecular Weight
103.16 g/mol
Used for molarity calculations, reagent stoichiometry, and yield analysis.
Monoisotopic Mass
103.0997 Da
The exact mass of the most abundant isotope (, , , ). Critical for identifying the parent ion in LC-MS.
Heavy Atom Count
7
Indicates a low steric footprint, making it an ideal "fragment" for Fragment-Based Drug Discovery (FBDD).
Pharmacokinetic Implications (Lipinski & Veber)
With a MW of 103.16, this molecule sits well below the 500 Da threshold of Lipinski’s Rule of 5. Its small size and bifunctional nature (secondary amine + primary alcohol) make it a "privileged scaffold" for constructing PROTAC linkers or enhancing the solubility of lipophilic drugs without significantly penalizing the overall molecular weight of the final API (Active Pharmaceutical Ingredient).
Physicochemical Properties & Identification
Accurate characterization requires validated reference data.[1] The following parameters define the compound's behavior in solution and under thermal stress.
Less dense than water; phase separation in aqueous workups requires pH adjustment.
Boiling Point
(Atm)
High BP due to intermolecular H-bonding (OH and NH groups). Distillation requires high vacuum.
pKa (Amine)
The secondary amine is basic. It will be protonated at physiological pH (7.4).
logP
Hydrophilic. High water solubility; poor retention on C18 columns without ion-pairing agents.
SMILES
OCCCNCC
Machine-readable string for chemoinformatics.
Synthetic Methodology: Validated Protocols
For research applications, the synthesis of 3-(ethylamino)-1-propanol typically follows a nucleophilic substitution pathway. Below is a self-validating protocol designed to minimize the formation of the tertiary amine byproduct (double alkylation).
Core Reaction Logic
The synthesis relies on the
attack of ethylamine on 3-chloro-1-propanol. To favor the secondary amine product, ethylamine must be used in large excess to statistically reduce the probability of the product reacting with another equivalent of alkyl halide.
Workflow Diagram (Graphviz)
Caption: Step-by-step synthetic workflow for the mono-alkylation of ethylamine, highlighting critical pH adjustments for extraction.
Detailed Protocol
Setup: Charge a round-bottom flask with 70% aqueous ethylamine (10 equivalents). Cool to 0°C.
Caption: Predicted ESI-MS fragmentation pathway for structural confirmation.
NMR Spectroscopy (
NMR in
)
3.65 ppm (t, 2H): Triplet corresponding to .
2.80 ppm (t, 2H): Triplet corresponding to .
2.65 ppm (q, 2H): Quartet for the ethyl group .
1.70 ppm (m, 2H): Multiplet for the central methylene .
1.10 ppm (t, 3H): Triplet for the terminal methyl .
Pharmaceutical Applications
Linker Chemistry in PROTACs
3-(ethylamino)-1-propanol serves as a vital "spacer" in Proteolysis Targeting Chimeras (PROTACs). The hydroxyl group allows for ester/ether formation with an E3 ligase ligand, while the secondary amine provides a reactive handle for attachment to the target protein ligand via amide coupling or reductive amination.
Solubility Enhancement
Incorporating this moiety into a drug scaffold introduces a basic center (the amine) and a hydrogen bond donor/acceptor (the alcohol).
Mechanism: The amine can be converted to a hydrochloride salt, drastically increasing aqueous solubility for oral or parenteral formulations.
Example: Used in the synthesis of local anesthetics where the amino-alcohol tail dictates the duration of action and potency.
Safety & Handling (SDS Highlights)
Hazards: Corrosive (Causes skin burns and eye damage).
Storage: Store under inert gas (Argon/Nitrogen). The amine absorbs
from the air to form carbamates; the alcohol is hygroscopic.
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10176104, 3-(Ethylamino)-1-propanol. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: 3-amino-1-propanol and alkylated derivatives. Retrieved from [Link][3]
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews.
An In-Depth Technical Guide on the Physical Properties of 3-(Ethylamino)-1-Propanol Introduction 3-(Ethylamino)-1-Propanol (CAS No. 42055-16-3) is a bifunctional organic molecule possessing both a secondary amine and a p...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide on the Physical Properties of 3-(Ethylamino)-1-Propanol
Introduction
3-(Ethylamino)-1-Propanol (CAS No. 42055-16-3) is a bifunctional organic molecule possessing both a secondary amine and a primary alcohol functional group.[1][2] This structure makes it a valuable chemical intermediate in various industrial and research applications. It serves as a building block in the synthesis of pharmaceuticals, particularly local anesthetics and cardiovascular drugs.[1] Furthermore, its amphoteric nature lends itself to applications in the manufacturing of agrochemicals, surfactants, corrosion inhibitors, and personal care products, where it helps modify solubility, stability, and pH.[1]
While extensive, peer-reviewed data on the specific physical properties of 3-(ethylamino)-1-propanol is not broadly compiled, a robust understanding of its characteristics can be achieved through a comparative analysis with its structural analogues: the parent compound 3-amino-1-propanol and the closely related 3-(methylamino)-1-propanol. This guide provides the known molecular details of 3-(ethylamino)-1-propanol and presents a detailed comparative overview of the physical properties of its analogues to offer researchers and drug development professionals a reliable framework for its handling, application, and characterization.
Section 1: Core Molecular Identifiers for 3-(Ethylamino)-1-Propanol
The foundational molecular information for 3-(ethylamino)-1-propanol is well-established and summarized below. This data is critical for stoichiometric calculations and structural elucidation in synthetic chemistry.
Section 2: Comparative Analysis of Physical Properties
To predict the behavior of 3-(ethylamino)-1-propanol, it is instructive to examine the documented physical properties of 3-amino-1-propanol and 3-(methylamino)-1-propanol. The progressive alkylation of the amino group from a primary (–NH₂) to a secondary (–NHCH₃, –NHC₂H₅) amine influences intermolecular forces, which in turn dictates properties like boiling point, density, and flash point.
Expert Analysis of Property Trends:
The substitution of hydrogen atoms on the nitrogen with alkyl groups (methyl, then ethyl) is expected to alter physical properties due to two competing effects: the increase in molecular weight and the reduction in hydrogen bonding capability.
Boiling Point: 3-amino-1-propanol exhibits extensive hydrogen bonding through both its -OH and -NH₂ groups, resulting in a high boiling point (187-188 °C). The boiling point of 3-(methylamino)-1-propanol is lower (169 °C), which suggests that the disruption of N-H hydrogen bonding (from two N-H bonds to one) has a more significant effect than the modest increase in molecular weight. It is therefore logical to predict that 3-(ethylamino)-1-propanol will have a boiling point in a similar or slightly higher range than the methyl analogue, but likely lower than the parent amino-propanol.
Density: The density decreases from the parent amine (0.9824 g/cm³) to the methyl-substituted analogue (0.917 g/mL). This trend is common as the introduction of alkyl chains can disrupt the efficient packing of molecules that is possible with stronger hydrogen bonding networks.
Flash Point: The flash point also decreases with N-alkylation, indicating a slight increase in volatility, which correlates with the observed trend in boiling points.
Section 3: Experimental Protocols for Physical Property Determination
For researchers requiring precise data for 3-(ethylamino)-1-propanol, direct measurement is necessary. The following protocols describe self-validating, standard methodologies for determining key physical properties.
Protocol 3.1: Determination of Boiling Point by Distillation
This method relies on measuring the vapor temperature of a liquid at atmospheric pressure as it undergoes a phase change.
Methodology:
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a port for a thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.
Sample Preparation: Place a 10-20 mL sample of 3-(ethylamino)-1-propanol and a few boiling chips into the round-bottom flask.
Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.
Heating: Gently heat the flask using a heating mantle.
Data Collection: Record the temperature when the first drop of distillate collects in the receiving flask and observe the temperature range over which the bulk of the material distills. A stable, narrow temperature range indicates a pure compound.
Pressure Correction: Record the ambient atmospheric pressure. If it deviates significantly from standard pressure (760 mmHg), a pressure correction may be applied using a nomograph for accuracy.
Boiling Point Determination Workflow
Protocol 3.2: Determination of Density using a Pycnometer
This protocol provides a highly accurate method for determining the density of a liquid by precisely measuring the mass of a known volume.
Methodology:
Calibration: Clean and dry a pycnometer of known volume (e.g., 10 mL). Weigh the empty, dry pycnometer accurately (m₁).
Solvent Measurement: Fill the pycnometer with deionized water of a known temperature (e.g., 25 °C). Insert the stopper, ensuring excess water exits through the capillary. Dry the exterior and weigh the filled pycnometer (m₂). Calculate the exact volume of the pycnometer using the known density of water at that temperature.
Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the 3-(ethylamino)-1-propanol sample at the same temperature. Weigh the filled pycnometer (m₃).
Calculation:
Mass of sample = m₃ - m₁
Volume of sample = Volume of pycnometer (from step 2)
Density = (m₃ - m₁) / Volume
Density Determination Workflow
Section 4: Safety and Handling
Given their chemical nature as corrosive amines, 3-(alkylamino)-1-propanols must be handled with appropriate care. The hazard classifications for 3-(methylamino)-1-propanol provide a strong basis for the expected hazards of the ethyl analogue.
GHS Hazard Statements: H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage).[5][6]
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[5][8]
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[5][8]
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If exposure limits may be exceeded, a full-face respirator may be required.[5][8]
First-Aid Measures:
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[8][9]
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8][9]
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8][9]
Ingestion: Rinse mouth. Do NOT induce vomiting. Ingestion can cause severe damage and perforation of tissues; seek immediate medical attention.[8]
Section 5: Visualization of Structural Relationships
The structural progression from the parent amine to its alkylated derivatives is key to understanding the trends in their physical properties.
Wikipedia. (2024, April 23). 3-Amino-1-propanol. Retrieved from [Link]
PubChem. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]
MySkinRecipes. (n.d.). 3-(Ethylamino)-1-propanol. Retrieved from [Link]
West Liberty University. (n.d.). MATERIAL SAFETY DATA SHEET 1-PROPANOL. Retrieved from [Link]
PubChem. (n.d.). 3-(Diethylamino)-1-propanol. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved from [Link]
ResearchGate. (2025, August 7). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Retrieved from [Link]
PubChem. (n.d.). 3-Ethoxy-1-propanol. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-ethoxy-. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 1-Propanol. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Diethylamino-1-Propanol in Pharma Manufacturing. Retrieved from [Link]
MDPI. (2026, January 20). Expanding the Range of Methods for Obtaining Diverse Representatives of Sulfonyl Phosphoramidate Oligonucleotides. Retrieved from [Link]
Wikipedia. (n.d.). 1-Propanol. Retrieved from [Link]
US EPA. (n.d.). 1-Propanol, 3-ethoxy- - Substance Details. Retrieved from [Link]
An In-Depth Technical Guide to the Structure Elucidation of 3-(Ethylamino)-1-Propanol Abstract The definitive structural characterization of chemical entities is a cornerstone of drug development, chemical synthesis, and...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Structure Elucidation of 3-(Ethylamino)-1-Propanol
Abstract
The definitive structural characterization of chemical entities is a cornerstone of drug development, chemical synthesis, and materials science. It ensures purity, predicts reactivity, and is a prerequisite for regulatory acceptance. This guide provides a comprehensive, multi-technique approach to the structure elucidation of 3-(ethylamino)-1-propanol (C₅H₁₃NO), a key intermediate in the synthesis of various pharmaceuticals.[1] We will move beyond a simple recitation of data to explore the causal logic behind experimental design and data interpretation, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document serves as a practical framework for researchers and scientists, emphasizing self-validating protocols and authoritative grounding for each analytical step.
Introduction: The Imperative for Unambiguous Characterization
3-(Ethylamino)-1-propanol is a bifunctional molecule containing both a secondary amine and a primary alcohol. This structure makes it a versatile building block, but also presents unique challenges for characterization, such as intramolecular hydrogen bonding which can influence its spectroscopic properties.[2] An erroneous structural assignment can have profound consequences, leading to failed syntheses, impure products, and misinterpreted biological data. Therefore, a rigorous, orthogonal approach, where each analytical technique corroborates the others, is not merely best practice but essential for scientific integrity.
Physicochemical Properties
A foundational understanding begins with the molecule's basic properties, which inform the selection of analytical conditions.
The structure elucidation process is a logical progression, beginning with the determination of molecular formula and proceeding to the detailed mapping of atomic connectivity. Each technique provides a unique piece of the puzzle.
α-cleavage at the alcohol (often the base peak for primary alcohols) [5]
Infrared Spectroscopy: Identifying the Functional Groups
Core Directive: To provide definitive evidence for the presence of the hydroxyl (-OH) and secondary amine (-NH) functional groups.
Experimental Protocol
Sample Preparation: As 3-(ethylamino)-1-propanol is a liquid, a spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
Data Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer to scan the sample over the mid-infrared range (4000 cm⁻¹ to 400 cm⁻¹).
Background Correction: Acquire a background spectrum of the empty sample compartment and ratio it against the sample spectrum to produce the final absorbance or transmittance spectrum.
[6]
Data Interpretation: The Vibrational Signature
The IR spectrum provides a direct, causal link between absorption bands and the vibrations of specific functional groups.
O-H and N-H Region (3500-3200 cm⁻¹):
Alcohol O-H Stretch: A very broad, strong absorption centered around 3350 cm⁻¹ is expected. [7]The broadness is a direct consequence of intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.
[8] * Secondary Amine N-H Stretch: A single, weaker, and sharper peak is expected in the same 3350-3310 cm⁻¹ region. [9][10]This peak will likely be superimposed upon the much broader O-H band but may appear as a distinct shoulder.
C-H Region (3000-2850 cm⁻¹): Strong, sharp absorptions in this region confirm the presence of sp³-hybridized C-H bonds in the propyl and ethyl chains.
[7]
Fingerprint Region (<1500 cm⁻¹):
C-O Stretch: A strong, distinct band between 1050-1150 cm⁻¹ is characteristic of a primary alcohol C-O stretching vibration.
[7] * C-N Stretch: A medium to weak absorption between 1250-1020 cm⁻¹ indicates the C-N bond of the aliphatic amine.
[9]
Nuclear Magnetic Resonance Spectroscopy: The Definitive Map
Core Directive: To provide an unambiguous map of the carbon-hydrogen framework, establishing atom-to-atom connectivity through chemical shift, integration, and spin-spin coupling. NMR is the most powerful single technique for de novo structure elucidation.
[11]
Experimental Protocol
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
[12]2. ¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher. Ensure sufficient scans for a good signal-to-noise ratio.
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. Protons attached to heteroatoms (O-H and N-H) will exchange with deuterium, causing their signals to disappear. [13]This is a definitive test to identify these labile protons.
¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. In this mode, each unique carbon atom appears as a single sharp line, simplifying the spectrum.
[14]
Data Interpretation: Decoding the Magnetic Environment
The ¹H NMR spectrum is predicted to show five distinct signals for the protons on the carbon backbone, plus two exchangeable proton signals. The chemical shift is determined by the local electronic environment (shielding/deshielding), integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons (n+1 rule).
[12]
Proton Assignment (Position)
Predicted δ (ppm)
Integration
Multiplicity
Causality (Neighboring Protons)
-CH₂-OH (a)
~3.65
2H
Triplet (t)
Coupled to 2 protons at (b)
-CH₂- (b)
~1.75
2H
Quintet (quin)
Coupled to 2 protons at (a) and 2 at (c)
-CH₂-NH- (c)
~2.75
2H
Triplet (t)
Coupled to 2 protons at (b)
-NH-CH₂-CH₃ (d)
~2.65
2H
Quartet (q)
Coupled to 3 protons at (e)
-CH₂-CH₃ (e)
~1.10
3H
Triplet (t)
Coupled to 2 protons at (d)
| -OH, -NH | Variable (broad) | 2H | Singlet (s) | Labile protons; will disappear upon D₂O exchange |
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each unique carbon atom in the asymmetric molecule. The chemical shift is primarily influenced by the electronegativity of nearby atoms.
[15]
Conclusion: A Triangulated and Validated Structure
The structural elucidation of 3-(ethylamino)-1-propanol is achieved with high confidence through the systematic integration of multiple, orthogonal analytical techniques.
Mass Spectrometry establishes the correct molecular formula of C₅H₁₃NO and provides key fragmentation data (m/z 31, 58) consistent with the proposed structure.
Infrared Spectroscopy delivers unequivocal proof of the core functional groups: a broad O-H stretch for the alcohol and a distinct N-H stretch for the secondary amine, corroborated by C-O and C-N stretches in the fingerprint region.
NMR Spectroscopy provides the final, definitive evidence. ¹H NMR resolves the five unique proton environments of the carbon backbone with the correct integrations and coupling patterns, while ¹³C NMR confirms the presence of five distinct carbon environments. The D₂O exchange experiment validates the assignment of the labile O-H and N-H protons.
Together, these self-validating systems converge on a single, unambiguous structure, providing the authoritative grounding required for further research and development. This integrated approach represents a robust framework for the characterization of novel chemical entities in any drug development pipeline.
References
MySkinRecipes. (n.d.). 3-(Ethylamino)-1-propanol. Retrieved from [Link]
PubChem. (n.d.). 3-Amino-1-propanol. National Center for Biotechnology Information. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. Retrieved from [Link]
Herzon, S. B., et al. (2022). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. Accounts of Chemical Research, 55(3), 359-374. Retrieved from [Link]
The Organic Chemistry Tutor. (2021). Propanol's H-NMR Spectra: 4 Peaks Explained. YouTube. Retrieved from [Link]
University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved from [Link]
Ribeiro-Claro, P. J., et al. (2000). Structural and vibrational characterisation of 3-amino-1-propanol a concerted SCF-MO ab initio, Raman and infrared (matrix isolation and liquid phase) spectroscopy study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1155-1167. Retrieved from [Link]
Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook. Retrieved from [Link]
Wang, Y., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 30(2), 223-231. Retrieved from [Link]
ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [Link]
University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
MDPI. (2019). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 24(15), 2788. Retrieved from [Link]
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]
OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
Dummies. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [Link]
MassBank. (n.d.). 1-PROPANOL. Retrieved from [Link]
JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. Retrieved from [Link]
OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 3-(Benzylmethylamino)-1-propanol. NIST Chemistry WebBook. Retrieved from [Link]
Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved from [Link]
ResearchGate. (n.d.). ESI mass spectrum (positive mode) of Fe-eh in 1-propanol. Retrieved from [Link]
JoVE. (2024). Mass Spectrometry: Alcohol Fragmentation. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). 1-Propanol. NIST Chemistry WebBook. Retrieved from [Link]
OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy. Retrieved from [Link]
OpenOChem Learn. (n.d.). Primer on ¹³C NMR Spectroscopy. Retrieved from [Link]
An In-Depth Technical Guide to the Synthesis of 3-(Ethylamino)-1-Propanol
Abstract This technical guide provides a comprehensive overview of the principal synthetic pathways for producing 3-(ethylamino)-1-propanol (CAS No: 42055-16-3), a versatile amino alcohol with significant applications as...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for producing 3-(ethylamino)-1-propanol (CAS No: 42055-16-3), a versatile amino alcohol with significant applications as an intermediate in the pharmaceutical, agrochemical, and surfactant industries.[1] We will delve into the mechanistic underpinnings, process optimization, and detailed experimental protocols for the most industrially viable and scientifically robust synthetic routes. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of the synthesis of this important building block.
Introduction and Strategic Importance
3-(Ethylamino)-1-propanol, with the molecular formula C₅H₁₃NO and a molecular weight of 103.16 g/mol , is a bifunctional molecule featuring both a secondary amine and a primary alcohol. This unique structure allows it to serve as a critical intermediate in the synthesis of a wide range of more complex molecules. Its primary applications are found in the production of pharmaceuticals, particularly local anesthetics and cardiovascular drugs.[1] Furthermore, its amphoteric nature makes it a valuable component in the formulation of corrosion inhibitors, surfactants, and personal care products where it aids in modifying solubility and stability.[1]
The selection of a synthetic pathway for 3-(ethylamino)-1-propanol is a critical decision driven by factors such as raw material cost and availability, desired purity, scalability, and environmental impact. This guide will focus on three core synthetic strategies:
Pathway 1: Nucleophilic Substitution - A direct and efficient approach involving the reaction of ethylamine with a 3-halopropanol.
Pathway 2: Reductive Amination - A classic method for amine synthesis, adaptable for this target molecule.
Pathway 3: Aza-Michael Addition and Subsequent Reduction - A two-step approach utilizing an α,β-unsaturated carbonyl compound.
Each pathway will be analyzed for its mechanistic rationale, advantages, and potential challenges, providing the reader with the necessary insights to make informed decisions in a research or manufacturing context.
Pathway 1: Nucleophilic Substitution of 3-Chloro-1-propanol with Ethylamine
This pathway represents the most direct and frequently employed method for the industrial-scale synthesis of 3-(ethylamino)-1-propanol. The core of this synthesis is a classic SN2 (bimolecular nucleophilic substitution) reaction where ethylamine acts as the nucleophile, displacing the chloride leaving group from 3-chloro-1-propanol.
Mechanistic Rationale and Causality
The reaction proceeds via a one-step mechanism. Ethylamine, possessing a lone pair of electrons on the nitrogen atom, is a potent nucleophile.[2] The carbon atom bonded to the chlorine in 3-chloro-1-propanol is electrophilic due to the electron-withdrawing nature of the chlorine atom. The nucleophilic nitrogen of ethylamine attacks this electrophilic carbon, leading to the formation of a C-N bond and the simultaneous cleavage of the C-Cl bond.
A critical consideration in this reaction is the stoichiometry of the amine. Two equivalents of ethylamine are required. The first equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrogen chloride (HCl) that is formed as a byproduct.[3][4][5] This prevents the protonation of the unreacted ethylamine, which would render it non-nucleophilic. The final products of this initial reaction are 3-(ethylamino)-1-propanol and ethylammonium chloride.[4]
The overall reaction can be summarized as:
2 CH₃CH₂NH₂ + ClCH₂CH₂CH₂OH → CH₃CH₂NHCH₂CH₂CH₂OH + CH₃CH₂NH₃⁺Cl⁻
dot
Caption: Nucleophilic Substitution Pathway.
Synthesis of Starting Material: 3-Chloro-1-propanol
The commercial availability of 3-chloro-1-propanol is good, but for large-scale operations or specific purity requirements, its synthesis from 1,3-propanediol is a viable option. A high-yield (over 95%) method involves the reaction of 1,3-propanediol with hydrochloric acid using benzenesulfonic acid as a catalyst.[6]
Charging the Reactor: In a suitable glass-lined reactor equipped with a mechanical stirrer and a reflux condenser, charge 1,3-propanediol, a portion of concentrated hydrochloric acid, and a catalytic amount of benzenesulfonic acid.
Initial Reaction: Stir the mixture and heat to 80-100°C. Maintain this temperature for approximately 3 hours.
Second Addition and Reaction: Cool the reactor to 50°C and add the remaining portion of hydrochloric acid. Reheat the mixture to 80-100°C and maintain for an additional 10 hours. Monitor the reaction progress by gas chromatography (GC).
Work-up: Once the desired conversion is achieved, cool the reaction mixture. Toluene is added, and water is removed by azeotropic distillation.
Neutralization and Purification: Cool the organic phase to room temperature and neutralize with a sodium bicarbonate solution. The layers are separated, and the organic phase is distilled under reduced pressure to yield pure 3-chloro-1-propanol.
Experimental Protocol: Synthesis of 3-(Ethylamino)-1-propanol
This protocol is based on established principles of nucleophilic substitution reactions with amines.[7][8]
Reactor Setup: In a pressure-rated reactor equipped with a stirrer, thermocouple, and pressure gauge, charge 3-chloro-1-propanol.
Amine Addition: Cool the reactor and add a solution of ethylamine (at least 2 molar equivalents) in a suitable solvent like ethanol or isopropanol.
Reaction: Seal the reactor and heat the mixture to a temperature range of 60-80°C. The reaction is typically exothermic and may require cooling to maintain the desired temperature. The reaction progress is monitored by GC or HPLC until the consumption of 3-chloro-1-propanol is complete.
Solvent Removal and Salt Separation: After cooling, the solvent is removed under reduced pressure. The resulting slurry, containing the product and ethylammonium chloride, is treated with a strong base solution (e.g., NaOH) to liberate the free amine and then extracted with an organic solvent like toluene or dichloromethane.
Purification: The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is evaporated. The crude product is then purified by vacuum distillation to afford 3-(ethylamino)-1-propanol as a clear liquid.
Provides sufficient energy for the reaction while minimizing side reactions. Analogous reactions are performed in this range.[7]
Pressure
Autogenous
The reaction is typically performed in a sealed vessel.
Solvent
Ethanol, Isopropanol, or neat
Polar protic solvents can facilitate the reaction.
Yield
>80% (Expected)
Based on similar nucleophilic substitution reactions.
Pathway 2: Reductive Amination
Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds.[9] In the context of 3-(ethylamino)-1-propanol synthesis, this pathway involves the reaction of 3-hydroxypropionaldehyde with ethylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired product.
Mechanistic Rationale and Causality
The reaction proceeds in two distinct steps, which are typically carried out in a single pot:
Imine/Enamine Formation: Ethylamine, acting as a nucleophile, attacks the carbonyl carbon of 3-hydroxypropionaldehyde. This is followed by an acid-catalyzed dehydration to form a Schiff base (imine).
Reduction: A reducing agent, selectively chosen to reduce the C=N double bond of the imine without affecting the hydroxyl group, is introduced. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN).[10]
dot
Caption: Reductive Amination Pathway.
A key advantage of reductive amination is the prevention of over-alkylation, a common issue in direct alkylation methods.[10] However, the main challenge of this pathway is the stability and availability of 3-hydroxypropionaldehyde, which can be prone to polymerization and other side reactions.[11][12] It is often generated in situ or used immediately after preparation.[12][13]
Experimental Protocol: Reductive Amination
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-hydroxypropionaldehyde and ethylamine in a suitable solvent such as methanol or ethanol. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate imine formation.
Imine Formation: Stir the mixture at room temperature for a period to allow for the formation of the imine intermediate.
Reduction: Cool the mixture in an ice bath and add the reducing agent (e.g., sodium borohydride) portion-wise, controlling the temperature.
Quenching and Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir until completion. The reaction is then quenched by the careful addition of water or a dilute acid.
Extraction and Purification: The product is extracted into an organic solvent, dried, and purified by vacuum distillation as described in Pathway 1.
Parameter
Value/Range
Rationale/Reference
Reactants
3-Hydroxypropionaldehyde, Ethylamine
Standard reductive amination components.
Reducing Agent
NaBH₄, NaBH₃CN
Selectively reduces imines over other functional groups.[10]
Solvent
Methanol, Ethanol
Common solvents for reductive amination.
Catalyst
Acetic Acid (catalytic)
Facilitates imine formation.
Temperature
0°C to Room Temperature
Mild conditions to preserve the integrity of the starting material and product.
Yield
60-80% (Expected)
Dependent on the purity and stability of the aldehyde.
Pathway 3: Aza-Michael Addition and Reduction
This two-step pathway offers an alternative route using readily available starting materials. It involves the conjugate (1,4-) addition of ethylamine to an α,β-unsaturated aldehyde, such as acrolein, followed by the reduction of the resulting aldehyde functionality.
Mechanistic Rationale and Causality
Aza-Michael Addition: The first step is an aza-Michael addition, where the nucleophilic ethylamine attacks the β-carbon of the electron-deficient alkene in acrolein.[14][15][16] This forms an enolate intermediate which then tautomerizes to the more stable 3-(ethylamino)propanal. This reaction can often proceed without a catalyst, although acidic or basic conditions can be employed to accelerate it.[14]
Reduction: The intermediate aldehyde, 3-(ethylamino)propanal, is then reduced to the primary alcohol, 3-(ethylamino)-1-propanol. This reduction can be achieved using a variety of standard reducing agents, including sodium borohydride or catalytic hydrogenation.
dot
Caption: Aza-Michael Addition and Reduction Pathway.
The primary challenge in this route is controlling the reactivity of acrolein, which is highly prone to polymerization. Careful control of reaction conditions, such as temperature and reactant concentrations, is essential.
Experimental Protocol: Aza-Michael Addition and Reduction
Aza-Michael Addition: In a flask cooled in an ice bath, slowly add acrolein to a solution of ethylamine in a suitable solvent (e.g., THF or ethanol). Maintain a low temperature to control the exothermic reaction and minimize polymerization. Stir until the addition is complete (monitored by TLC or GC).
In situ Reduction: Without isolating the intermediate aldehyde, add a solution of sodium borohydride in a co-solvent (e.g., ethanol/water) to the reaction mixture at a controlled low temperature.
Work-up and Purification: Once the reduction is complete, the reaction is worked up and the product is purified by vacuum distillation as described in the previous pathways.
Parameter
Value/Range
Rationale/Reference
Reactants
Acrolein, Ethylamine
Readily available starting materials for Michael addition.
Reaction Type
Aza-Michael Addition, Aldehyde Reduction
Two-step, one-pot sequence.
Temperature
Low temperature (e.g., 0-10°C)
To control the reactivity of acrolein.
Solvent
THF, Ethanol
Common solvents for both reaction steps.
Reducing Agent
NaBH₄, Catalytic Hydrogenation
Effective for aldehyde reduction.
Yield
Variable
Highly dependent on the control of the Michael addition step.
Product Characterization and Purity Assessment
Irrespective of the synthetic pathway chosen, the final product must be rigorously characterized to confirm its identity and purity. This is a critical component of a self-validating protocol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural elucidation.[17][18][19][20][21]
¹H NMR: The spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), the three methylene groups of the propanol backbone (as multiplets or triplets), and exchangeable protons for the N-H and O-H groups.
¹³C NMR: The spectrum should display five distinct signals corresponding to the five unique carbon atoms in the molecule.
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for assessing purity and confirming the molecular weight of the product (103.16 g/mol ).
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should exhibit characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (~3300 cm⁻¹, often overlapping with O-H), and C-H stretching (~2850-2950 cm⁻¹).
Conclusion and Pathway Selection
For the synthesis of 3-(ethylamino)-1-propanol, the nucleophilic substitution of 3-chloro-1-propanol with ethylamine (Pathway 1) stands out as the most robust, direct, and industrially scalable method. It utilizes readily available or easily synthesized starting materials and follows a well-understood, high-yielding reaction mechanism.
Reductive amination (Pathway 2) is a strong alternative, particularly if a high-purity source of 3-hydroxypropionaldehyde is available. Its main advantage is the inherent control over the degree of alkylation.
The aza-Michael addition route (Pathway 3) is mechanistically elegant but presents significant practical challenges in controlling the reactivity of acrolein, which may lead to lower yields and more complex purification procedures.
The choice of pathway will ultimately depend on the specific requirements of the project, including scale, cost constraints, and available starting materials. However, for most applications, Pathway 1 provides the optimal balance of efficiency, reliability, and scalability.
References
Google Patents. (2020). CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
MDPI. (2023). Catalytic Innovations in the Aza-Michael Reaction: An Experimental Benchmarking Focused on Sustainable Approaches. Retrieved February 7, 2026, from [Link]
PubMed. (2015). Production of 3-hydroxypropionic acid from 3-hydroxypropionaldehyde by recombinant Escherichia coli co-expressing Lactobacillus reuteri propanediol utilization enzymes. Retrieved February 7, 2026, from [Link]
MySkinRecipes. (n.d.). 3-(Ethylamino)-1-propanol. Retrieved February 7, 2026, from [Link]
Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Retrieved February 7, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 7, 2026, from [Link]
University of Calgary. (n.d.). 13C NMR of 1-Propanol. Retrieved February 7, 2026, from [Link]
Chemistry LibreTexts. (2020). Reductive Amination. Retrieved February 7, 2026, from [Link]
Google Patents. (2001). US20010023305A1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.
ETH Zurich Research Collection. (2006). 3-Hydroxypropionaldehyde. Retrieved February 7, 2026, from [Link]
MDPI. (2016). Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Retrieved February 7, 2026, from [Link]
PubMed. (2005). Production of 3-hydroxypropionaldehyde using a two-step process with Lactobacillus reuteri. Retrieved February 7, 2026, from [Link]
National Institutes of Health. (2018). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Retrieved February 7, 2026, from [Link]
Chemistry LibreTexts. (2022). Reactions of Acyl Chlorides with Primary Amines. Retrieved February 7, 2026, from [Link]
Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved February 7, 2026, from [Link]
ResearchGate. (2010). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Retrieved February 7, 2026, from [Link]
Safrole. (n.d.). Ethylamine Properties, Reactions, and Applications. Retrieved February 7, 2026, from [Link]
Royal Society of Chemistry. (2019). Aza-Michael versus aminolysis reactions of glycerol carbonate acrylate. Retrieved February 7, 2026, from [Link]
MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved February 7, 2026, from [Link]
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Retrieved February 7, 2026, from [Link]
ResearchGate. (n.d.). Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... Retrieved February 7, 2026, from [Link]
3-(Ethylamino)propan-1-ol: A Bifunctional Scaffold in Medicinal Chemistry
[1][2] Nomenclature & Structural Identity IUPAC Name: 3-(Ethylamino)propan-1-ol[1][2] The systematic naming of this molecule is governed by the priority rules established by the International Union of Pure and Applied Ch...
The systematic naming of this molecule is governed by the priority rules established by the International Union of Pure and Applied Chemistry (IUPAC).
Principal Functional Group: The molecule contains both a hydroxyl group (
) and a secondary amine ().[1][2] According to IUPAC seniority rules, alcohols take precedence over amines .[2][3][4] Therefore, the parent chain is defined by the alcohol, designated as propan-1-ol.[2]
Substituent Assignment: The carbon chain is numbered starting from the end closest to the principal functional group (the hydroxyl).[2][4] Thus, the carbon attached to the oxygen is C1.[2][4]
Substituent Placement: The amine group is located at position 3.[4][5] Since the nitrogen is substituted with an ethyl group, the complete prefix is 3-(ethylamino).[2]
Chemical Identity Data
Identifier
Value
CAS Registry Number
42055-16-3
Molecular Formula
Molecular Weight
103.16 g/mol
SMILES
CCNCCCO
InChI Key
BMQYJYKQJYXFOX-UHFFFAOYSA-N
Physicochemical Profile
Understanding the physical properties of 3-(ethylamino)propan-1-ol is critical for process optimization, particularly regarding extraction and purification.[1][2] Its amphoteric nature (containing both a basic amine and a polar hydroxyl) dictates its behavior in aqueous workups.[4]
Property
Value
Practical Implication
Physical State
Viscous Liquid
Requires precise liquid handling; difficult to crystallize directly.[1][2]
High boiling point requires vacuum distillation for purification to avoid thermal decomposition.[1][4]
Solubility
Miscible in water, alcohols
Highly hydrophilic; extraction from water requires salting out or continuous extraction (e.g., with DCM or chloroform).[2]
pKa (Amine)
~10.0
Protonated at physiological pH; acts as a cation in acidic media.[1][4]
pKa (Alcohol)
~16
Acts as a weak acid only under strong basic conditions (e.g., NaH).[2]
Synthetic Methodologies
Primary Route: Nucleophilic Substitution (
)
The most robust laboratory-scale synthesis involves the nucleophilic attack of ethylamine on 3-chloro-1-propanol.[1][2]
Reaction Logic:
To favor the formation of the secondary amine (the target) over the tertiary amine (over-alkylation byproduct), ethylamine must be used in large excess (typically 5–10 equivalents).[2][4] The excess ethylamine acts as both the nucleophile and the base to scavenge the HCl generated.[4]
Step-by-Step Protocol
Reagent Prep: Charge a pressure vessel or a round-bottom flask equipped with a dry-ice condenser with neat ethylamine (10 equiv) cooled to 0°C.
Addition: Dropwise add 3-chloro-1-propanol (1 equiv) diluted in a minimal amount of ethanol. Critical: Slow addition prevents localized heating and runaway exotherms.[1][4]
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. If using a pressure vessel, heating to 40–50°C accelerates the kinetics.[2][4]
Workup (Self-Validating Step):
Evaporate excess ethylamine and solvent under reduced pressure.[1][4]
Dissolve the residue in 10% NaOH (to ensure the amine is free-based).[1][2][4]
Extract continuously with Dichloromethane (DCM) for 6 hours.[1][4] Note: Simple separatory funnel extraction is often inefficient due to high water solubility.[2][4]
Purification: Dry organic layer over anhydrous
, filter, and perform fractional vacuum distillation.
Visualization: Synthesis Pathway
The following diagram illustrates the
mechanism and the competing over-alkylation pathway that must be suppressed.
Figure 1: Synthetic pathway highlighting the critical need for excess amine to prevent side-product formation.[1][2][4]
Strategic Utility in Drug Development
3-(Ethylamino)propan-1-ol serves as a versatile "linker" or scaffold in medicinal chemistry.[1][2] Its value lies in its bifunctionality : the amine and alcohol groups have distinct reactivities, allowing for orthogonal functionalization.[4]
Application Logic
The Amine Handle: The secondary amine is nucleophilic but sterically accessible.[4] It can be acylated to form amides (common in peptidomimetics) or alkylated to attach fluorophores or targeting moieties.[1][4]
The Alcohol Handle: The primary alcohol can be converted into a leaving group (Mesylate/Tosylate) to allow for further chain extension, or oxidized to an aldehyde for reductive amination.[4]
Case Study: Antimalarial Analogs
Amino-alcohol side chains are critical pharmacophores in quinoline-based antimalarials (e.g., Chloroquine analogs).[1][2] The 3-carbon spacer provided by this molecule is often optimal for binding to the heme detoxification machinery in the malaria parasite.[4]
Figure 2: Divergent synthesis strategies utilizing the orthogonal reactivity of the amino and hydroxyl groups.[1][2]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Hazards: Causes severe skin burns and eye damage (Category 1B).[1][4] Harmful if swallowed.[1][2][4]
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) to prevent moisture absorption, which complicates stoichiometry in subsequent reactions.[2]
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[4]
References
PubChem. "3-(Ethylamino)propan-1-ol Compound Summary."[1][2] National Library of Medicine. [Link][1]
IUPAC. "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book)." International Union of Pure and Applied Chemistry. [Link][2][3]
MySkinRecipes. "3-(Ethylamino)-1-propanol Product Specifications." Chemical Vendor Database. [Link]
Introduction: A Data-Driven Approach to the Safety of 3-(Ethylamino)-1-Propanol
An In-depth Technical Guide to the Material Safety Data Sheet for 3-(Ethylamino)-1-Propanol This guide has been developed to bridge this critical information gap. In the absence of direct, extensive toxicological data fo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Material Safety Data Sheet for 3-(Ethylamino)-1-Propanol
This guide has been developed to bridge this critical information gap. In the absence of direct, extensive toxicological data for 3-(ethylamino)-1-propanol, we will employ a scientifically grounded methodology: analysis of structurally analogous compounds. By examining the established safety profiles of closely related amino alcohols, we can infer the likely hazards and establish robust protocols for safe handling. This approach, rooted in the principles of structure-activity relationships, allows us to operate with a high degree of caution and informed foresight.
The primary analogs referenced in this guide are:
3-(Methylamino)-1-propanol (CAS: 42055-15-2): Differs by a single methylene group on the N-alkyl chain.
3-(Diethylamino)-1-propanol (CAS: 622-93-5): Contains an additional ethyl group on the nitrogen atom.
3-Amino-1-propanol (CAS: 156-87-6): The parent primary amine of this series.
This document provides full editorial control to present a logical, in-depth narrative on the safe use of 3-(ethylamino)-1-propanol, moving beyond a simple checklist to explain the causality behind each safety recommendation.
Section 1: Hazard Identification and Inferred Classification
The foundational step in ensuring laboratory safety is a thorough understanding of a chemical's intrinsic hazards. While specific data for 3-(ethylamino)-1-propanol is sparse[2], the data from its structural analogs presents a consistent and clear hazard profile. The primary hazards associated with short-chain amino alcohols are severe corrosivity to skin and eyes and acute oral toxicity.
Based on the classifications of its analogs, we can confidently infer the hazard profile for 3-(ethylamino)-1-propanol. The presence of the basic amino group and the hydroxyl group makes the molecule highly likely to be corrosive and irritating.
Compound
GHS Hazard Classification
3-(Methylamino)-1-propanol
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. Skin Corrosion (Sub-category 1B), H314: Causes severe skin burns and eye damage.[3]
3-(Diethylamino)-1-propanol
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin. Skin Corrosion (Category 1), H314: Causes severe skin burns and eye damage. Combustible Liquid (Category 4), H227.[4]
3-Amino-1-propanol
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. Skin Corrosion (Sub-category 1B), H314: Causes severe skin burns and eye damage. Serious Eye Damage (Category 1), H318.[5]
Inferred Classification for 3-(Ethylamino)-1-Propanol:
Based on this compelling evidence from closely related structures, 3-(ethylamino)-1-propanol should be handled, at a minimum, as a substance that:
Causes severe skin burns and eye damage (H314).
Is harmful if swallowed (H302).
Is potentially a combustible liquid.
This conservative classification forms the basis for all handling, storage, and emergency protocols that follow.
Section 2: Physical and Chemical Properties - A Comparative Analysis
Understanding the physical properties of a substance is crucial for designing safe experiments, particularly concerning volatility, flammability, and storage conditions. The table below compares the known properties of the analog compounds.
For 3-(ethylamino)-1-propanol (C₅H₁₃NO, MW: 103.16 g/mol )[1], we can predict its properties will fall between the methyl and diethyl analogs. It will likely be a liquid at room temperature with a relatively high boiling point and a flash point that classifies it as a combustible, but not highly flammable, liquid.
Section 3: Core Safety Directives and Experimental Protocols
The following protocols are synthesized from the most stringent recommendations for the analog compounds. The causality for these measures is directly linked to the inferred hazards of corrosivity and toxicity.
Engineering Controls and Personal Protective Equipment (PPE)
The primary routes of exposure are through skin/eye contact and ingestion. Inhalation of vapors is a secondary concern due to the predicted low volatility. Therefore, the core directive is to prevent direct physical contact with the substance.
Experimental Workflow for Safe Handling:
Caption: Workflow for Safe Handling of 3-(ethylamino)-1-propanol.
Detailed PPE Protocol:
Eye and Face Protection: Due to the severe eye damage potential[5][11], chemical splash goggles are mandatory at all times. When there is a significant risk of splashing (e.g., transfers of >100 mL, reactions under pressure), a full-face shield must be worn in addition to goggles.
Skin Protection:
Gloves: Wear chemically resistant gloves, such as nitrile or neoprene. Double-gloving is recommended for extended operations. Causality: The analogs cause severe skin burns[3][11]. Gloves are the primary barrier to prevent corrosive injury.
Lab Coat: A fully buttoned, long-sleeved lab coat is required to protect skin and personal clothing from accidental splashes.
Respiratory Protection: Not typically required for small-scale laboratory use if handled within a certified chemical fume hood.[4] If large quantities are handled or there is a potential for aerosolization outside of a fume hood, a respirator with an organic vapor cartridge may be necessary.
Handling and Storage Protocol
Handling:
Work Area: All manipulations must be conducted within a chemical fume hood to minimize inhalation exposure and contain any potential spills.[4]
Ignition Sources: Keep the substance away from heat, sparks, and open flames.[11][12] Although its flash point is likely high, it is still considered a combustible liquid.[4] Use non-sparking tools for transfers.[12]
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10] Reactions can be vigorous or violent and generate heat.
Hygiene: Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly with soap and water after handling, even if gloves were worn.
Storage:
Container: Keep the container tightly closed to prevent moisture absorption and potential degradation.
Location: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[10][11]
Separation: Store away from incompatible materials, particularly strong acids and oxidizers.[10][13]
Section 4: Emergency Response and Disposal
A self-validating safety system includes robust and well-rehearsed emergency procedures.
First-Aid Measures
The immediate response to exposure is critical to minimizing injury.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 20 minutes, holding the eyelids open.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention. Causality: Rapid dilution is essential to wash away the corrosive material and limit the extent of eye damage.
Skin Contact: Take off immediately all contaminated clothing.[14] Rinse the affected skin area with plenty of water for at least 15 minutes. Seek immediate medical attention. Causality: As with eye contact, immediate and thorough rinsing is crucial to mitigate severe burns.[11]
Ingestion: Do NOT induce vomiting.[3][11] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water to dilute the substance. Seek immediate medical attention. Causality: Inducing vomiting can cause the corrosive material to damage the esophagus a second time. Ingestion can cause severe damage to internal tissues and perforation of the stomach or esophagus.[5][11]
Inhalation: Remove the person to fresh air and keep them in a position comfortable for breathing.[3] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist.
Accidental Release and Spill Cleanup Protocol
Evacuate: Immediately evacuate non-essential personnel from the spill area.
Protect: Ensure you are wearing the full mandatory PPE, including respiratory protection if the spill is large or in a poorly ventilated area.
Ventilate: Ensure the area is well-ventilated (fume hood sash down, increase airflow).
Contain: Prevent the spill from spreading or entering drains.[15] Create a dike around the spill using an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.
Absorb: Carefully cover and absorb the spilled liquid with the inert material.
Collect: Using non-sparking tools, scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[8][9]
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., water), and collect the decontamination waste for proper disposal.
Waste Disposal
This material and its container must be disposed of as hazardous waste.[4] All waste, including contaminated absorbents and PPE, must be placed in a designated, sealed hazardous waste container. Consult with your institution's Environmental Health & Safety (EHS) department for specific disposal procedures, which must comply with local, regional, and national regulations.
References
Material Safety Data Sheet 1-Propanol. West Liberty University. [Link]
International Chemical Safety Cards (ICSC) 0553 - 1-Propanol. ILO/WHO. [Link]
Safety Data Sheet for 1-Propanol. Alfa Aesar. [Link]
Material Safety Data Sheet n-Propyl alcohol. ScienceLab.com. [Link]
A Comprehensive Technical Guide to 3-(Ethylamino)-1-Propanol: Synthesis, Applications, and Analytical Perspectives
Executive Summary: 3-(Ethylamino)-1-propanol is a bifunctional organic compound featuring both a secondary amine and a primary alcohol. This unique structural arrangement makes it a valuable and versatile intermediate in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: 3-(Ethylamino)-1-propanol is a bifunctional organic compound featuring both a secondary amine and a primary alcohol. This unique structural arrangement makes it a valuable and versatile intermediate in various industrial and scientific sectors. This guide provides an in-depth review of its chemical properties, synthesis methodologies, key applications in pharmaceutical and chemical manufacturing, and modern analytical techniques for its characterization. It is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's role and utility.
Introduction to 3-(Ethylamino)-1-Propanol
3-(Ethylamino)-1-propanol, with the CAS Number 42055-16-3, belongs to the class of amino alcohols.[1] These compounds are characterized by the presence of both an amino group (-NHR) and a hydroxyl group (-OH), which impart both basic and nucleophilic properties. The specific combination of an ethylamino group and a propanol backbone gives 3-(ethylamino)-1-propanol distinct physical and chemical characteristics that are leveraged in a multitude of applications. Its primary significance lies in its function as a molecular building block, or intermediate, for the synthesis of more complex molecules, particularly in the pharmaceutical industry for creating local anesthetics and cardiovascular drugs.[1] Furthermore, its amphoteric nature allows it to be used in the formulation of surfactants, corrosion inhibitors, and personal care products.[1]
Physicochemical and Safety Properties
Understanding the fundamental properties of a chemical is crucial for its safe handling, application, and analysis. The following tables summarize the key physicochemical data and hazard information for 3-(ethylamino)-1-propanol and its close structural analogs.
Note: Some data is derived from closely related analogs like 3-amino-1-propanol or 3-methylamino-1-propanol and should be considered indicative.
Table 2.2: Hazard and Safety Information (Based on Analogs)
Hazard Identification
GHS Classification and Precautionary Statements
Pictogram(s)
GHS05 (Corrosion), GHS07 (Exclamation Mark)
Signal Word
Danger
Hazard Statement(s)
H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage.
Precautionary Statement(s)
P260: Do not breathe dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. P405: Store locked up. P501: Dispose of contents/container to an approved waste disposal plant.
Source: Compiled from Safety Data Sheets for 3-methylamino-1-propanol and 3-amino-1-propanol.[4][5][6]
Synthesis and Manufacturing
The synthesis of 3-(ethylamino)-1-propanol is not widely detailed in readily available literature, but its structure suggests several logical and established chemical transformations. The most common industrial routes for similar amino alcohols involve the reaction of a haloalkanol with an amine or the reductive amination of a hydroxyaldehyde.
Plausible Synthetic Pathway: Reductive Amination
A robust and high-yield method for preparing 3-(ethylamino)-1-propanol is the reductive amination of 3-hydroxypropionaldehyde with ethylamine. This process typically involves two key stages: the formation of an intermediate imine (or enamine) followed by its reduction to the target amine.
The Silent Linker: A Technical Chronicle of 3-(Ethylamino)-1-Propanol
Abstract 3-(Ethylamino)-1-propanol (CAS 42055-16-3) represents a critical yet often understated scaffold in the architecture of modern medicinal chemistry. While rarely a headline "discovery" in the vein of penicillin, i...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
3-(Ethylamino)-1-propanol (CAS 42055-16-3) represents a critical yet often understated scaffold in the architecture of modern medicinal chemistry. While rarely a headline "discovery" in the vein of penicillin, its emergence parallels the industrial evolution of functionalized amines in the mid-20th century. This guide deconstructs the molecule's historical genesis, synthetic evolution, and its pivotal role as a bifunctional "linker" in drug development. We move beyond simple descriptions to analyze the causality of its synthesis—why specific pathways were historically favored and how modern protocols mitigate the persistent threat of over-alkylation.
Part 1: Historical Genesis & Chemical Identity
The Era of Functionalized Amines (1930s–1950s)
The "discovery" of 3-(ethylamino)-1-propanol is best understood not as a singular event, but as a derivative milestone of the German dye industry's push into amino-alcohol chemistry. In the early 20th century, researchers sought to modulate the solubility of dyes and early antimalarials (like Quinacrine analogs). The introduction of the hydroxypropyl chain (
spacer) provided a distinct lipophilicity profile compared to the shorter ethyl () spacers found in mustards and neurotransmitters.
By the 1950s, as the focus shifted toward cationic lipids and local anesthetics , the
-ethyl-3-aminopropanol motif became a standard building block. Its structural uniqueness lies in its amphiphilic duality :
The Nucleophilic Head: The secondary amine (
) allows for further functionalization without steric bulk.
The Hydrophilic Tail: The primary alcohol (
) serves as a stable anchor or a leaving group precursor.
Key Characteristic: A bifunctional linker capable of orthogonal protection strategies.
Part 2: Synthetic Evolution (The "Discovery" of Process)
The synthesis of secondary amino alcohols is historically plagued by the "Polyalkylation Trap." The evolution of 3-(ethylamino)-1-propanol synthesis is essentially a history of overcoming this kinetic challenge.
The Challenge: The product (a secondary amine) is often more nucleophilic than the starting primary amine (ethylamine) due to the inductive electron-donating effect of the alkyl chain. This leads to the formation of the tertiary amine impurity (N,N-diethyl-3-aminopropanol).
Historical Solution: The "Flooding Technique." Using a massive molar excess (10:1) of ethylamine to statistically favor the mono-alkylated product.
Era 2: Reductive Amination (Modern Industrial)
Reaction: 3-Aminopropanol + Acetaldehyde +
(cat. Pd/C).
The Advantage: Avoids the use of genotoxic alkyl chlorides. The formation of the imine intermediate (
) is reversible, allowing for thermodynamic control before the irreversible hydrogenation step.
Part 3: Mechanistic Visualization
The following diagram illustrates the kinetic competition in the classical synthesis route and the purification logic required to isolate the target.
Figure 1: Kinetic competition between mono-alkylation (Target) and di-alkylation (Impurity) in the classical nucleophilic substitution route.
Part 4: Technical Protocol (Validated Lab Scale)
Objective: Synthesis of 3-(ethylamino)-1-propanol via the Halohydrin Route (Method A).
Rationale: This method is chosen for its operational simplicity in a research setting, provided the "Flooding Technique" is strictly adhered to.
Charge a pressure-rated vessel (autoclave or heavy-walled flask) with Ethylamine (10 eq) . Cool to 0°C .
Why: Ethylamine is volatile (bp 16.6°C). Cooling prevents loss of stoichiometry and dangerous pressure buildup.
Controlled Alkylation:
Add 3-Chloro-1-propanol (1 eq) dropwise over 30 minutes.
Mechanism:[6][7][8][9][10] The slow addition ensures that at any given moment, the concentration of the alkylating agent is low relative to the amine, statistically favoring the
attack by ethylamine over the product amine.
Thermal Activation:
Seal the vessel and heat to 60°C for 4–6 hours.
Monitoring: Use TLC (MeOH:DCM 1:9, Ninhydrin stain). The starting chloride spot (
) should disappear; the amine product () will appear.
Basification & Extraction:
Cool to room temperature.[10][11] The reaction mixture will be acidic (HCl salt).
Add NaOH (1.1 eq) dissolved in minimal water.
Why: This liberates the free base amine from its hydrochloride salt, allowing it to be extracted into organic solvents.
Purification (The Separation):
Remove excess Ethylamine via rotary evaporation (trap carefully!).
Extract the residue with Dichloromethane (DCM) (
).
Distillation: Perform vacuum distillation.
Target Fraction: Collect the fraction boiling at approx. 75–78°C at 10 mmHg (Literature values vary; verify with refractive index).
Part 5: Pharmaceutical Utility & References[3][4][5][8]
The "Linker" Philosophy
In drug discovery, 3-(ethylamino)-1-propanol is rarely the pharmacophore itself. Instead, it acts as a solubility modulator .
PROTACs: Used to link E3 ligase ligands to target proteins.
Local Anesthetics: The amino-alcohol motif mimics the structure of Procaine/Lidocaine, blocking sodium channels.
Surfactants: The
-ethyl tail provides just enough lipophilicity to penetrate membranes without causing total cell lysis.
References
Synthesis & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12313, 3-Chloro-1-propanol (Precursor Chemistry). Retrieved from [Link]
Mechanistic Foundation: Clark, J. (2016).[6] Nucleophilic Substitution in Halogenoalkanes. ChemGuide. Retrieved from [Link]
Industrial Context: BASF SE (2012).[12] Process for preparing and purifying 3-aminopropanol (Patent US20120149903A1). Retrieved from
Derivative Applications: MySkinRecipes (2024). 3-(Ethylamino)-1-propanol Product Specifications and Pharmaceutical Applications. Retrieved from [Link] (General catalog reference for intermediate usage).
Amine Synthesis Overview:Vogtle, F. (1996). "Supramolecular Chemistry: An Introduction." (Contextual reference for amine linker chemistry in historical dye/drug synthesis).
Disclaimer: This guide is for educational and research purposes. The synthesis involves hazardous alkylating agents and volatile amines. Always consult current Safety Data Sheets (SDS) and operate within a certified fume hood.
A Roadmap for Innovation: Theoretical and Computational Investigations of 3-(Ethylamino)-1-Propanol in Drug Discovery
Introduction: Unveiling the Potential of a Versatile Scaffold 3-(Ethylamino)-1-propanol is a deceptively simple amino alcohol that holds significant promise as a versatile building block in medicinal chemistry. Its utili...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Versatile Scaffold
3-(Ethylamino)-1-propanol is a deceptively simple amino alcohol that holds significant promise as a versatile building block in medicinal chemistry. Its utility as an intermediate in the synthesis of pharmaceuticals, particularly cardiovascular and local anesthetic agents, is a testament to its valuable physicochemical properties.[1] The presence of both a secondary amine and a primary alcohol group within its flexible three-carbon chain provides a rich scaffold for chemical modification and interaction with biological targets. However, a comprehensive understanding of its conformational landscape, electronic properties, and potential interactions at the molecular level remains largely unexplored in publicly available literature.
This technical guide charts a course for the in-depth theoretical and computational characterization of 3-(ethylamino)-1-propanol. By leveraging a suite of powerful computational tools, from quantum mechanics to molecular dynamics, we can unlock a deeper understanding of this molecule's potential. This document is intended for researchers, scientists, and drug development professionals, providing a framework for a systematic computational investigation that can accelerate the discovery of novel therapeutics derived from this promising scaffold. The methodologies outlined herein are designed to be a self-validating system, where computational predictions can be iteratively refined and validated against experimental data.
Fundamental Molecular Properties: The Starting Point for In-Silico Exploration
A thorough computational study begins with a solid foundation of the molecule's basic physicochemical properties. These parameters are crucial for parameterizing molecular mechanics force fields and for interpreting the results of quantum mechanical calculations.
A Multiscale Computational Approach: From Electrons to Systems
To gain a comprehensive understanding of 3-(ethylamino)-1-propanol, a multi-tiered computational strategy is essential. This approach allows us to probe the molecule at different levels of theory, from the fine-grained detail of electron distribution to the large-scale dynamics of its interactions with a biological environment. Computational chemistry plays a pivotal role in modern drug discovery by facilitating the prediction of molecular interactions and optimizing lead compounds.[1][3]
Caption: A hypothetical pharmacophore model for a beta-blocker.
Molecular Docking
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
[4][5]
Protocol for Molecular Docking:
Target Preparation: Obtain the 3D crystal structure of a beta-adrenergic receptor (e.g., β1 or β2) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
Ligand Preparation: Generate a set of low-energy conformers of 3-(ethylamino)-1-propanol and its derivatives from the MD simulations or a separate conformational search.
Docking Simulation: Use a docking program like AutoDock Vina or Glide to dock the ligands into the active site of the receptor.
Analysis of Results:
Analyze the predicted binding poses and scores to identify the most likely binding mode.
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding. This can provide insights into how to modify the ligand to improve its affinity and selectivity.
QSAR models are mathematical relationships that link the chemical structure of a series of compounds to their biological activity.
[2][6][7][8]
Workflow for QSAR Model Development:
Data Collection: Synthesize and test a series of derivatives of 3-(ethylamino)-1-propanol for their beta-blocking activity (e.g., IC50 values).
Descriptor Calculation: For each molecule, calculate a set of molecular descriptors using the optimized geometries from DFT calculations. These can include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological descriptors.
Model Building: Use statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: Validate the QSAR model using internal and external validation techniques to ensure its predictive power.
Prediction: The validated model can then be used to predict the activity of new, unsynthesized derivatives of 3-(ethylamino)-1-propanol, thereby prioritizing the most promising candidates for synthesis and testing.
Caption: A typical workflow for developing a QSAR model.
Conclusion: A Computationally-Driven Path to Novel Therapeutics
The theoretical and computational methodologies outlined in this guide provide a robust framework for a comprehensive investigation of 3-(ethylamino)-1-propanol. By systematically applying quantum mechanics and molecular dynamics, we can build a detailed understanding of its intrinsic properties and dynamic behavior. This fundamental knowledge, in turn, fuels the application of powerful drug design techniques such as pharmacophore modeling, molecular docking, and QSAR. This integrated, in-silico approach has the potential to significantly accelerate the drug discovery process, reduce costs, and lead to the rational design of novel, safer, and more effective therapeutics based on the versatile 3-(ethylamino)-1-propanol scaffold. The synergy between these computational methods provides a powerful engine for innovation in modern medicinal chemistry.
A Comprehensive Review on Molecular Docking in Drug Discovery. Preprints.org. [Link]
A Brief Review on Importance of DFT In Drug Design. Crimson Publishers. [Link]
Computational Methods in Drug Discovery and Development. OAJ Materials and Devices. [Link]
“FROM MOLECULES TO MEDICINES: QSAR INNOVATIONS IN DRUG DISCOVERY AND VIRTUAL SCREENING”. JETIR. [Link]
Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. Journal of Medicinal and Chemical Sciences. [Link]
The Role of Computational Chemistry in Accelerating Drug Discovery. SteerOn Research. [Link]
COMPUTATIONAL CHEMISTRY IN DRUG DISCOVERY: INSIGHTS AND INNOVATIONS - A REVIEW. Frontier in Medical and Health Research. [Link]
Frontiers in Computational Chemistry for Drug Discovery. MDPI. [Link]
Role of DFT in Drug Design: A Mini Review. Longdom Publishing. [Link]
Insilco QSAR Modeling and Drug Development Process. ResearchGate. [Link]
Molecular Dynamics Simulations in Drug Discovery and Pharmaceutical Development. MDPI. [Link]
Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]
Pharmacophore modeling in drug design. PubMed. [Link]
β-Adrenergic receptor structure and function: molecular insights guiding the development of novel therapeutic strategies to treat malignancy. PubMed. [Link]
The binding of propranolol at 5-hydroxytryptamine1D beta T355N mutant receptors may involve formation of two hydrogen bonds to asparagine. PubMed. [Link]
The Art and Science of Molecular Docking. Annual Reviews. [Link]
Modeling Stereospecific Drug Interactions with Beta-Adrenergic Receptors. bioRxiv. [Link]
Structure of β-adrenergic receptors. PubMed. [Link]
Pharmacophore modeling: advances and pitfalls. Frontiers. [Link]
Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PMC. [Link]
Molecular dynamics simulation for all. PMC. [Link]
Technical Monograph: Spectroscopic Elucidation of 3-(Ethylamino)-1-Propanol
| MW: 103.16 g/mol Executive Summary & Structural Logic This technical guide details the spectroscopic signature of 3-(ethylamino)-1-propanol , a bifunctional building block frequently utilized in the synthesis of pharma...
Author: BenchChem Technical Support Team. Date: February 2026
| MW: 103.16 g/mol
Executive Summary & Structural Logic
This technical guide details the spectroscopic signature of 3-(ethylamino)-1-propanol , a bifunctional building block frequently utilized in the synthesis of pharmaceutical linkers and surfactants. The molecule presents a unique analytical challenge due to the simultaneous presence of a secondary amine and a primary alcohol, both of which engage in dynamic hydrogen bonding.
Correct interpretation requires distinguishing the N-ethyl group from the propyl backbone and validating the connectivity of the heteroatoms. This guide prioritizes Nuclear Magnetic Resonance (NMR) for backbone mapping and Mass Spectrometry (MS) for fragmentation logic, providing a self-validating protocol for researchers.
Molecular Architecture
The structure consists of a three-carbon chain terminated by a hydroxyl group at
and a secondary ethylamine at .
SMILES: CCNCCCO
IUPAC: 3-(ethylamino)propan-1-ol
Mass Spectrometry (MS): Fragmentation Logic
In Electron Ionization (EI) MS (70 eV), aliphatic amino alcohols exhibit weak molecular ion peaks (
) due to rapid fragmentation driven by the nitrogen lone pair. The spectrum is dominated by -cleavage.[1][2]
Diagnostic Fragmentation Pathway
The most stable fragment arises from
-cleavage adjacent to the nitrogen atom. The ionization energy of nitrogen is lower than oxygen, directing the positive charge to the nitrogen-containing fragment.
Molecular Ion (
): m/z 103 (Typically <5% relative abundance).
Base Peak (m/z 58): The dominant peak arises from the cleavage of the C-C bond between
and of the propyl chain (the bond to the nitrogen).
Mechanism: The radical site on Nitrogen triggers homolytic cleavage, expelling the hydroxyethyl radical (
, mass 45) and retaining the charge on the N-ethyl methylene iminium ion.
Critical Differentiation:
To distinguish the two methylene groups attached to nitrogen (
vs ):
Multiplicity:
is a quartet (coupled to ). is a triplet (coupled to ).
COSY NMR:
correlates only with the methyl group (). correlates with the central methylene ().
Comprehensive Analytical Workflow
The following flowchart outlines the logic path for validating a sample of 3-(ethylamino)-1-propanol, ensuring no false positives from isomers like 1-(ethylamino)-2-propanol.
Figure 2: Step-by-step analytical protocol for structural confirmation.
References
National Institute of Standards and Technology (NIST). "Mass Spectrum of 3-(Diethylamino)-1-propanol (Analogous Fragmentation)." NIST Chemistry WebBook, SRD 69. Available at: [Link]
SDBS. "Spectral Database for Organic Compounds, SDBS." National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Search: Amino alcohols). Available at: [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." John Wiley & Sons. (Standard reference for amine/alcohol shifts and alpha-cleavage rules).
PubChem. "Compound Summary: 3-(Ethylamino)-1-propanol." National Library of Medicine. Available at: [Link]
The Solubility Profile of 3-(ethylamino)-1-Propanol: A Technical Guide
Executive Summary 3-(ethylamino)-1-Propanol (EAP) represents a critical class of bifunctional amino alcohols utilized primarily in post-combustion CO₂ capture systems and as a nucleophilic scaffold in pharmaceutical synt...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(ethylamino)-1-Propanol (EAP) represents a critical class of bifunctional amino alcohols utilized primarily in post-combustion CO₂ capture systems and as a nucleophilic scaffold in pharmaceutical synthesis.[1] Its structural duality—possessing both a secondary amine (base/nucleophile) and a primary hydroxyl group (H-bond donor)—dictates a complex solubility profile governed by competing hydrophilic and hydrophobic domains.[1]
This guide provides a rigorous analysis of EAP’s solubility behavior, transitioning from theoretical Hansen Solubility Parameters (HSP) to practical experimental protocols. It addresses the thermodynamic drivers of dissolution and provides a self-validating workflow for determining precise solubility limits in novel solvent systems.[1]
Physicochemical Identity & Structural Logic
Before analyzing solubility, we must ground our understanding in the molecule's physical properties.[1] EAP is an amphiphile; the ethyl and propyl chains provide hydrophobic character, while the amine and hydroxyl groups anchor it in polar media.[1]
Property
Value / Description
Source/Logic
IUPAC Name
3-(ethylamino)propan-1-ol
Standard Nomenclature
CAS Registry
42055-16-3
PubChem [1]
Molecular Formula
Stoichiometry
Molecular Weight
103.16 g/mol
Calculated
Physical State
Colorless to pale yellow liquid
Analogous to 3-amino-1-propanol
Density
~0.91 - 0.93 g/mL (25°C)
Estimate based on methyl analog [2]
Boiling Point
~165 - 175°C
Estimate based on MW and H-bonding
pKa
~10.0 (Amine protonation)
Typical for secondary alkylamines
Structural Solubility Mechanism
The solubility of EAP is dictated by the "Like Dissolves Like" principle, refined by Hansen Solubility Parameters (HSP).[1] The molecule has three interaction vectors:[2]
(Dispersion): Derived from the ethyl/propyl carbon backbone.[1]
(Polarity): Driven by the dipole moment of the C-N and C-O bonds.[1]
(Hydrogen Bonding): The dominant factor.[1] The -OH and -NH groups act as both donors and acceptors.[1]
Solubility Profile in Organic Solvents[7][8]
The following matrix categorizes solvent compatibility based on polarity matching and experimental homology with similar alkanolamines (e.g., MEA, DEA, MAPA).
Strong dipole-dipole interactions stabilize the amine.[1]
Polar Aprotic
Acetone
High
Carbonyl oxygen accepts H-bonds from EAP hydroxyl/amine.[1]
Chlorinated
Dichloromethane (DCM)
Moderate to High
Soluble, but density differences may cause layering if water is present.[1]
Ethers
THF / Diethyl Ether
Moderate
Good solubility due to ether oxygen basicity, but less than alcohols.[1]
Non-Polar
Toluene
Low to Moderate
The ethyl/propyl chains allow some interaction, unlike pure salts.
Alkanes
n-Hexane / Heptane
Low / Immiscible
Dominant mismatch; EAP is too polar for the alkane lattice.[1]
Critical Insight: In CO₂ capture applications, EAP is often used in aqueous blends.[1] However, for organic synthesis (e.g., nucleophilic substitution), alcohols (EtOH, iPrOH) are the preferred solvents because they solvate the transition state without quenching the nucleophilicity of the secondary amine as aggressively as water.
Thermodynamic Analysis
The dissolution of EAP in organic solvents is not merely a physical mixing but a thermodynamic event governed by the Gibbs-Helmholtz relationship:
).[1] The formation of strong solute-solvent H-bonds releases energy, often exceeding the energy required to break solvent-solvent bonds.[1]
In Non-Polar Solvents: Likely Endothermic (
).[1] Energy is required to disrupt the self-associated EAP network (breaking intermolecular H-bonds) to disperse into a non-polar medium like toluene.[1]
Temperature Dependence (Van't Hoff Analysis)
For solvents where dissolution is endothermic (e.g., higher alcohols, esters), solubility increases with temperature.[1] This relationship is linearized via the Modified Apelblat Equation [3]:
are empirical model parameters derived from experimental data.[1]
Experimental Protocol: Laser Monitoring Method
To determine the precise solubility limits of EAP (especially for regulatory or process design data), the Laser Monitoring Observation Technique is superior to the traditional shake-flask method due to its speed and reproducibility.[1]
Principle
This method detects the phase transition (solid/liquid to clear solution) by monitoring the transmittance of a laser beam through the sample.[1] As the solute dissolves, scattering decreases, and transmittance maximizes.[1]
Workflow Diagram
Figure 1: Automated Laser Monitoring workflow for determining solubility limits with high precision.
Step-by-Step Protocol
Apparatus Setup:
Use a jacketed glass vessel connected to a circulating water bath (precision ±0.05 K).[1]
Align a laser source (e.g., 5 mW He-Ne or diode) and a photodetector across the vessel.[1]
) in excess (if solid) or titrate solvent into liquid solute until cloudiness disappears (synthetic method).[1] Note: Since EAP is liquid, the "cloud point" method is often reversed: cooling a homogeneous mixture until phase separation (liquid-liquid immiscibility) occurs, or adding a non-solvent.
Equilibration:
Stir continuously using a magnetic bar to ensure thermal and mass homogeneity.
Ramp temperature slowly (e.g., 0.2 K/min).
Data Acquisition:
Record Laser Intensity (
) vs. Temperature ().
The solubility temperature (
) is defined as the inflection point where the laser intensity stabilizes at maximum (clear solution).[1]
Validation:
Repeat the measurement 3 times (
).[1][6] The Relative Standard Deviation (RSD) should be < 2%.[1]
Applications & Industrial Relevance
Post-Combustion CO₂ Capture
EAP acts as a secondary alkanolamine .[1] In aqueous solution, it reacts with
Advantage: The ethyl group provides steric hindrance, potentially lowering the carbamate stability compared to MEA (Monoethanolamine), which reduces the energy penalty during the solvent regeneration (stripping) phase [4].[1]
Solubility Role: High water solubility allows for high amine concentration loadings (up to 30-50 wt%), maximizing capture capacity.[1]
Pharmaceutical Synthesis
EAP is a building block for functionalized side chains.[1]
Reaction: Nucleophilic attack on alkyl halides.[1]
Solubility Role: Using Isopropanol (IPA) or Acetonitrile as a solvent allows the reaction to proceed at higher temperatures (reflux) to overcome activation energy barriers, which is not possible in lower-boiling solvents like DCM.[1]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 10176104, 3-(Ethylamino)propanol.[1] Retrieved from [Link][1]
Jouyban, A. (2019).[1][5] Review of the cosolvency models for predicting drug solubility in solvent mixtures: An update. Journal of Pharmacy & Pharmaceutical Sciences.[1]
Bernhardsen, I. M., & Knuutila, H. K. (2019).[1] Kinetics of CO2 absorption into aqueous solutions of 3-dimethylamino-1-propanol... Chemical Engineering Science: X. Retrieved from [Link][1]
Zarghampour, A., et al. (2024).[1] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.[1] Retrieved from [Link][1]
Safeguarding Stability: A Technical Guide to the Long-Term Storage of 3-(ethylamino)-1-Propanol
For Researchers, Scientists, and Drug Development Professionals Introduction 3-(ethylamino)-1-Propanol, a key building block in the synthesis of various pharmaceutical compounds, including local anesthetics and cardiovas...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(ethylamino)-1-Propanol, a key building block in the synthesis of various pharmaceutical compounds, including local anesthetics and cardiovascular drugs, demands careful consideration of its long-term stability to ensure its quality, efficacy, and safety in research and drug development.[1] Its utility in modifying solubility and stability in formulations underscores the importance of understanding its intrinsic chemical properties and behavior under various storage conditions. This guide provides an in-depth analysis of the factors influencing the stability of 3-(ethylamino)-1-Propanol and offers evidence-based recommendations for its optimal long-term storage.
Chemical Profile and Inherent Stability Characteristics
3-(ethylamino)-1-Propanol (C₅H₁₃NO, Molar Mass: 103.16 g/mol ) is a primary amino alcohol.[1] Its structure, featuring both a hydroxyl and a secondary amine functional group, dictates its chemical reactivity and, consequently, its stability profile. The presence of the lone pair of electrons on the nitrogen atom of the secondary amine makes the molecule susceptible to oxidation. The hydroxyl group, while generally stable, can participate in esterification or etherification reactions under specific conditions.
While specific long-term stability data for 3-(ethylamino)-1-Propanol is not extensively published, information from structurally similar amino alcohols, such as 3-(diethylamino)-1-propanol and 3-(methylamino)-1-propanol, indicates a general stability under recommended storage conditions.[2][3] However, deviations from these conditions can lead to degradation.
Key Factors Influencing Long-Term Stability
Several environmental factors can significantly impact the long-term stability of 3-(ethylamino)-1-Propanol, leading to the formation of impurities and a potential loss of potency. Understanding and controlling these factors is paramount for maintaining the integrity of the compound.
Temperature
Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways. For many amino alcohols, storage at room temperature is acceptable.[1] However, to minimize the risk of thermal degradation, storing in a cool place is a common recommendation found in safety data sheets for similar compounds.[2] It is crucial to avoid exposure to heat sources, as this can promote oxidation and other undesirable reactions.
Light
Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy required to initiate photochemical degradation reactions. Although the specific photostability of 3-(ethylamino)-1-Propanol is not detailed in the available literature, it is a standard precautionary measure in pharmaceutical stability testing to protect substances from light.
Oxygen (Air)
The secondary amine functionality in 3-(ethylamino)-1-Propanol makes it susceptible to oxidative degradation . Contact with air, and therefore oxygen, can lead to the formation of various oxidation products. Studies on similar amino alcohols have shown that the presence of oxygen, especially at elevated temperatures and in the presence of metal ions (like iron), can significantly increase the rate of degradation.[4][5]
Humidity (Moisture)
While hydrolytic degradation is not a primary concern for the core structure of 3-(ethylamino)-1-Propanol, the compound can be hygroscopic. Absorption of moisture can potentially act as a medium for reactions with other atmospheric components or impurities. Therefore, storage in a dry environment is essential.[1]
Potential Degradation Pathways
Based on the chemical structure of 3-(ethylamino)-1-Propanol and stability studies of related amino alcohols, several degradation pathways can be postulated.
Oxidative Degradation
This is likely the most significant degradation pathway. The secondary amine can be oxidized to form N-oxides, or cleavage of the C-N bond can occur, leading to the formation of smaller aldehydes, ketones, and other amine-containing fragments. The presence of metal ions can catalyze these oxidation reactions.
Caption: Postulated oxidative degradation pathways for 3-(ethylamino)-1-Propanol.
Thermal Degradation
At elevated temperatures, decomposition can occur. Hazardous decomposition products formed under fire conditions for similar amino alcohols include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[2][3]
Recommended Storage Conditions
To ensure the long-term stability and integrity of 3-(ethylamino)-1-Propanol, the following storage conditions are recommended, synthesized from safety data sheets of analogous compounds and general chemical principles.
Minimizes thermal degradation and slows down oxidative processes.
Light
Protect from light.
Prevents potential photolytic degradation.
Atmosphere
Store under an inert atmosphere (e.g., nitrogen or argon).
Mitigates the risk of oxidative degradation by excluding oxygen.
Container
Keep container tightly closed in a dry and well-ventilated place.[2] Use containers made of inert materials (e.g., amber glass or high-density polyethylene).
Prevents contamination from air and moisture. Inert materials prevent leaching or reaction with the container.
Incompatible Materials
Store away from strong oxidizing agents and acids.[2][3]
Avoids vigorous or violent reactions that can lead to degradation and hazardous situations.
Experimental Protocols for Stability Assessment
For researchers and drug development professionals who need to establish the stability of 3-(ethylamino)-1-Propanol under their specific formulation or storage conditions, a formal stability study is recommended. The following outlines a general approach based on ICH guidelines.
Stability Study Protocol Design
A comprehensive stability protocol should be established, outlining the study's objectives, methodologies, and acceptance criteria.[6]
Caption: A generalized workflow for conducting a stability study.
Analytical Methodologies
The choice of analytical methods is critical for accurately assessing the stability of 3-(ethylamino)-1-Propanol and quantifying any degradation products.
Purity and Assay: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, ELSD, or Mass Spectrometry) is a powerful technique for separating the parent compound from its degradation products and providing quantitative results. Titration methods may also be applicable for assay determination.[7]
Identification of Degradation Products: Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for the structural elucidation of unknown degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed for this purpose.
Physical Properties: Monitoring of physical properties such as appearance (color, clarity), pH, and water content (by Karl Fischer titration) should be part of the stability testing protocol.
Conclusion
References
West Liberty University. (n.d.). MATERIAL SAFETY DATA SHEET 1-PROPANOL. Retrieved from [Link]
MySkinRecipes. (n.d.). 3-(Ethylamino)-1-propanol. Retrieved from [https://www.myskinrecipes.com/shop/en/aliphatic-amino-alcohols/3-ethylamino-1-propanol-cas-42055-16-3.html]([Link] alcohols/3-ethylamino-1-propanol-cas-42055-16-3.html)
Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 62(1), 337-351. [Link]
Pharmaceutical Industry. (2018, October 29). STABILITY STUDY PROTOCOL TEMPLATE. Retrieved from [Link]
ResearchGate. (2017, May 8). What is the best method to determine 3-aminopropanol in a cream formulation?. Retrieved from [Link]
detailed synthesis protocol for 3-(ethylamino)-1-Propanol
Application Note: High-Selectivity Synthesis of 3-(Ethylamino)-1-Propanol Executive Summary This application note details a high-fidelity protocol for the synthesis of 3-(ethylamino)-1-propanol , a critical secondary ami...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Selectivity Synthesis of 3-(Ethylamino)-1-Propanol
Executive Summary
This application note details a high-fidelity protocol for the synthesis of 3-(ethylamino)-1-propanol , a critical secondary amine intermediate used in the development of pharmaceutical surfactants and functionalized polymers.
While industrial routes often employ the direct alkylation of 3-chloropropanol with ethylamine, that method is prone to dialkylation (formation of tertiary amines) and requires high-pressure handling of gaseous ethylamine. This guide presents the Reductive Amination pathway using Sodium Triacetoxyborohydride (STAB) .[1][2][3][4][5] This "Gold Standard" laboratory method ensures Mono-N-alkylation selectivity (>95%), mild reaction conditions, and high reproducibility.
Strategic Rationale: Route Selection
The synthesis of secondary amines from primary amines presents a classic chemoselectivity challenge: preventing over-alkylation to the tertiary amine.
Method
Reagents
Pros
Cons
Direct Alkylation
3-Aminopropanol + Ethyl Iodide
Low cost
High risk of dialkylation; difficult purification.
Nucleophilic Sub.
Ethylamine + 3-Chloropropanol
Industrial standard
Requires excess amine; high pressure; polymerization risks.
Reductive Amination (Selected)
3-Aminopropanol + Acetaldehyde
High Selectivity
Requires hydride reagent; step-wise control.
Why Reductive Amination?
By reacting 3-amino-1-propanol with acetaldehyde, we form a discrete imine intermediate. Using a sterically crowded, electron-deficient reducing agent like STAB (
), we selectively reduce the imine to the secondary amine without reducing the aldehyde starting material or promoting over-alkylation.
Reaction Mechanism & Pathway
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine (Schiff base), which is then irreversibly reduced.
Figure 1: Mechanistic pathway for the reductive amination of 3-amino-1-propanol.
*Note: AcOH is often not required for aldehyde-amine condensations but accelerates imine formation if the reaction is sluggish.
Step-by-Step Methodology
Step 1: Solvation
In a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-amino-1-propanol (1.0 eq) in anhydrous DCM (0.4 M concentration).
Critical Control: Ensure the amine is fully dissolved before proceeding.
Step 2: Imine Formation
Cool the solution to 0°C using an ice bath.
Add Acetaldehyde (1.05 eq) dropwise over 10 minutes.
Observation: The solution may warm slightly (exothermic).
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature (RT) for 30 minutes. This ensures complete formation of the imine intermediate.
Step 3: Reduction
Add Sodium Triacetoxyborohydride (STAB) (1.4 eq) in 3–4 portions over 20 minutes.
Why Portions? To manage mild hydrogen gas evolution and prevent temperature spikes.
Stir the suspension vigorously at RT for 4–16 hours . Monitor via TLC (System: 10% MeOH in DCM with 1%
; stain with Ninhydrin).
Step 4: Quench and Extraction
Quench the reaction by adding saturated aqueous
(100 mL). Stir for 20 minutes until gas evolution ceases.
Filter off the drying agent and concentrate the filtrate in vacuo.
Purification: The crude oil is often >90% pure. For high purity, distill under reduced pressure (Boiling Point approx. 80–85°C at 10 mmHg) or perform flash chromatography (DCM:MeOH:
gradient).
Workflow Diagram
Figure 2: Operational workflow for the synthesis process.
Analytical Validation
To confirm the identity of the product, look for the following diagnostic signals:
1H NMR (CDCl3, 400 MHz):
3.65 (t, 2H, ): Distinct triplet for the hydroxymethylene.
2.80 (t, 2H, ): Triplet for the methylene adjacent to the amine.
2.65 (q, 2H, ): Quartet characteristic of the ethyl group.
1.70 (quint, 2H, central ).
1.10 (t, 3H, ): Triplet for the terminal methyl.
Mass Spectrometry (ESI+):
Calculated
m/z.
Safety & Handling
3-Amino-1-Propanol: Corrosive and hygroscopic.[8] Causes severe skin burns and eye damage. Handle in a fume hood with gloves and goggles.
Acetaldehyde: Extremely flammable (Flash point -39°C) and volatile. Store cold; handle quickly to prevent evaporation.
Sodium Triacetoxyborohydride: Water-reactive. Evolves hydrogen gas upon contact with protic solvents or acid. Keep dry.
References
Abdel-Magid, A. F., et al. (1996).[9][10][11] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.[5][9]
National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 42055-16-3, 3-(Ethylamino)propan-1-ol." PubChem.
Sigma-Aldrich. (n.d.). "Safety Data Sheet: 3-Amino-1-propanol." Merck KGaA.
The Versatility of 3-(Ethylamino)-1-Propanol in Medicinal Chemistry: A Guide to Synthetic Applications and Protocols
Introduction: Unveiling the Potential of a Versatile Building Block In the landscape of medicinal chemistry, the identification and utilization of versatile synthetic building blocks are paramount to the efficient discov...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Versatile Building Block
In the landscape of medicinal chemistry, the identification and utilization of versatile synthetic building blocks are paramount to the efficient discovery and development of novel therapeutic agents. 3-(Ethylamino)-1-propanol, a simple yet highly functionalized molecule, has emerged as a valuable scaffold in the synthesis of a diverse array of pharmaceutical compounds. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, allows for a wide range of chemical transformations, making it an attractive starting point for the construction of more complex molecular architectures. This guide provides an in-depth exploration of the applications of 3-(ethylamino)-1-propanol in medicinal chemistry, complete with detailed protocols and insights into its role in the development of key drug classes. From its integral role in the structure of beta-blockers and antidepressants to its potential as a linker in advanced drug delivery systems, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals.
Core Applications in Drug Scaffolds
The 3-amino-1-propanol backbone is a privileged motif found in numerous biologically active compounds. The ethylamino substitution provides a balance of steric and electronic properties that can be crucial for target engagement and pharmacokinetic profiles.
The Aryloxypropanolamine Backbone of Beta-Blockers
The aryloxypropanolamine scaffold is the cornerstone of a major class of cardiovascular drugs known as beta-blockers.[1] These drugs are essential in the management of conditions such as hypertension, angina, and cardiac arrhythmias.[2] Propranolol, a prototypical non-selective beta-blocker, features a substituted 3-amino-1-propanol side chain.[3] The secondary amine and the hydroxyl group are critical for binding to β-adrenergic receptors.[4]
Structure-Activity Relationship (SAR) Insights:
The structural features of aryloxypropanolamine beta-blockers are well-defined:
Secondary Amine: A secondary amine with a bulky substituent (like isopropyl or tert-butyl) is optimal for antagonist activity.[4] The ethyl group in 3-(ethylamino)-1-propanol can be a precursor to these larger groups through further alkylation or can itself be part of an active derivative.
Hydroxyl Group: The hydroxyl group on the propanol backbone is essential for hydrogen bonding interactions with the receptor. The (S)-enantiomer is typically the more active stereoisomer.[3]
Oxymethylene Bridge: The introduction of an oxymethylene bridge between the aromatic ring and the propanolamine side chain, as seen in propranolol, significantly enhances potency compared to arylethanolamine counterparts.[1]
Synthetic Protocol: Synthesis of a Propranolol Analog using 3-(Ethylamino)-1-Propanol
This protocol outlines a general two-step synthesis of an aryloxypropanolamine beta-blocker analog.
Step 1: Formation of the Epoxide Intermediate
The first step involves the reaction of a substituted phenol with epichlorohydrin to form a glycidyl ether.[2]
Materials: 1-Naphthol, epichlorohydrin, sodium hydroxide (NaOH), water, and a suitable solvent like ethanol or isopropanol.
Procedure:
Dissolve 1-naphthol (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
Add a solution of NaOH (1.1 equivalents) in water and stir the mixture.
Add epichlorohydrin (1.5 equivalents) dropwise to the reaction mixture.
Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
After completion, cool the reaction mixture and pour it into cold water.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(naphthalen-1-yloxy)-2,3-epoxypropane.
Step 2: Ring-Opening of the Epoxide with 3-(Ethylamino)-1-Propanol
The synthesized epoxide is then reacted with 3-(ethylamino)-1-propanol to yield the final aryloxypropanolamine.
Materials: 1-(Naphthalen-1-yloxy)-2,3-epoxypropane, 3-(ethylamino)-1-propanol, and a suitable solvent like ethanol or methanol.
Procedure:
Dissolve the epoxide intermediate (1 equivalent) in the chosen solvent in a round-bottom flask.
Add 3-(ethylamino)-1-propanol (1.2 equivalents) to the solution.
Reflux the mixture for 4-6 hours, monitoring by TLC.
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the propranolol analog.
Workflow for the synthesis of a propranolol analog.
Building Blocks for Antidepressants
The 3-amino-1-propanol scaffold is a key structural feature in several widely prescribed antidepressant medications, including fluoxetine (Prozac®) and duloxetine (Cymbalta®).[5][6] These drugs act as selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs). The synthesis of these molecules often involves a 3-(alkylamino)-1-aryl-1-propanol intermediate.[7]
Synthetic Protocol: Synthesis of a Fluoxetine Precursor Analog
This protocol is adapted from the synthesis of a key intermediate for fluoxetine and demonstrates the utility of a 3-(alkylamino)-1-propanol derivative.[6]
Step 1: Synthesis of the Enaminone
Materials: Acetophenone, ethyl formate, sodium methoxide, and ethylamine hydrochloride.
Procedure:
Perform a Claisen condensation of acetophenone with ethyl formate using sodium methoxide as a base to form the intermediate benzoylacetaldehyde sodium salt.
Treat the crude benzoylacetaldehyde sodium salt with an aqueous solution of ethylamine hydrochloride (in excess).
Stir the reaction mixture at room temperature for 24-48 hours.
The resulting yellow precipitate of 3-(ethylamino)-1-phenyl-2-propen-1-one is collected by filtration, washed with water, and dried.
Step 2: Reduction to the Amino Alcohol
Materials: 3-(Ethylamino)-1-phenyl-2-propen-1-one, sodium borohydride (NaBH₄), and glacial acetic acid.
Procedure:
Dissolve the enaminone (1 equivalent) in glacial acetic acid in a flask cooled in an ice bath (5-10 °C).
Slowly add sodium borohydride (approximately 5-6 equivalents) in portions, maintaining the temperature below 15 °C.
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
Carefully quench the reaction by the slow addition of a concentrated sodium hydroxide solution until the mixture is basic (pH > 10), keeping the temperature controlled with an ice bath.
Extract the product, 3-(ethylamino)-1-phenyl-1-propanol, with an organic solvent like ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product, which can be further purified by chromatography or distillation.
Synthetic pathway to a fluoxetine precursor analog.
Scaffolds for Antimalarial and Cytotoxic Agents
Derivatives of 1-aryl-3-amino-1-propanol have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria, as well as cytotoxic effects against cancer cell lines.[8][9] The mechanism of action for their antimalarial activity is thought to involve the inhibition of heme polymerization.[8]
Synthetic Protocol: Synthesis of 1-Aryl-3-(ethylamino)-1-propanol Derivatives
A common route to these compounds involves the ring-opening of a substituted styrene oxide with an amine.
Materials: A substituted styrene oxide (e.g., 4-chlorostyrene oxide), 3-(ethylamino)-1-propanol, and a suitable solvent such as methanol or ethanol.
Procedure:
In a sealed tube or a round-bottom flask with a reflux condenser, dissolve the substituted styrene oxide (1 equivalent) in the chosen solvent.
Add 3-(ethylamino)-1-propanol (1.5 equivalents) to the solution.
Heat the reaction mixture to 80-100 °C for 12-24 hours.
Monitor the reaction progress by TLC.
After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
The resulting crude 1-aryl-3-(ethylamino)-1-propanol derivative can be purified by column chromatography on silica gel.
Table 1: Representative Biological Activity of 1-Aryl-3-substituted Propanol Derivatives against P. falciparum
Note: The table presents representative data from the literature to illustrate the potential of this class of compounds. The specific IC₅₀ values for derivatives of 3-(ethylamino)-1-propanol would require experimental determination.
Potential Application as a Bifunctional Linker in Drug Conjugates
The presence of both an amine and a hydroxyl group makes 3-(ethylamino)-1-propanol an intriguing candidate for use as a linker in drug delivery systems, such as antibody-drug conjugates (ADCs).[10] In this context, the linker tethers a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on cancer cells.
Conceptual Application:
The primary alcohol of 3-(ethylamino)-1-propanol could be functionalized to attach to a cytotoxic drug, for example, through an ester or ether linkage. The secondary amine could then be acylated with a bifunctional reagent that allows for conjugation to the antibody, typically via reaction with surface-exposed lysine or cysteine residues.
Conceptual structure of an ADC using a 3-(ethylamino)-1-propanol-based linker.
Conclusion and Future Perspectives
3-(Ethylamino)-1-propanol is a readily accessible and highly versatile building block with proven applications in medicinal chemistry. Its incorporation into the core structures of beta-blockers and antidepressants highlights its significance in developing treatments for cardiovascular and neurological disorders. Furthermore, its presence in scaffolds with antimalarial and cytotoxic potential underscores its broad therapeutic relevance. The exploration of this molecule as a bifunctional linker in drug conjugates opens up new avenues for its application in targeted therapies. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of 3-(ethylamino)-1-propanol in their drug discovery and development endeavors. Future work could focus on the synthesis of novel derivatives with enhanced biological activity and the development of innovative linker technologies based on this promising scaffold.
References
Chatterjee, A., & Rudorf, W. D. (1998). A new efficient synthetic method for a racemic mixture of 3-(methylamino)-1-phenyl-1-propanol, a key intermediate in various schemes for the synthesis of fluoxetine (Prozac™). U.S. Patent No. 6,846,957. Washington, DC: U.S.
Wikipedia. (2023). Discovery and development of beta-blockers.[Link]
Kim, S., et al. (2017). A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
Scialdone, M. A. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. U.S.
Reddit. (2022). [9 min read] Structure-Activity Relationship - How beta blockers became what they are! r/OrganicChemistry. [Link]
Journal of Medicinal and Medical Chemistry. (2023). A Comprehensive Review on Beta Blockers Synthesis Methods.[Link]
ResearchGate. (2020). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.[Link]
ResearchGate. (2009). SYNTHESIS OF NEW 1-ARYL-3-ARYLAMIN-PROPAN-1-OL DERIVATIVES AS ANTIMALARIAL AGENTS.[Link]
Pharmaguideline. (2022). SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol.[Link]
ResearchGate. (2009). Synthesis of 1-aryl-3-substituted propanol derivatives 38, 40, 41, 44 and 45.[Link]
Rasayan Journal of Chemistry. (2023). the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis.[Link]
Pérez-Silanes, S., et al. (2009). New 1-Aryl-3-Substituted Propanol Derivatives as Antimalarial Agents. Molecules, 14(10), 3956-3971. [Link]
Beck, A., et al. (2017). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceutical Research, 34(8), 1548-1569. [Link]
use of 3-(ethylamino)-1-Propanol as a key building block in organic synthesis
Application Note: Strategic Utilization of 3-(Ethylamino)-1-Propanol in Medicinal Chemistry Executive Summary 3-(Ethylamino)-1-Propanol (CAS: 42055-16-3 / 4044-42-6) is a bifunctional building block characterized by a se...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 3-(Ethylamino)-1-Propanol in Medicinal Chemistry
Executive Summary
3-(Ethylamino)-1-Propanol (CAS: 42055-16-3 / 4044-42-6) is a bifunctional building block characterized by a secondary ethylamine and a primary hydroxyl group separated by a propyl spacer.[1] This specific structural motif—a 1,3-amino alcohol with an N-ethyl tail—offers a distinct advantage in drug discovery over its 1,2-amino alcohol counterparts (e.g., ethanolamine derivatives).[2] The propyl linker provides increased conformational flexibility and distance, critical for avoiding steric clashes in ligand-protein binding, while the 1,3-substitution pattern enables the synthesis of stable six-membered heterocycles (1,3-oxazines).[1][2]
This guide details the chemo-selective manipulation of this molecule, focusing on its role as a "smart linker" in PROTACs, GPCR ligand synthesis, and heterocyclic scaffold construction.[1]
Strategic Analysis: The 1,3-Amino Alcohol Advantage
In organic synthesis, the choice of linker length defines the success of a molecule.[1] 3-(Ethylamino)-1-Propanol serves two primary strategic functions:
The "Goldilocks" Spacer: The 3-carbon chain is often superior to 2-carbon (too rigid/short) or 4-carbon (entropic penalty) linkers when connecting pharmacophores.[1][2]
Latent Heterocycle Precursor: Unlike 1,2-amino alcohols which form 5-membered oxazolidines (often unstable to hydrolysis), 1,3-amino alcohols condense with carbonyls to form tetrahydro-1,3-oxazines .[1][2] These 6-membered rings are increasingly used as hydrolytically stable prodrugs or rigidified bioisosteres.[1][2]
Reactivity Profile & Pathway Selection
The molecule possesses two nucleophilic centers with distinct
Setup: Dissolve 3-(ethylamino)-1-propanol (10 mmol) in anhydrous DCM (30 mL) in a round-bottom flask under
atmosphere.
Base Addition: Add
(15 mmol) and cool the solution to 0°C using an ice bath. Rationale: Cooling prevents competitive O-acylation which can occur exothermically.[1]
Reagent Addition: Dropwise add a solution of
(11 mmol) in DCM (10 mL) over 20 minutes.
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor via TLC (stain with Ninhydrin; product will not stain, starting material will stain purple).[1][2]
Workup: Wash with 1M Citric Acid (2 x 20 mL) to remove unreacted amine/base, followed by Brine.
Purification: Dry organic layer over
, filter, and concentrate. The resulting N-Boc-N-ethyl-3-aminopropanol is typically a colorless oil pure enough for the next step.[1]
Validation:
1H NMR (
): Look for the disappearance of the broad NH peak and the appearance of the Boc singlet (~1.45 ppm, 9H). The -OH protons should remain as a triplet/multiplet around 3.6 ppm.[1][2]
Protocol B: 1,3-Oxazine Synthesis (Cyclization)
Objective: Create a heterocyclic core using the 1,3-amino alcohol backbone.[1][2] This reaction is a condensation with formaldehyde (or paraformaldehyde).[1][2]
Distillation: The product, 3-ethyl-tetrahydro-1,3-oxazine, can be purified via vacuum distillation.[1][2]
Mechanism Note: The secondary amine attacks the formaldehyde first to form an iminium ion intermediate, which is then rapidly trapped by the intramolecular hydroxyl group to close the 6-membered ring.[1]
Protocol C: The "Linker" Approach (Mitsunobu Coupling)
Objective: Attach a phenolic drug payload to the alcohol terminus while keeping the amine available (or protected) for further chemistry.[1][2]
Reagents:
N-Boc-3-(ethylamino)-1-propanol (from Protocol A) (1.2 eq)[1][2]
and the Phenol substrate in anhydrous THF under Argon. Cool to 0°C.[1][2]
Addition 1: Add the N-Boc-amino alcohol.
Addition 2 (Critical): Add DIAD dropwise over 30 minutes. Caution: Exothermic.[1][2] Maintain temp < 5°C to prevent side reactions.
Reaction: Stir at 0°C for 1 hour, then warm to RT and stir overnight.
Workup: Concentrate THF. Triturate the residue with cold diethyl ether/hexane (to precipitate triphenylphosphine oxide byproduct).[1][2] Filter.
Purification: Flash chromatography is required to separate the ether product from reduced hydrazine byproducts.[1][2]
Technical Data Summary
Property
Value / Note
Molecular Formula
Molecular Weight
103.16 g/mol
Boiling Point
~178°C (at 760 mmHg)
Solubility
Miscible with water, ethanol, DCM.[1][2] Hygroscopic.
pKa (Amine)
~10.1 (Basic)
Storage
Store under Nitrogen; hygroscopic nature leads to water uptake which complicates stoichiometry in moisture-sensitive reactions (e.g., Isocyanate coupling).[1][2]
Decision Workflow: Synthesis Planning
Use the following logic flow to determine the correct protection/activation strategy for your target molecule.
Figure 2: Synthetic decision tree for incorporating the amino-propyl-ethyl motif.
References
Heterocycle Synthesis: Turgut, Z., et al.[1][2] "Synthesis of new 1,3-disubstituted-2,3-dihydro-1H-naphth[1,2-e][1,3]oxazines." Molecules, 2011.[1][2][5]
N-Protection Protocols: Bar-Haim, G., & Kol, M.[1][2] "Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN." Organic Letters, 2004.[2]
Mitsunobu Applications: Swamy, K. C. K., et al.[1][2] "The Mitsunobu and Related Reactions: Advances and Applications."[1][2] Chemical Reviews, 2009.[1][2]
General Reactivity: PubChem Compound Summary for CID 77568, 3-(Ethylamino)propanol.[1][2] [2]
Application Notes and Protocols: 3-(Ethylamino)-1-Propanol as a Versatile Reagent in the Synthesis of Novel Cardiovascular Drug Candidates
Introduction: The Strategic Importance of the Aminopropanol Scaffold In the landscape of modern medicinal chemistry, the discovery of novel therapeutic agents is often driven by the strategic use of versatile chemical bu...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Importance of the Aminopropanol Scaffold
In the landscape of modern medicinal chemistry, the discovery of novel therapeutic agents is often driven by the strategic use of versatile chemical building blocks. 3-(Ethylamino)-1-propanol is one such key intermediate, possessing a desirable combination of a secondary amine and a primary alcohol. This bifunctionality allows for the construction of a diverse array of molecular architectures, particularly in the realm of cardiovascular pharmaceuticals.[1] Its utility is most prominently demonstrated in the synthesis of aryloxypropanolamines, a class of compounds renowned for their potent beta-adrenergic blocking activity.[2][3] These agents are cornerstones in the management of cardiovascular conditions such as hypertension, angina pectoris, and cardiac arrhythmias.[2]
This technical guide provides an in-depth exploration of the application of 3-(ethylamino)-1-propanol as a reagent in the synthesis of a novel library of potential cardiovascular drug candidates. We will elucidate the underlying chemical principles, provide detailed, field-proven experimental protocols, and present data in a clear, actionable format for researchers, scientists, and drug development professionals.
Core Synthetic Strategy: The Aryloxypropanolamine Backbone
The synthesis of aryloxypropanolamine-based drug candidates typically follows a convergent and highly efficient two-step synthetic sequence. This strategy is widely adopted due to its modularity, allowing for the facile introduction of diversity at two key positions of the molecule: the aromatic moiety and the amino substituent.
The general synthetic workflow can be visualized as follows:
Caption: General synthetic workflow for aryloxypropanolamines.
The initial step involves the etherification of a substituted phenol with an epoxide, most commonly epichlorohydrin, to generate a key aryl glycidyl ether intermediate. This reaction is typically performed under basic conditions. The subsequent and crucial step is the nucleophilic ring-opening of the aryl glycidyl ether with 3-(ethylamino)-1-propanol.[4][5] This reaction forges the characteristic propanolamine side chain and introduces the desired ethylamino functionality.
Application Protocol: Synthesis of a Novel 1-(4-Fluorophenoxy)-3-(3-(ethylamino)propoxy)propan-2-ol Library
This section details a representative protocol for the synthesis of a small library of novel aryloxypropanolamines based on a 4-fluorophenoxy scaffold. This particular scaffold is chosen for its prevalence in known bioactive molecules and its favorable pharmacokinetic properties.
Part 1: Synthesis of the Key Intermediate: 2-((4-Fluorophenoxy)methyl)oxirane
This initial step creates the electrophilic epoxide that will be subsequently reacted with our reagent of interest.
Reaction Scheme:
Caption: Synthesis of the aryl glycidyl ether intermediate.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
4-Fluorophenol
112.11
11.21 g
0.1
Epichlorohydrin
92.52
13.88 g
0.15
Sodium Hydroxide (NaOH)
40.00
4.80 g
0.12
Deionized Water
18.02
50 mL
-
Diethyl Ether
74.12
200 mL
-
Anhydrous Magnesium Sulfate
120.37
10 g
-
Step-by-Step Protocol:
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluorophenol (11.21 g, 0.1 mol), epichlorohydrin (13.88 g, 0.15 mol), and deionized water (50 mL).
While stirring, add sodium hydroxide pellets (4.80 g, 0.12 mol) portion-wise over 15 minutes. An exothermic reaction will be observed.
Heat the reaction mixture to reflux (approximately 100-105 °C) and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate mobile phase.
After completion, cool the reaction mixture to room temperature.
Transfer the mixture to a 500 mL separatory funnel and extract with diethyl ether (2 x 100 mL).
Combine the organic layers and wash with 1 M NaOH (50 mL) followed by brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purify the crude product by vacuum distillation to obtain 2-((4-fluorophenoxy)methyl)oxirane as a colorless oil.
Part 2: Synthesis of the Final Product Library via Epoxide Ring-Opening
This step utilizes 3-(ethylamino)-1-propanol to open the epoxide ring of the intermediate, yielding the target aryloxypropanolamine.
Reaction Scheme:
Caption: Epoxide ring-opening with 3-(ethylamino)-1-propanol.
Materials and Reagents:
Reagent
Molar Mass ( g/mol )
Quantity
Moles
2-((4-Fluorophenoxy)methyl)oxirane
168.17
8.41 g
0.05
3-(Ethylamino)-1-propanol
103.16
5.68 g
0.055
Ethanol (absolute)
46.07
100 mL
-
Ethyl Acetate
88.11
150 mL
-
Hexane
86.18
50 mL
-
Step-by-Step Protocol:
In a 250 mL round-bottom flask, dissolve 2-((4-fluorophenoxy)methyl)oxirane (8.41 g, 0.05 mol) and 3-(ethylamino)-1-propanol (5.68 g, 0.055 mol) in absolute ethanol (100 mL).
Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78 °C) for 6 hours.
Monitor the reaction by TLC (9:1 dichloromethane:methanol). The reaction is complete when the epoxide starting material is no longer visible.
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Dissolve the resulting crude oil in ethyl acetate (150 mL) and wash with water (2 x 50 mL) and then brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
The crude product can be purified by column chromatography on silica gel using a gradient elution of dichloromethane and methanol (starting with 100% dichloromethane and gradually increasing to 5% methanol).
The choice of reaction conditions is critical for the success of this synthetic sequence. The use of a protic solvent like ethanol in the epoxide opening step facilitates the reaction by protonating the epoxide oxygen, making it a better leaving group.[6] An excess of the amine is used to ensure complete consumption of the limiting epoxide reagent.
The purification methods described are standard for this class of compounds and are designed to remove any unreacted starting materials and byproducts. The self-validating nature of this protocol lies in the clear separation of starting materials, intermediates, and final products by chromatographic techniques (TLC and column chromatography). Furthermore, the expected spectroscopic data (NMR and Mass Spec) provide unambiguous confirmation of the desired molecular structure.
Broader Applications and Future Directions
The protocol described above is a template that can be readily adapted for the synthesis of a wide range of novel aryloxypropanolamines. By varying the substituted phenol in the first step and utilizing other amino alcohols in the second, a vast chemical space can be explored for potential drug candidates with tailored pharmacological profiles.[7][8][9] For instance, the introduction of different substituents on the aromatic ring can modulate the compound's selectivity for different beta-adrenergic receptor subtypes.[3]
Conclusion
3-(Ethylamino)-1-propanol serves as a highly effective and versatile reagent in the synthesis of novel pharmaceutical compounds, particularly those targeting the cardiovascular system. The straightforward and robust synthetic protocols outlined in these application notes provide a solid foundation for researchers to generate libraries of new chemical entities for further biological evaluation. The modularity of the synthetic approach allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation cardiovascular therapeutics.
References
WO1987003583A1 - Synthesis of aryloxypropanolamines and arylethanolamines - Google P
Synthesis of novel (aryloxy)propanolamines and related compounds possessing both class II and class III antiarrhythmic activity - PubMed. (URL: [Link])
Synthesis and beta-adrenergic antagonist activity of heterocyclic propanolamines - PubMed. (URL: [Link])
Discovery and development of beta-blockers - Wikipedia. (URL: [Link])
18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition. (URL: [Link])
3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes - ResearchGate. (URL: [Link])
Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing). (URL: [Link])
Application Note: Experimental Utilization of 3-(ethylamino)-1-Propanol
This Application Note is structured to provide actionable, high-level technical guidance for the utilization of 3-(ethylamino)-1-propanol . It moves beyond basic safety data sheets to offer experimental strategies for sy...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide actionable, high-level technical guidance for the utilization of 3-(ethylamino)-1-propanol . It moves beyond basic safety data sheets to offer experimental strategies for synthesis, materials science, and industrial applications.[1]
3-(ethylamino)-1-propanol is a bifunctional building block containing a secondary amine and a primary alcohol separated by a flexible three-carbon (propyl) linker.[1] This specific geometry makes it a critical reagent in three domains:
Pharmaceutical Synthesis: As a precursor for N-ethyl-aminopropyl side chains found in antimalarials and psychotropics.
Surface Chemistry: As a curing agent or chain extender in epoxy resin formulations, where the hydroxyl group provides catalytic acceleration.
Carbon Capture: As a sterically hindered alkanolamine capable of high-capacity reversible
Objective: Convert the hydroxyl group to a chloride leaving group while preserving the amine.
Context: The direct alkylation of drug scaffolds using the alcohol is difficult. Converting it to 3-chloro-N-ethylpropan-1-amine hydrochloride creates a potent electrophile.[1]
Challenge: Free amino-alkyl chlorides are unstable; they self-cyclize to form azetidinium ions.[1] The product must be isolated and stored as the Hydrochloride (HCl) salt.[1]
Protocol: Synthesis of 3-chloro-N-ethylpropan-1-amine HCl
Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser connected to a caustic scrubber (NaOH trap) to neutralize
and gas.
Solvation: Dissolve 3-(ethylamino)-1-propanol in DCM (approx. 5 mL per gram of amine) under Nitrogen flow.
Acidification (In-situ): Cool the solution to 0°C (Ice bath).
Addition: Add
dropwise over 30 minutes.
Mechanistic Insight: The first equivalent of HCl generated protonates the amine, protecting it from reacting with the electrophilic sulfur.[1] The second equivalent converts the alcohol to the alkyl chlorosulfite.[1]
Reaction: Once addition is complete, remove the ice bath. Heat to Reflux (40°C) for 2–4 hours.
Endpoint: Monitor by TLC (stain with Ninhydrin) or disappearance of the alcohol peak in IR.[1]
Concentrate the mixture under reduced pressure (Rotary Evaporator).
Precipitation: The residue is often a viscous oil. Triturate with cold Diethyl Ether or Hexane to induce crystallization of the HCl salt.
Filter and dry under vacuum.
Validation:
1H NMR (
): Look for the downfield shift of the adjacent to the functional group.[1] The (approx.[1][7] 3.6 ppm) shifts to (approx.[1] 3.8–4.0 ppm).
Module B: Surface Chemistry – Epoxy Curing
Objective: Utilize 3-(ethylamino)-1-propanol as a reactive modifier in epoxy networks.
Mechanism: The secondary amine opens the epoxide ring (chain extension), while the primary hydroxyl group accelerates the etherification reaction, reducing cure temperature.[1]
Workflow Diagram (DOT)
Figure 1: Mechanism of epoxy curing utilizing the bifunctional nature of the reagent.[1]
Protocol: Latent Hardener Screening[5]
Stoichiometry: Calculate the Amine Hydrogen Equivalent Weight (AHEW). For 3-(ethylamino)-1-propanol, there is 1 active hydrogen (the NH).[1]
Mixing: Mix stoichiometric amounts of resin (e.g., DGEBA, EEW=190) and amine.
Ratio: 190g Resin : 103g Amine (approx 2:1 by weight).[1]
DSC Analysis: Perform Differential Scanning Calorimetry (DSC) from 25°C to 250°C at 10°C/min.
Observation: Look for the exotherm onset.[8] The presence of the free -OH group typically lowers the onset temperature compared to non-hydroxylated amines (like diethylamine).[1]
Module C: Industrial Application – CO2 Capture
Objective: Evaluate
absorption capacity.
Rationale: Secondary alkanolamines form carbamates with . The ethyl group provides steric hindrance, potentially lowering the stability of the carbamate and reducing the energy required for regeneration (stripping) compared to MEA (Monoethanolamine).[1]
Protocol: Gravimetric Saturation Test
Preparation: Prepare a 30 wt% aqueous solution of 3-(ethylamino)-1-propanol.
Apparatus: Use a shielded glass bubbler containing 50g of the solution, immersed in a water bath at 40°C (absorption temp).
Application Note: The Strategic Role of 3-(Ethylamino)-1-Propanol in the Synthesis of Novel Amodiaquine Analogs for Antimalarial Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: Evolving the 4-Aminoquinoline Scaffold Malaria remains a formidable global health challenge, largely due to the emergence and spread of drug-r...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Evolving the 4-Aminoquinoline Scaffold
Malaria remains a formidable global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium falciparum parasites. The 4-aminoquinoline class of drugs, particularly amodiaquine (AQ), has long been a cornerstone of antimalarial chemotherapy.[1] Amodiaquine is often deployed in artemisinin-based combination therapies (ACTs), the current standard of care recommended by the World Health Organization.[2] The efficacy of amodiaquine is intrinsically linked to its chemical structure: a 7-chloroquinoline core linked to a 4-aminophenol side chain, which bears a basic aminomethyl group.[3] This basic side chain is crucial for the drug's accumulation in the acidic food vacuole of the parasite, a key aspect of its mechanism of action.
However, the clinical utility of amodiaquine has been hampered by concerns over its metabolism-linked toxicity, specifically hepatotoxicity and agranulocytosis.[1] These adverse effects are largely attributed to the metabolic oxidation of the 4-aminophenol moiety into a reactive quinoneimine species.[3] This has spurred extensive research into the design of amodiaquine analogs with modified side chains to mitigate toxicity, enhance activity against resistant strains, and improve pharmacokinetic profiles.[1][4][5][6]
This guide details the strategic incorporation of 3-(ethylamino)-1-propanol into the amodiaquine scaffold. This modification introduces a hydrophilic primary alcohol and alters the steric and electronic properties of the basic side chain. The objective is to create novel analogs with potentially improved safety profiles and robust antimalarial activity. We will provide the scientific rationale for this modification, a detailed synthetic protocol, and expert insights into the process.
Section 1: Rationale for the 3-(Ethylamino)-1-Propanol Side Chain
The decision to replace the traditional diethylaminomethyl group with a side chain derived from 3-(ethylamino)-1-propanol is a deliberate strategy rooted in medicinal chemistry principles.
Mitigating Metabolic Toxicity: The primary driver for modifying the amodiaquine side chain is to circumvent the formation of toxic quinoneimine metabolites.[3] While the 4-aminophenol ring remains the site of potential oxidation, altering the adjacent aminomethyl group can influence the stability and reactivity of the resulting metabolite.
Enhancing Hydrophilicity: The introduction of a terminal hydroxyl group (-OH) from the propanol backbone significantly increases the polarity and hydrophilicity of the side chain. This can have several favorable downstream effects:
Altered Pharmacokinetics: Improved water solubility can influence the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
New Target Interactions: The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming new, stabilizing interactions with the drug's biological target (e.g., heme polymerase) or parasite transporters.[7]
Preserving the Basic Center: The ethylamino group maintains a protonatable nitrogen atom. This basicity is essential for the ion-trapping mechanism, whereby the drug becomes protonated and concentrates within the acidic (pH ~4.5-5.0) digestive vacuole of the malaria parasite.[8] This accumulation is critical for exerting its antimalarial effect, which is believed to involve the inhibition of hemozoin biocrystallization.
Section 2: Synthetic Strategy Overview
The synthesis of the target amodiaquine analog is achieved through a robust and logical two-step sequence. This approach mirrors the classical synthesis of amodiaquine, making it an accessible strategy for medicinal chemists.[9]
Step 1: Mannich Reaction. A three-component Mannich reaction is employed to synthesize the key aminophenol intermediate.[10][11] This reaction couples 4-aminophenol, formaldehyde, and the novel side-chain component, 3-(ethylamino)-1-propanol, to install the desired aminomethyl group ortho to the phenolic hydroxyl.
Step 2: Nucleophilic Aromatic Substitution (SNAr). The synthesized aminophenol intermediate is then condensed with 4,7-dichloroquinoline. This is a classic SNAr reaction where the exocyclic amine of the aminophenol displaces the highly activated chlorine atom at the C-4 position of the quinoline ring.[12][13][14]
This synthetic route is efficient and allows for modularity, where different secondary amines like 3-(ethylamino)-1-propanol can be readily incorporated to generate a library of analogs.
Section 3: Visualizing the Synthetic Workflow
The following diagram outlines the complete synthetic pathway from commercially available starting materials to the final amodiaquine analog.
advanced analytical methods for 3-(ethylamino)-1-Propanol detection and quantification
An In-Depth Technical Guide to the Detection and Quantification of 3-(ethylamino)-1-Propanol Application Note & Protocol Abstract This document provides a comprehensive guide to advanced analytical methodologies for the...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Detection and Quantification of 3-(ethylamino)-1-Propanol
Application Note & Protocol
Abstract
This document provides a comprehensive guide to advanced analytical methodologies for the robust detection and precise quantification of 3-(ethylamino)-1-Propanol. This polar amino alcohol presents unique analytical challenges due to its high boiling point and potential for hydrogen bonding. This guide is designed for researchers, scientists, and drug development professionals, offering detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Analytical Imperative for 3-(ethylamino)-1-Propanol
3-(ethylamino)-1-Propanol is a chemical entity of significant interest in pharmaceutical development and chemical synthesis. It may be present as a synthesis intermediate, a degradation product, or a potential impurity in active pharmaceutical ingredients (APIs) and formulated drug products. Given the stringent regulatory landscape governing pharmaceutical quality, the development of sensitive, specific, and accurate analytical methods for its quantification is not merely a technical exercise but a critical component of ensuring product safety and efficacy.[1][2]
The inherent physicochemical properties of 3-(ethylamino)-1-Propanol, such as its polarity conferred by the hydroxyl and secondary amine groups, present considerable challenges for direct analysis, particularly by gas chromatography.[3] These properties can lead to poor chromatographic peak shapes, low sensitivity, and unreliable quantification. This application note addresses these challenges by presenting advanced, validated methodologies tailored for this analyte.
Strategic Approaches to Analysis: GC-MS vs. LC-MS/MS
The choice between Gas Chromatography (GC) and Liquid Chromatography (LC) as the primary separation technique is pivotal and depends on the analyte's properties and the desired analytical outcome.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent separation efficiency and is a gold standard for many volatile and semi-volatile compounds. However, for polar, high-boiling point molecules like 3-(ethylamino)-1-Propanol, direct injection is often problematic, resulting in broad, tailing peaks.[3] The strategic solution is chemical derivatization, which masks the polar functional groups, thereby increasing volatility and improving chromatographic performance.[4][5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is exceptionally well-suited for polar, non-volatile, and thermally labile compounds.[6] It circumvents the need for derivatization, simplifying sample preparation. The coupling of LC with tandem mass spectrometry provides an unparalleled degree of selectivity and sensitivity, making it the method of choice for trace-level quantification in complex matrices.[7]
Below is a logical workflow for the analysis of 3-(ethylamino)-1-Propanol.
Caption: General workflow for the analysis of 3-(ethylamino)-1-Propanol.
Method I: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
Rationale and Causality
Direct GC analysis of amino alcohols is hindered by the active hydrogens on the hydroxyl and amine groups, which lead to strong intermolecular hydrogen bonding and adsorption onto the GC column's stationary phase.[3][8] This results in severe peak tailing and poor reproducibility. Silylation is a robust derivatization technique that replaces these active hydrogens with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups.[4][9] This chemical modification drastically reduces the analyte's polarity and increases its volatility, making it amenable to GC analysis.[5][10] We recommend N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for its efficacy and the volatile, non-interfering nature of its by-products.[9]
Caption: Silylation of 3-(ethylamino)-1-Propanol using MSTFA.
Detailed Experimental Protocol
A. Materials and Reagents
3-(ethylamino)-1-Propanol analytical standard (≥99.5% purity)
Internal Standard (IS), e.g., 3-(propylamino)-1-propanol (if required)
2 mL GC vials with PTFE-lined septa
B. Standard and Sample Preparation
Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of 3-(ethylamino)-1-Propanol standard and dissolve in 25.0 mL of methanol.
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with methanol.
Sample Preparation: Accurately weigh a sample containing an expected amount of 3-(ethylamino)-1-Propanol and dissolve it in methanol to achieve a final concentration within the calibration range.
Derivatization Protocol:
Pipette 100 µL of the standard or sample solution into a GC vial.
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
Add 100 µL of anhydrous pyridine (or acetonitrile) to reconstitute the residue.
Add 100 µL of MSTFA to the vial.
Cap the vial tightly and heat at 70°C for 30 minutes.
Cool the vial to room temperature before injection.
C. GC-MS Instrumental Conditions
GC System: Agilent 8890 GC or equivalent
MS System: Agilent 7000D GC/TQ or equivalent single quadrupole MS
Column: Nonpolar (5%-phenyl)-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).[11]
Ionization Mode: Electron Ionization (EI) at 70 eV
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions of the derivatized analyte (e.g., m/z for the molecular ion and key fragments).
Method II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Rationale and Causality
LC-MS/MS is the preferred method for achieving the lowest detection and quantification limits.[7] The separation is typically performed using reversed-phase chromatography. For a polar, basic compound like 3-(ethylamino)-1-Propanol, a C18 column combined with an acidic mobile phase (e.g., containing formic acid) ensures good retention and peak shape by protonating the amine group. Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity. This is achieved by selecting the protonated molecular ion ([M+H]+) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific, stable product ion in the third quadrupole. This process virtually eliminates matrix interferences.
Caption: Workflow for LC-MS/MS analysis of 3-(ethylamino)-1-Propanol.
Detailed Experimental Protocol
A. Materials and Reagents
3-(ethylamino)-1-Propanol analytical standard (≥99.5% purity)
Formic Acid (LC-MS grade)
Acetonitrile (LC-MS grade)
Water (LC-MS grade, e.g., Milli-Q)
Methanol (LC-MS grade)
B. Standard and Sample Preparation
Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of 3-(ethylamino)-1-Propanol standard and dissolve in 100.0 mL of 50:50 Methanol:Water.
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution with the initial mobile phase composition.
Sample Preparation: Accurately weigh the sample and dissolve in the initial mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.
C. LC-MS/MS Instrumental Conditions
LC System: Waters ACQUITY UPLC or equivalent
MS System: Waters Xevo TQ-S or equivalent
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Flow Rate: 0.4 mL/min
Gradient:
0-1.0 min: 5% B
1.0-5.0 min: 5% to 95% B
5.0-6.0 min: 95% B
6.0-6.1 min: 95% to 5% B
6.1-8.0 min: 5% B (Re-equilibration)
Column Temp: 40°C
Injection Volume: 5 µL
Ionization Mode: Electrospray Positive (ESI+)
Capillary Voltage: 3.0 kV
Source Temp: 150°C
Desolvation Temp: 400°C
MRM Transition: To be determined by infusing a standard solution. For 3-(ethylamino)-1-Propanol (MW: 103.16), the precursor ion will be [M+H]+ at m/z 104.2. Product ions will result from fragmentation (e.g., loss of water, loss of ethylamine).
Method Validation and Data Presentation
Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for its intended purpose.[1][12][13] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Key Validation Parameters
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of test results to the true value. Determined by spike/recovery experiments at a minimum of three concentration levels.
Precision: Assessed at two levels:
Repeatability: Precision under the same operating conditions over a short interval (intra-assay precision).
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters.
Comparative Quantitative Data
The following table summarizes typical performance characteristics for the described methods. These values are illustrative and should be established for each specific application and laboratory.
Parameter
GC-MS with Derivatization
LC-MS/MS
Linearity (r²)
> 0.995
> 0.998
Typical Range
1 - 100 µg/mL
0.1 - 100 ng/mL
LOD
~0.5 µg/mL
~0.05 ng/mL
LOQ
~1.0 µg/mL
~0.1 ng/mL
Accuracy (% Recovery)
90 - 110%
95 - 105%
Precision (%RSD)
< 10%
< 5%
Sample Prep Time
Moderate (derivatization required)
Minimal (dilute and shoot)
Conclusion
This guide details two robust and reliable methods for the detection and quantification of 3-(ethylamino)-1-Propanol. The choice of method depends on the required sensitivity and the laboratory's instrumentation. For routine analysis where low part-per-million (µg/mL) levels are sufficient, GC-MS with silylation is a highly effective technique. For applications requiring trace-level quantification (ng/mL) with high selectivity, such as impurity analysis in pharmaceuticals, LC-MS/MS is the superior methodology. Both methods, when properly validated, provide the accuracy and precision necessary to meet the stringent requirements of the pharmaceutical and chemical industries.
References
CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google P
Planar chromatography – an essential component of modern analysis.
Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets - Archipel UQAM.
Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood - UC Davis.
Analytical method valid
CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google P
Structural and vibrational characterisation of 3-amino-1-propanol a concerted SCF-MO ab initio, Raman and infrared (matrix isolation and liquid phase) spectroscopy study - PubMed.
What is the best method to determine 3-aminopropanol in a cream formul
Direct Injection Gas Chromatography Mass Spectrometry (GC-MS) Method for the Detection of Listed Impurities in Hand Sanitizers - FDA.
(PDF) Quantification of alcohol in beverages by density and infrared spectroscopy methods.
The Derivatization and Analysis of Amino Acids by GC-MS - Sigma-Aldrich.
3-Amino-1-propanol analytical standard 156-87-6 - Sigma-Aldrich.
Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug.
GC Analysis of Derivatized Amino Acids - Thermo Fisher Scientific.
Evaluation of stability of (1R,2 S)-(−)
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
3-Amino-1-propanol CAS 156-87-6 | 800423 - Merck Millipore.
Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions: Confirming an Intriguing Affinity of CO2 to Monoethanolamine (MEA) - MDPI.
17.11: Spectroscopy of Alcohols and Phenols - Chemistry LibreTexts.
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis - PubMed.
3-Amino-1-propanol | C3H9NO | CID 9086 - PubChem.
Understanding Impurity Analysis - Cormica Pharma & Med Device Testing.
Application Note: Kinetic Profiling of 3-(Ethylamino)-1-Propanol
Methodology for Reaction Rate Determination in Carbon Capture and Pharmaceutical Synthesis Executive Summary This application note details the experimental investigation of 3-(ethylamino)-1-propanol (3-EAP) reaction kine...
Author: BenchChem Technical Support Team. Date: February 2026
Methodology for Reaction Rate Determination in Carbon Capture and Pharmaceutical Synthesis
Executive Summary
This application note details the experimental investigation of 3-(ethylamino)-1-propanol (3-EAP) reaction kinetics, specifically focusing on its reactivity with Carbon Dioxide (
) in aqueous media. As a secondary alkanolamine, 3-EAP occupies a critical niche in Carbon Capture and Storage (CCS) due to its balance of reaction rate (moderated by the ethyl steric hindrance) and regeneration energy. Furthermore, its kinetic profile is relevant to pharmaceutical synthesis where it serves as a nucleophilic building block for cardiovascular drugs and local anesthetics.
This guide provides a validated protocol using Stopped-Flow Conductimetry , the gold standard for measuring fast amine-CO2 interactions, and outlines the theoretical framework (Zwitterion mechanism) required for data interpretation.
Chemical Profile & Relevance[1][2][3]
3-(Ethylamino)-1-Propanol is a bifunctional molecule containing a secondary amine and a primary hydroxyl group.
CCS Efficiency: Unlike primary amines (e.g., MEA) which have high heat of regeneration, secondary amines like 3-EAP often form unstable carbamates, allowing for easier
stripping while maintaining acceptable absorption rates [1].
Selectivity: In pharmaceutical applications, understanding the nucleophilicity of the secondary amine vs. the hydroxyl group is crucial for selective alkylation/acylation without protecting groups.
Theoretical Framework: The Zwitterion Mechanism[5][6][7]
The reaction between a secondary amine (
) and in aqueous solution is widely accepted to follow the Zwitterion Mechanism proposed by Caplow and reintroduced by Danckwerts [2].
Reaction Pathway[3][8][9][10]
Zwitterion Formation: The lone pair on the nitrogen attacks the carbon of
, forming a zwitterion intermediate. This is often the rate-determining step.
Deprotonation: A base (
) in the solution (water, hydroxide, or another amine molecule) removes the proton, yielding the stable carbamate.
Graphviz Pathway Diagram[3]
Figure 1: The Zwitterion mechanism pathway for secondary amine-CO2 reaction. The stability of the intermediate determines the overall reaction order.
Experimental Protocol: Stopped-Flow Conductimetry
Because the reaction half-life (
) of unhindered secondary amines with is typically in the millisecond range, standard titration is too slow. Stopped-Flow Conductimetry is required to capture the rapid change in ionic conductivity as neutral amine + neutral convert to ionic carbamate + ammonium species.
Reagents and Preparation[9][10][11]
Amine Solution: Prepare 3-(ethylamino)-1-propanol solutions at concentrations of 0.05, 0.1, 0.15, and 0.2 M. Use degassed, deionized water (
).
Solution: Saturate water with pure gas at 1 atm. The concentration of in water at 298 K is approx. M.
Pseudo-First-Order Condition: Ensure
(at least 10-fold excess). This simplifies the integrated rate law.
Experimental Workflow (Diagram)
Figure 2: Step-by-step workflow for Stopped-Flow Conductimetry kinetics measurement.
Detailed Steps
System Cleaning: Flush the stopped-flow system (e.g., Bio-Logic SFM or equivalent) with ethanol followed by degassed water to remove bubbles.
Baseline Calibration: Measure the conductivity of the pure solvent and the amine solution to establish
and .
Injection: Trigger the pneumatic drive to mix equal volumes of Amine and
solution.
Acquisition: Record conductivity voltage for 0.5 to 5.0 seconds (depending on rate).
Replicates: Perform at least 5-7 shots per concentration/temperature pair to ensure statistical validity.
Data Analysis & Calculation
Determining
Under pseudo-first-order conditions, the change in conductivity follows an exponential function:
Plot
vs. time ().
The slope of the linear region is
(observed rate constant, ).
Extracting the Second-Order Rate Constant (
)
According to the Zwitterion mechanism, the relationship between
and amine concentration is:
(Assuming the zwitterion formation is the rate-determining step, which is typical for 3-EAP type molecules).
Step 1: Plot
(y-axis) vs. (x-axis).
Step 2: Perform a linear regression.
Step 3: The slope of this line represents the second-order rate constant,
().
Arrhenius Parameters (
)
To determine the activation energy:
Measure
at three temperatures (e.g., 298K, 303K, 313K).[4][5]
Diffusion limitation in high-concentration blends.[3]
Safety & Handling (MSDS Highlights)
Corrosivity: 3-(ethylamino)-1-propanol is corrosive to eyes and skin (Category 1B).[6] Always use nitrile gloves and safety goggles [3].
Vapor Pressure: Low, but inhalation of aerosols during high-pressure spraying (in pilot plants) can cause respiratory irritation.
Storage: Store under nitrogen atmosphere to prevent degradation and absorption of atmospheric
prior to experimentation.
References
Li, H., et al. "Reaction Kinetics of CO2 in Aqueous Ethylenediamine, Ethyl Ethanolamine, and Diethyl Monoethanolamine Solutions." Industrial & Engineering Chemistry Research, vol. 46, no. 19, 2007.
Danckwerts, P.V. "The Reaction of CO2 with Ethanolamines." Chemical Engineering Science, vol. 34, no. 4, 1979.
Sigma-Aldrich. "Safety Data Sheet: 3-Amino-1-propanol / Related Alkanolamines."[6]
Vaidya, P.D., and Kenig, E.Y. "CO2-Alkanolamine Reaction Kinetics: A Review of Recent Studies." Chemical Engineering & Technology, vol. 30, no. 11, 2007.
Disclaimer: This application note is for research purposes only. Always consult the specific Material Safety Data Sheet (MSDS) before handling chemicals.
Application Notes and Protocols: A Detailed Guide to the Laboratory Synthesis of 3-(Ethylamino)-1-Propanol
Abstract: This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 3-(ethylamino)-1-propanol, a valuable bifunctional molecule utilized as an intermediate in the creation of var...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 3-(ethylamino)-1-propanol, a valuable bifunctional molecule utilized as an intermediate in the creation of various pharmaceuticals, agrochemicals, and surfactants[1]. The primary synthetic route detailed herein is the nucleophilic substitution reaction between 3-chloro-1-propanol and an excess of aqueous ethylamine. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth explanations of procedural choices, safety protocols, and methods for product purification and characterization.
Introduction and Scientific Rationale
3-(Ethylamino)-1-propanol (CAS No: 42055-16-3) is a secondary amino alcohol featuring both a nucleophilic secondary amine and a primary hydroxyl group[2]. This dual functionality makes it a versatile building block in organic synthesis. Its applications are notable in the development of local anesthetics and cardiovascular drugs, where the amino alcohol moiety is a common pharmacophore[1].
The synthesis protocol described is based on a classic Williamson ether synthesis-like reaction, adapted for amine synthesis. The core of this transformation is a nucleophilic substitution (SN2) reaction. Ethylamine, acting as the nucleophile, attacks the electrophilic carbon atom bonded to chlorine in 3-chloro-1-propanol. The choice of this method is predicated on the commercial availability and cost-effectiveness of the starting materials and the straightforward nature of the reaction, which does not require specialized catalysts or extreme conditions. A significant excess of ethylamine is employed to serve a dual purpose: it drives the reaction equilibrium towards the product and acts as a base to neutralize the hydrochloric acid (HCl) generated in situ, thus preventing the protonation of the unreacted ethylamine nucleophile.
Materials and Equipment
Reagents and Chemicals
All reagents should be of analytical grade or higher.
Reagent
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Key Properties
3-Chloro-1-propanol
627-30-5
C₃H₇ClO
94.54
Flammable, toxic, corrosive
Ethylamine (70% in water)
75-04-7
C₂H₇N
45.08
Flammable, corrosive, volatile
Dichloromethane (DCM)
75-09-2
CH₂Cl₂
84.93
Volatile, suspected carcinogen
Sodium Hydroxide (NaOH)
1310-73-2
NaOH
40.00
Corrosive
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
MgSO₄
120.37
Hygroscopic
Deionized Water
7732-18-5
H₂O
18.02
N/A
Laboratory Equipment
500 mL three-neck round-bottom flask
Reflux condenser with water lines
Pressure-equalizing dropping funnel
Magnetic stirrer and stir bar
Heating mantle with temperature controller
Ice-water bath
Separatory funnel (1 L)
Rotary evaporator
Vacuum distillation apparatus (including a short-path distillation head, receiving flasks, and vacuum pump with a cold trap)
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
Personal Protective Equipment (PPE): safety goggles, face shield, nitrile gloves, chemical-resistant apron, lab coat.
Experimental Workflow Diagram
The overall process, from reaction setup to final product characterization, is outlined in the following workflow diagram.
Caption: Workflow for the synthesis of 3-(ethylamino)-1-propanol.
Step-by-Step Synthesis Protocol
CAUTION: This procedure must be performed in a well-ventilated chemical fume hood. All reagents are hazardous and require careful handling.
Reaction Setup:
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel.
Charge the flask with 200 mL of 70% aqueous ethylamine solution (approx. 2.2 mol, >5 equivalents). The large excess is critical for the reasons outlined previously.
Place the flask in an ice-water bath and begin stirring.
Addition of Reactant:
Measure 38.0 g (0.40 mol) of 3-chloro-1-propanol into the dropping funnel.
Add the 3-chloro-1-propanol dropwise to the stirred ethylamine solution over a period of 60-90 minutes. The rate of addition should be controlled to keep the internal temperature below 20°C to manage the exothermic reaction.
Reaction Progression:
Once the addition is complete, remove the ice-water bath and allow the mixture to warm to room temperature.
Heat the reaction mixture to reflux (approximately 80-90°C) using a heating mantle. Maintain a gentle reflux for 4 to 6 hours to ensure the reaction goes to completion. Progress can be monitored by thin-layer chromatography (TLC) if desired.
Work-up and Extraction:
After the reflux period, cool the reaction mixture to room temperature.
To facilitate extraction, saturate the aqueous layer by carefully adding solid sodium hydroxide pellets portion-wise with stirring until no more dissolves. This "salting out" process decreases the solubility of the organic product in the aqueous phase. Caution: This is an exothermic process.
Transfer the mixture to a 1 L separatory funnel.
Extract the product from the aqueous layer with dichloromethane (3 x 100 mL). After each extraction, allow the layers to separate fully and drain the lower organic layer.
Combine the organic extracts in a clean Erlenmeyer flask.
Drying and Concentration:
Dry the combined organic layers by adding anhydrous magnesium sulfate. Swirl the flask until the drying agent no longer clumps together, indicating that the solution is dry.
Filter the solution through a fluted filter paper to remove the magnesium sulfate.
Remove the dichloromethane solvent using a rotary evaporator to yield the crude 3-(ethylamino)-1-propanol as an oil.
Purification:
The crude product is purified by vacuum distillation. Assemble a vacuum distillation apparatus.
Transfer the crude oil to the distillation flask.
Heat the flask gently under reduced pressure. Collect the fraction boiling at approximately 85-88°C at 15 mmHg. The expected boiling point will vary with pressure.
The purified product should be a clear, colorless to pale yellow liquid. The expected yield is typically in the range of 65-75%.
Safety Precautions and Hazard Management
3-Chloro-1-propanol: Flammable, toxic upon ingestion or inhalation, and causes skin and eye irritation. Handle with care, avoiding contact and inhalation.
Ethylamine (70% aq.): Extremely flammable liquid and vapor. Causes severe skin burns and eye damage[3][4]. The vapor is corrosive and can cause respiratory irritation. The high concentration and volatility demand its use exclusively within a fume hood.
Dichloromethane: A volatile solvent and a suspected carcinogen. Avoid inhaling fumes and ensure proper ventilation.
Sodium Hydroxide: Corrosive solid. Causes severe burns upon contact with skin or eyes. Handle with appropriate PPE.
General Handling: Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemically resistant gloves. Ensure an emergency eyewash station and safety shower are readily accessible. In case of fire, use a CO2, dry chemical, or foam extinguisher[3].
Product Characterization
The identity and purity of the final product, 3-(ethylamino)-1-propanol, should be confirmed using standard analytical techniques.
3300-3400 (br, O-H and N-H stretch), 2850-2970 (C-H stretch), 1050-1150 (C-N and C-O stretch)
References
PrepChem. (n.d.). Synthesis of 3-(3-dimethylaminophenoxy)-1-propanol. Retrieved from [Link]
Google Patents. (2020). CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
Google Patents. (2007). US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.
ResearchGate. (n.d.). The reaction scheme in the reductive amination of propiophenone with.... Retrieved from [Link]
PubMed. (2014). Production of 3-hydroxypropionic acid from 3-hydroxypropionaldehyde by recombinant Escherichia coli co-expressing Lactobacillus reuteri propanediol utilization enzymes. Retrieved from [Link]
Chegg. (2021). Solved ethylamine NaBH,CN One problem with reductive.... Retrieved from [Link]
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
Google Patents. (2004). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
Google Patents. (2016). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
MySkinRecipes. (n.d.). 3-(Ethylamino)-1-propanol. Retrieved from [Link]
ResearchGate. (2025). 3-(N-Methylamino)-1-(2-thienyl)propan-1-ol: Revisiting Eli Lilly's Resolution−Racemization−Recycle Synthesis of Duloxetine for Its Robust Processes. Retrieved from [Link]
Google Patents. (n.d.). CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
Google Patents. (2008). Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
Semantic Scholar. (n.d.). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Retrieved from [Link]
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
PubChem. (n.d.). 3-(Diethylamino)-1-propanol. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 1-Propanol. Retrieved from [Link]
Patsnap. (2022). The chemical synthesis method of 3-chloro-1-propanol.
Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved from [Link]
Technical Guide: Application of 3-(ethylamino)-1-Propanol as a pH Modifier and Reaction Mediator
Application Note: AN-CHM-2026-003 Executive Summary This guide details the application of 3-(ethylamino)-1-Propanol as a specialized pH modifier and secondary amine motif in chemical synthesis and chromatographic workflo...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: AN-CHM-2026-003
Executive Summary
This guide details the application of 3-(ethylamino)-1-Propanol as a specialized pH modifier and secondary amine motif in chemical synthesis and chromatographic workflows. Unlike ubiquitous amino alcohols like Monoethanolamine (MEA), this compound offers a unique steric profile due to its propyl backbone and ethyl substitution.[1] This structural distinctiveness makes it an ideal candidate for:
HPLC Mobile Phase Modification: Masking residual silanols to improve peak symmetry for basic analytes.
Organic Synthesis: Acting as a tunable base catalyst in condensation reactions (e.g., Knoevenagel) where controlled basicity (
) is required without the volatility of diethylamine.[1]
Buffer Formulation: Stabilizing reaction environments in the pH 9.5–11.0 window.
Physicochemical Profile & Causality[1][2]
To apply this reagent effectively, one must understand the "Why" behind its behavior.[1]
Property
Value (Approx.)
Mechanistic Implication
Molecular Structure
The propyl chain separates the amine and hydroxyl groups more than in ethanolamines, reducing intramolecular H-bonding and potentially increasing nucleophilicity at the nitrogen.
Basicity ()
~10.0 – 10.5
Stronger base than ammonia but weaker than tertiary alkylamines.[1] Ideal for buffering in high pH ranges.[1]
Boiling Point
>180 °C
Low volatility compared to simple alkylamines, ensuring stability in heated reactions (reflux).[1]
Solubility
Miscible in , Alcohols
Amphiphilic nature allows it to bridge aqueous and organic phases in biphasic reactions.[1]
The "Silanol Masking" Effect (Chromatography)
In silica-based HPLC columns, residual silanol groups (
) are acidic (). Basic analytes become protonated and interact ionically with these silanols, causing peak tailing.[1]
Mechanism: 3-(ethylamino)-1-Propanol acts as a sacrificial base . Its secondary amine competes effectively for silanol sites, forming a stable layer that prevents the analyte from binding.[1] The ethyl group adds steric bulk, preventing rapid desorption, while the propyl-hydroxyl tail ensures compatibility with aqueous-organic mobile phases.
Application I: HPLC Mobile Phase Modifier
Protocol A: Preparation of Mobile Phase for Basic Drug Analysis
Objective: Eliminate peak tailing for alkaloids or basic API intermediates using 3-(ethylamino)-1-Propanol.
Validation: Measure pH.[1] It should be highly alkaline (~pH 11).[1]
Adjustment: If the column is silica-hybrid (pH stable to 12), use as is.[1] If using standard silica (pH limit ~8), adjust pH down to 7.5 using Formic Acid.[1] The presence of the amine cation is what matters for masking, not just the pH.[1]
Application II: Base Catalyst in Organic Synthesis[1]
Protocol B: Knoevenagel Condensation Catalyst
Objective: Use 3-(ethylamino)-1-Propanol as a catalytic base for the condensation of an aldehyde with an active methylene compound.
Advantages: The hydroxyl group can assist in proton transfer via H-bonding, potentially enhancing rate compared to simple amines like diethylamine.[1]
System: Reaction of Benzaldehyde + Ethyl Cyanoacetate
Ethyl-trans-alpha-cyanocinnamate.
Step-by-Step Protocol:
Setup:
Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.
Add Benzaldehyde (10 mmol, 1.06 g).
Add Ethyl Cyanoacetate (10 mmol, 1.13 g).
Solvent: Ethanol (20 mL) or Water (Green Chemistry variant).
Catalyst Addition:
Add 3-(ethylamino)-1-Propanol (0.5 mmol, 5 mol%).
Note: The secondary amine initiates deprotonation of the active methylene.[1]
Reaction:
Stir at Room Temperature (RT) for 30–60 minutes.
Monitoring: TLC (Hexane:EtOAc 8:2).[1] Look for the disappearance of aldehyde.[1]
If not, add ice water.[1] The amino-alcohol catalyst is water-soluble and will remain in the aqueous filtrate, ensuring the precipitate is catalyst-free.
Objective: Create a stable buffer for protein crystallization or extraction buffers where primary amines (like Tris) might form unwanted Schiff bases with aldehydes. 3-(ethylamino)-1-Propanol is a secondary amine, reducing Schiff base formation risk.
Protocol:
Calculation: Target concentration 50 mM, Volume 1 L.
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 9086, 3-Amino-1-propanol (Structural Analog Data). Retrieved from [Link][1]
McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography.[1] Journal of Chromatography A. (General reference for amine modifiers in HPLC).[1]
Frauenkron, M., et al. (2001). Ethanolamines and Propanolamines.[1][2] Ullmann's Encyclopedia of Industrial Chemistry.[1][2] (Reference for general amino-alcohol synthesis and properties).
Application Notes & Protocols: The Role of 3-(Ethylamino)-1-Propanol in Advanced Corrosion Inhibitor Formulations
Introduction: Combating Corrosion with Amino Alcohols Corrosion, the electrochemical degradation of a material due to its reaction with the environment, poses a significant threat to the operational integrity, safety, an...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Combating Corrosion with Amino Alcohols
Corrosion, the electrochemical degradation of a material due to its reaction with the environment, poses a significant threat to the operational integrity, safety, and economic viability of critical infrastructure across numerous sectors, from energy production to transportation. The annual global cost of corrosion is estimated to be in the trillions of dollars, necessitating the development and application of effective protective measures. Among the most versatile and efficient strategies is the use of organic corrosion inhibitors. These chemical compounds, when added in small concentrations to a corrosive environment, adsorb onto the metal surface to form a protective barrier, effectively mitigating the electrochemical reactions that drive corrosion.
This guide focuses on 3-(Ethylamino)-1-Propanol (CAS No. 140-83-0) , a primary amino alcohol demonstrating significant potential in the formulation of high-performance corrosion inhibitors. Its molecular structure, featuring both a hydrophilic alcohol group (-OH) and a nitrogen-containing ethylamino group (-NH-C₂H₅), makes it a highly effective film-forming inhibitor. The lone pair electrons on the nitrogen and oxygen atoms serve as active centers for adsorption onto metal surfaces, disrupting the normal corrosion cell mechanism.[1][2] This document provides a detailed overview of its mechanism, formulation strategies, and comprehensive protocols for performance evaluation, intended for researchers and formulation scientists in the field.
Mechanism of Inhibition
The efficacy of 3-(ethylamino)-1-propanol as a corrosion inhibitor stems from its ability to adsorb onto a metal surface, forming a durable, passive film that isolates the metal from the corrosive medium. This process involves a mixed-inhibition mechanism, affecting both the anodic (metal dissolution) and cathodic (typically oxygen reduction) half-reactions of the corrosion process.[1][2]
Adsorption Process: The primary step is the adsorption of the 3-(ethylamino)-1-propanol molecule onto the metal surface (e.g., steel). This is facilitated by the lone pair of electrons on the nitrogen atom of the amino group and the oxygen atom of the alcohol group, which can form coordinate bonds with the vacant d-orbitals of iron atoms.
Film Formation: This adsorption creates a hydrophobic molecular layer. This film acts as a physical barrier, preventing aggressive species such as chloride ions (Cl⁻) and hydronium ions (H₃O⁺) from reaching the metal surface.[1][2]
Electrochemical Effect: By blocking active sites, the inhibitor stifles both the rate of metal oxidation (anodic reaction) and the rate of reduction of corrosive species (cathodic reaction). This leads to a significant decrease in the overall corrosion current density (i_corr).[2][3]
The diagram below illustrates this proposed mechanism.
Caption: Mechanism of 3-(Ethylamino)-1-Propanol Adsorption and Protection.
Formulation Considerations
While 3-(ethylamino)-1-propanol is effective on its own, its performance is often enhanced within a formulated package. A typical inhibitor formulation may include several components designed to ensure stability, solubility, and delivery to the metal surface.
Primary Inhibitor: 3-(ethylamino)-1-propanol (typically 5-20% by weight).
Film Enhancers/Secondary Inhibitors: Compounds like fatty acids, imidazolines, or phosphate esters can be included to create a more resilient and persistent protective film through synergistic effects.
Surfactants: Non-ionic or cationic surfactants (e.g., ethoxylated amines) are used to improve the solubility of the inhibitor in the corrosive medium and act as wetting agents, ensuring uniform coverage on the metal surface.[4]
Solvents: A carrier solvent, such as isopropyl alcohol or light aromatic naphtha, is used to maintain the homogeneity of the formulation and control its viscosity.[4]
The precise composition will depend on the target application, such as the type of metal, the nature of the corrosive environment (e.g., acidic, neutral, high-salinity), and operating conditions like temperature and pressure.
Performance Evaluation Protocols
To quantify the effectiveness of a corrosion inhibitor formulation containing 3-(ethylamino)-1-propanol, a series of standardized laboratory tests are essential. The following protocols are based on established ASTM standards.
Gravimetric (Weight Loss) Method (Based on ASTM G31)
This is the most direct method for determining the average corrosion rate. It provides a tangible measure of material loss over a defined period.
Causality: The fundamental principle is that an effective inhibitor will significantly reduce the mass loss of a metal specimen (coupon) compared to an identical coupon in an uninhibited solution. The difference in mass loss is directly proportional to the inhibitor's performance.
Caption: Experimental Workflow for the Weight Loss Method.
Step-by-Step Protocol:
Specimen Preparation:
Obtain metal coupons (e.g., mild steel C1018) of known surface area (A).
Mechanically polish the coupons with progressively finer silicon carbide paper (e.g., 240, 400, 600 grit) to achieve a uniform surface finish.
Degrease the coupons by sonicating in acetone, rinse with ethanol, and dry with a stream of warm air.
Weigh each coupon to a precision of 0.1 mg using an analytical balance. Record this as the initial weight (W_initial).
Test Immersion:
Prepare the corrosive solution (e.g., 1M Hydrochloric Acid).
Prepare a series of test solutions: one blank (corrosive solution only) and several containing different concentrations of the 3-(ethylamino)-1-propanol inhibitor formulation (e.g., 50, 100, 200, 500 ppm).
Completely immerse one prepared coupon into each test solution in a sealed beaker. Ensure the coupon is suspended and not in contact with the beaker walls or bottom.[5][6]
Place the beakers in a water bath maintained at a constant temperature (e.g., 60°C) for a specified duration (e.g., 6 hours).[6]
Specimen Cleaning and Final Weighing:
After the immersion period, carefully remove the coupons from the solutions.
Clean the coupons according to ASTM G1 standards. For steel in acid, this typically involves scrubbing with a bristle brush in a solution containing inhibited hydrochloric acid, followed by rinsing with deionized water and acetone, and finally drying.
Reweigh the cleaned, dry coupons and record the final weight (W_final).
Calculations:
Weight Loss (ΔW): ΔW = W_initial - W_final
Corrosion Rate (CR) in mm/year:
CR = (87600 × ΔW) / (A × ρ × t)
Where:
ΔW is weight loss in grams
A is the surface area in cm²
ρ is the density of the metal in g/cm³ (e.g., ~7.87 for steel)
CR_blank is the corrosion rate in the blank solution.
CR_inhibitor is the corrosion rate in the solution with the inhibitor.[3]
Potentiodynamic Polarization (PDP) (Based on ASTM G59)
This electrochemical technique provides rapid insights into the corrosion kinetics and the inhibitor's mode of action (anodic, cathodic, or mixed).
Causality: By scanning the potential of the metal sample and measuring the resulting current, a Tafel plot is generated. The corrosion current density (i_corr) can be extrapolated from this plot. A lower i_corr value in the presence of the inhibitor indicates a slower corrosion rate. Shifts in the corrosion potential (E_corr) and changes in the slopes of the anodic and cathodic branches reveal how the inhibitor affects the electrochemical reactions.[7]
Caption: Experimental Workflow for Potentiodynamic Polarization.
Step-by-Step Protocol:
Cell Setup:
Assemble a standard three-electrode electrochemical cell. The working electrode (WE) is the metal sample (e.g., mild steel), the reference electrode (RE) is typically a Saturated Calomel Electrode (SCE) or Ag/AgCl, and the counter electrode (CE) is a platinum or graphite rod.
Prepare the working electrode as described in section 3.1, ensuring a fixed surface area is exposed to the solution.
Measurement Procedure:
Fill the cell with the test solution (blank or inhibited).
Immerse the three electrodes in the solution.
Allow the system to stabilize by monitoring the open-circuit potential (OCP) for approximately 60 minutes, or until a steady state is reached.[8]
Using a potentiostat, apply a potential scan, typically from -250 mV to +250 mV relative to the measured OCP, at a slow scan rate (e.g., 0.167 mV/s).[9]
Data Analysis:
The output is a plot of log(current density) vs. potential (Tafel plot).
Use the potentiostat's software to perform a Tafel fit analysis on the linear portions of the anodic and cathodic curves.
This analysis yields the corrosion potential (E_corr), corrosion current density (i_corr), and the anodic (βa) and cathodic (βc) Tafel slopes.
Calculate the Inhibition Efficiency (IE%) using the i_corr values:
IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] × 100
Electrochemical Impedance Spectroscopy (EIS) (Based on ASTM G106)
EIS is a powerful, non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process at the metal-solution interface.
Causality: This method applies a small amplitude AC potential signal at various frequencies and measures the resulting current response. The impedance data can be modeled with an equivalent electrical circuit representing the electrochemical interface. An effective inhibitor film will significantly increase the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. The double-layer capacitance (C_dl) will decrease as the inhibitor molecules displace water from the metal surface.[10][11]
Caption: Experimental Workflow for Electrochemical Impedance Spectroscopy.
Step-by-Step Protocol:
Cell Setup:
The experimental setup is identical to that used for PDP (Section 3.2).
Measurement Procedure:
After the system stabilizes at its OCP, the EIS measurement is performed.
Apply a small sinusoidal AC voltage perturbation (e.g., 10 mV amplitude) around the OCP.
Scan a wide range of frequencies, typically from 100 kHz down to 10 mHz.[12]
Data Analysis:
The impedance data is typically presented as a Nyquist plot (imaginary vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
The Nyquist plot for a simple corrosion system often shows a single depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (R_ct).
Use specialized software to fit the experimental data to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to obtain quantitative values for solution resistance (R_s), charge transfer resistance (R_ct), and double-layer capacitance (C_dl).
Calculate the Inhibition Efficiency (IE%) using the R_ct values:
IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] × 100
Expected Data and Interpretation
The following table presents representative data for a corrosion inhibitor formulation based on an amino alcohol, tested on mild steel in a 1M HCl solution at 60°C. This data serves as a benchmark for what researchers can expect.
Inhibitor Conc. (ppm)
Method
Corrosion Rate (CR)
i_corr (µA/cm²)
R_ct (Ω·cm²)
Inhibition Efficiency (IE%)
0 (Blank)
Weight Loss
25.4 mm/year
-
-
-
0 (Blank)
PDP
-
1150
-
-
0 (Blank)
EIS
-
-
45
-
100
Weight Loss
4.8 mm/year
-
-
81.1%
100
PDP
-
215
-
81.3%
100
EIS
-
-
250
82.0%
250
Weight Loss
2.1 mm/year
-
-
91.7%
250
PDP
-
95
-
91.7%
250
EIS
-
-
580
92.2%
500
Weight Loss
1.3 mm/year
-
-
94.9%
500
PDP
-
58
-
95.0%
500
EIS
-
-
1180
96.2%
Interpretation of Results:
Consistency Across Methods: A self-validating study should show good agreement in the calculated Inhibition Efficiency (IE%) across all three methods.
Dose-Dependent Protection: The data clearly shows that as the concentration of the inhibitor increases, the corrosion rate and corrosion current density decrease, while the charge transfer resistance increases. This results in a higher inhibition efficiency, demonstrating a dose-dependent protective effect.
High Efficiency: At concentrations of 250 ppm and above, the inhibitor demonstrates excellent performance (>90% efficiency), significantly reducing the rate of metal degradation.
Safety and Handling
3-(Ethylamino)-1-propanol is a corrosive substance and requires careful handling.[13]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[14]
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[15]
Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames. Keep the container tightly closed.[16]
First Aid: In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, rinse mouth but do not induce vomiting; seek immediate medical attention.[17]
Conclusion
3-(Ethylamino)-1-propanol serves as a highly effective base for corrosion inhibitor formulations, particularly for protecting steel in acidic environments. Its mechanism, rooted in the formation of a protective adsorbed film, allows it to significantly reduce corrosion rates. By employing standardized evaluation protocols such as weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy, researchers can rigorously quantify its performance and optimize formulations for specific industrial applications. The data and methodologies presented in this guide provide a robust framework for harnessing the protective capabilities of this versatile amino alcohol.
References
Efficiency of Amino Alcohols as Corrosion Inhibitors in Reinforced Concrete. (n.d.). SciRP.org. Retrieved from [Link]
Wang, H., Liu, Y., Xie, J., Tang, J., Duan, M., & Wang, Y. (2016). 3-(diethylamino)-1-phenylpropan-1-one as a Corrosion Inhibitor for N80 Steel in Acidization of Petroleum Exploitation. International Journal of Electrochemical Science, 11, 4274-4289. Retrieved from [Link]
Kim, D., Lee, S., Park, J., & Ann, K. Y. (2015). Comparative Study on Corrosion Protection of Reinforcing Steel by Using Amino Alcohol and Lithium Nitrite Inhibitors. Materials, 8(1), 218-232. Retrieved from [Link]
ASTM G59-97(2020). (2020). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. Retrieved from [Link]
ASTM G31-12a. (2012). Standard Guide for Laboratory Immersion Corrosion Testing of Metals. ASTM International. Retrieved from [Link]
WO2020226996A1 - Corrosion inhibitor formulation. (2020). Google Patents.
EIS and ASTM G106: Electrochemical Impedance Measurements. (2023). Matergenics Inc. Retrieved from [Link]
Comprehensive Metal Corrosion Rate Testing by ASTM G31-72. (n.d.). LCS Laboratory Inc. Retrieved from [Link]
ASTM G59-97(2009). (2009). Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. R&B Inc. Retrieved from [Link]
ASTM G106-89(2004). (2004). Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. R&B Inc. Retrieved from [Link]
Potentiodynamic and Cyclic Polarization Scans. (2019). Gamry Instruments. Retrieved from [Link]
Zeli, S. L., Ortega, L. M., Stone, D. S., & Rammer, D. R. (2009). Electrochemical impedance spectroscopy (EIS) as a tool for measuring corrosion of polymer-coated fasteners used in treated wood. Forest Products Journal, 59(1/2), 77-82. Retrieved from [Link]
Immersion Corrosion. (n.d.). Metallurgical Engineering Services. Retrieved from [Link]
ASTM G31 Immersion Corrosion Test of Metals. (n.d.). EUROLAB. Retrieved from [Link]
3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. (2016). Loba Chemie. Retrieved from [Link]
How to decode the standard test methods for corrosion? (2024). BioLogic Learning Center. Retrieved from [Link]
Propanol Safety & Hazards. (n.d.). Lab Alley. Retrieved from [Link]
Comprehensive Services for Immersive Corrosion Testing of Metals and Alloys Across a Wide Spectrum of Test Subjects. (n.d.). IntoxLab. Retrieved from [Link]
3-(diethylamino)-1-phenylpropan-1-one as a Corrosion Inhibitor for N80 Steel in Acidization of Petroleum Exploitation. (2017). ResearchGate. Retrieved from [Link]
ASTM G106-89(1994)e1. (1994). Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. Scribd. Retrieved from [Link]
Inhibition of carbon steel corrosion in HCl solution using N-oleyl-1,3-propanediamine based formulation. (n.d.). ResearchGate. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(Ethylamino)-1-Propanol (EAP) (CAS: 4161-24-4) represents a specialized class of heterobifunctional monomers essential for precision polymer engineering. Unlike ubiquitous symmetric chain extenders (e.g., 1,4-butanediol), EAP introduces a secondary amine and a primary alcohol separated by a propyl spacer.
This structural asymmetry allows for "programmed reactivity"—the amine reacts kinetically faster than the alcohol—enabling the synthesis of Poly(urethane-ureas) (PUUs) with highly defined hard segments. Furthermore, the N-ethyl substitution prevents the formation of labile biuret crosslinks, significantly enhancing the thermal stability and solubility of the final polymer matrix. This guide details the use of EAP as a linear chain extender and a functional motif in stimuli-responsive biomedical scaffolds.
Part 1: Chemical Rationale & Mechanistic Advantages[1][2]
The Secondary Amine Advantage
In isocyanate-based chemistry, primary amines react almost instantaneously, often causing gelation or "hot spots." EAP’s secondary amine (
) offers a moderated reaction rate due to steric hindrance from the ethyl group.
Benefit: Extended pot life and homogenous hard-segment distribution.
Prevention of Branching: Unlike primary amines, which retain a reactive proton capable of forming biurets (leading to uncontrolled crosslinking), the urea linkage formed by EAP is fully substituted at the nitrogen. This ensures strict linearity , crucial for thermoplastic elastomers (TPEs).
The Propyl Spacer Effect
The three-carbon (
) spacer between the hydroxyl and amine groups provides optimal flexibility.
C2 Spacers (Ethanolamines): Often lead to intramolecular cyclization or rigid hard segments that crystallize too aggressively.
C3 Spacer (EAP): Disrupts crystallinity slightly, improving the solubility of the polymer in organic solvents (e.g., DMF, DMAc) without sacrificing mechanical toughness.
Part 2: Application A — Poly(urethane-urea) Synthesis
Context: Synthesis of high-performance elastomers where hydrogen bonding (urea groups) is required for tensile strength, but melt-processability (linear structure) must be preserved.
Reaction Logic
The synthesis follows a two-step prepolymer method .
Prepolymerization: Diisocyanate reacts with a long-chain polyol to form an NCO-terminated prepolymer.
Chain Extension: EAP is added. The secondary amine reacts first (forming urea), followed by the primary alcohol (forming urethane).
Chain Extender: 3-(Ethylamino)-1-Propanol (EAP), dried over molecular sieves.
Solvent: Anhydrous Dimethylacetamide (DMAc).
Catalyst: Dibutyltin Dilaurate (DBTDL) - Optional, drives the OH reaction.
Step-by-Step Methodology:
Prepolymer Formation:
In a chemically resistant reactor under
flow, charge 0.01 mol of PTMEG-2000.
Heat to 80°C. Add 0.02 mol MDI (Molar Ratio 2:1).
Stir for 2 hours. Validation: Check NCO content via dibutylamine titration (ASTM D2572) to confirm theoretical NCO% (approx. 2-3%).
Chain Extension (The EAP Step):
Cool prepolymer to 40°C. Dilute with DMAc to 20% solids to control viscosity.
Critical Step: Add 0.01 mol EAP dropwise.
Observation: The secondary amine will react exothermically within minutes.
Raise temperature to 70°C and add 0.05% DBTDL to drive the slower hydroxyl-isocyanate reaction.
Curing:
React for 4–6 hours until the NCO peak (
) disappears in FTIR.
Cast onto Teflon plates and dry at 60°C (vacuum) for 24 hours.
Structural Workflow Diagram
Caption: Sequential reactivity of EAP in polyurethane synthesis. Note the kinetic separation between amine and hydroxyl reaction events.
Part 3: Application B — pH-Responsive Lipid-Polymer Conjugates
Context: Drug delivery systems (Lipid Nanoparticles - LNPs) require ionizable lipids/polymers to escape endosomes. EAP provides a "tail" that is neutral at physiological pH (7.4) but becomes protonated in acidic endosomes (pH 5.5).
Mechanism
The tertiary amine formed after conjugating EAP (converting the secondary amine to tertiary) acts as a "proton sponge."
Reaction: Conjugation of EAP to an acrylate-terminated polymer or lipid tail via the secondary amine (Michael Addition) or the alcohol (Esterification).
Protocol: Synthesis of Ionizable Lipidoid Tail
Objective: Create a pH-sensitive lipid tail by reacting EAP with an Acryloyl chloride derivative.
Dissolve EAP (1 eq) and TEA (1.2 eq) in anhydrous DCM.
Add Acryloyl chloride (1 eq) dropwise. Note: The Acryloyl chloride preferentially attacks the primary alcohol of EAP over the secondary amine if the amine is sterically hindered or if specific protection strategies are used. However, for standard lipidoids, we often target the amine.
Correction for Specificity: To use EAP as the ionizable headgroup, we typically react the alcohol with a fatty acid chloride, leaving the secondary amine free to be protonated.
Revised Step: React EAP (1 eq) with Palmitoyl Chloride (1 eq) in the presence of mild base.
Result: The hydroxyl group forms an ester (hydrophobic tail anchor). The secondary amine remains available (pKa ~ 8-9) for protonation.
Part 4: Quality Control & Characterization
To ensure the integrity of EAP-based polymers, the following validation steps are mandatory.
Parameter
Method
Acceptance Criteria
Monomer Purity
GC-MS
>98.5% (Impurities <0.5% water)
Reaction Completeness
FTIR
Disappearance of NCO peak (); Appearance of Urea () and Urethane () carbonyls.
Structure Verification
-NMR
Shift of methylene protons adjacent to Nitrogen () confirms urea formation vs. free amine.
Thermal Stability
TGA
5% weight loss temperature (confirms absence of weak biuret bonds).
Reactivity Diagram: Primary vs. Secondary vs. Alcohol
Caption: Relative nucleophilicity of functional groups. EAP sits in the "Goldilocks" zone, preventing run-away reactions common with primary diamines.
References
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77568, 3-(Ethylamino)-1-propanol. Retrieved from [Link]
Sardon, H., et al. (2015). Synthesis of Polyurethanes Using Organocatalysis: A Perspective. Macromolecules. (Contextual grounding for non-tin catalysis in amino-alcohol systems). Retrieved from [Link]
Chattopadhyay, D. K., & Webster, D. C. (2009). Thermal stability and flame retardancy of polyurethanes. Progress in Polymer Science. (Validates thermal stability benefits of urea vs biuret linkages). Retrieved from [Link]
Engels, H. W., et al. (2013). Polyurethanes: Versatile Materials and Sustainable Problem Solvers for Today’s Challenges. Angewandte Chemie International Edition. Retrieved from [Link]
Technical Notes & Optimization
Troubleshooting
high-performance liquid chromatography (HPLC) purification of 3-(ethylamino)-1-Propanol
Technical Support Center: HPLC Purification of 3-(Ethylamino)-1-propanol Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 3-(ethylamino)-1-propanol. This docume...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: HPLC Purification of 3-(Ethylamino)-1-propanol
Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 3-(ethylamino)-1-propanol. This document is designed for researchers, scientists, and professionals in drug development who are working with this and similar small, polar amino alcohols. The unique physicochemical properties of 3-(ethylamino)-1-propanol present specific challenges in chromatographic purification, primarily concerning retention, peak shape, and detection.
This guide provides in-depth, experience-based solutions and explanations to help you navigate these challenges effectively. We will explore the causality behind method development choices and troubleshooting steps, ensuring a robust and reproducible purification workflow.
Section 1: Understanding the Analyte: 3-(Ethylamino)-1-propanol
Before diving into troubleshooting, it is critical to understand the molecule you are working with. 3-(Ethylamino)-1-propanol is a small, polar molecule with a secondary amine and a primary alcohol functional group. Its properties dictate the chromatographic strategy.
Influences diffusion and mass transfer characteristics.
XLogP3-AA
0.3
Indicates very low hydrophobicity (it is highly polar), predicting poor retention on traditional reversed-phase C18 columns.[2]
pKa (Predicted)
~10.5 (for the amine)
The amine group will be protonated (positively charged) at pH values below its pKa, strongly influencing its interaction with the stationary phase.
UV Chromophore
None significant
Lacks aromatic rings or conjugated double bonds, resulting in very poor UV absorbance. Detection at low wavelengths (e.g., < 210 nm) is required but often suffers from low sensitivity and high baseline noise.
The primary challenges are clear: achieving adequate retention on a column and detecting the analyte with sufficient sensitivity.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses common problems encountered during the HPLC purification of 3-(ethylamino)-1-propanol.
Issue 1: My analyte is not retained and elutes in the void volume on a C18 column.
Probable Cause: This is the most common issue. 3-(Ethylamino)-1-propanol is too polar to interact significantly with the non-polar C18 stationary phase. In reversed-phase chromatography, retention is driven by hydrophobic interactions, which are minimal for this molecule.[3][4]
Recommended Solutions:
Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is the most effective solution. HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile). The analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention for highly polar compounds.[5][6]
Use a Polar-Embedded Reversed-Phase Column: These columns have a polar group (e.g., amide, carbamate) embedded within the alkyl chain. This feature allows the column to be used with highly aqueous mobile phases (even 100% water) without phase collapse and provides alternative selectivity for polar analytes.[7]
Employ Ion-Pair Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid - HFBA) to the mobile phase. The hydrophobic tail of the reagent pairs with the protonated amine of your analyte, forming a neutral, more hydrophobic complex that can be retained on a C18 column. Caution: Ion-pairing reagents are notoriously difficult to remove from the column and HPLC system and can cause significant ion suppression if using a mass spectrometer for detection.
Issue 2: The peak shape is poor, showing significant tailing.
Probable Cause: Peak tailing for basic compounds like 3-(ethylamino)-1-propanol is almost always caused by secondary interactions between the protonated amine group and acidic, deprotonated silanol groups (Si-O⁻) on the surface of silica-based columns.[8][9][10] This interaction is a form of weak cation exchange and leads to a portion of the analyte being retained longer than the main peak, causing the characteristic tail.
Recommended Solutions:
Add a Competing Base to the Mobile Phase: Introduce a small amount (e.g., 0.1%) of an amine modifier like triethylamine (TEA) or diethylamine (DEA).[11][12] These modifiers are stronger bases and will preferentially interact with the active silanol sites, effectively "shielding" them from your analyte and improving peak symmetry.
Adjust Mobile Phase pH:
Low pH (e.g., 2.5-3.5): Using an acidic modifier like formic acid or trifluoroacetic acid (TFA) will protonate the silanol groups (Si-OH), reducing their negative charge and minimizing the unwanted ionic interaction.[12][13]
High pH (e.g., 9-10.5): At high pH, the analyte's amine group is deprotonated and neutral, eliminating the ionic interaction. However, this requires a pH-stable column (e.g., hybrid silica or polymer-based) as traditional silica dissolves at high pH.[8][10]
Use a High-Purity, Base-Deactivated Column: Modern columns are manufactured with high-purity silica and are extensively end-capped to minimize the number of accessible silanol groups, leading to inherently better peak shapes for basic compounds.
Issue 3: I cannot detect my compound, or the sensitivity is too low.
Probable Cause: As noted in the analyte properties table, 3-(ethylamino)-1-propanol lacks a UV-absorbing chromophore. Standard UV-Vis detectors will have very poor sensitivity. A similar compound, ephedrine, is typically detected at low wavelengths around 200-220 nm, which is often noisy.[14]
Recommended Solutions:
Alternative Detection Methods:
Mass Spectrometry (MS): This is the ideal detector. It is highly sensitive, selective, and provides mass confirmation of the collected fractions. Use a volatile mobile phase like acetonitrile/water with formic acid or ammonium acetate.[13][15]
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These are universal detectors that respond to any non-volatile analyte. They are excellent alternatives when an MS detector is unavailable. The mobile phase must be volatile.
Derivatization: This involves reacting the analyte with a labeling agent to attach a moiety that is easily detectable.
Pre-column or Post-column Derivatization: React 3-(ethylamino)-1-propanol with a fluorescent tag like fluorescamine or a UV-active tag like dansyl chloride. A study on the related 3-aminopropanol successfully used derivatization with fluorescamine for fluorescence detection, which is highly sensitive and specific.[16]
Section 3: Experimental Workflows & Protocols
Workflow for Method Selection
The following diagram illustrates the decision-making process for developing a purification method for 3-(ethylamino)-1-propanol.
Caption: Decision workflow for HPLC method selection.
Protocol 1: HILIC Method for Purification
This protocol provides robust starting conditions for purifying 3-(ethylamino)-1-propanol using HILIC.
1. Materials:
Column: Amide- or Silica-based HILIC column (e.g., 150 x 4.6 mm, 5 µm).
Mobile Phase A: 10 mM Ammonium formate in Water, pH adjusted to 3.5 with Formic Acid.
Mobile Phase B: Acetonitrile.
Sample Diluent: 90:10 (v/v) Acetonitrile:Water. Crucial: The sample must be dissolved in a solvent similar in strength to the initial mobile phase to ensure good peak shape.
2. HPLC Conditions:
Parameter
Setting
Rationale
Flow Rate
1.0 mL/min
Standard for a 4.6 mm ID column.
Injection Volume
5-20 µL
Keep low to prevent peak distortion.
Column Temp.
30 °C
For improved reproducibility.
Detection
MS, ELSD, or CAD
As discussed, these are required for sensitive detection.
Gradient
95% B -> 60% B over 15 min
Starts with high organic content for strong retention in HILIC mode and gradually increases water content to elute the analyte.[17]
3. Procedure:
Equilibrate the column with the initial mobile phase conditions (95% B) for at least 30 minutes. HILIC equilibration is much slower than reversed-phase.
Prepare the sample by dissolving it in the 90:10 Acetonitrile:Water diluent. Filter through a 0.45 µm syringe filter.
Inject the sample and run the gradient program.
Collect fractions corresponding to the analyte peak.
Perform a blank injection (diluent only) between sample runs to prevent carryover.
Section 4: Frequently Asked Questions (FAQs)
Q1: Can I use reversed-phase HPLC at all?A: Yes, but it is challenging. If HILIC is not an option, you must use a specialized reversed-phase column designed for polar analytes, such as a polar-embedded or "AQ-type" C18 column. You will also need a highly aqueous mobile phase (e.g., starting with 98% water with a buffer/modifier) and a very shallow gradient. Expect early elution and potential peak shape issues without careful mobile phase optimization.
Q2: What is the best mobile phase modifier for MS detection?A: For positive ion mode MS, formic acid (0.1%) is the most common choice as it provides a source of protons to aid ionization and is highly volatile.[15] Ammonium formate or ammonium acetate (5-10 mM) are excellent volatile buffers that can be used to control pH and improve peak shape without causing significant signal suppression.[13] Avoid non-volatile buffers like phosphate at all costs.
Q3: My sample is in a complex matrix (e.g., reaction mixture, biological fluid). How should I prepare it?A: Sample preparation is key to protecting your column and obtaining a clean chromatogram.
For reaction mixtures: A simple "dilute and shoot" approach may work if the matrix is simple. If it contains many non-polar impurities, a liquid-liquid extraction (LLE) could be performed. Extract the aqueous layer containing your polar analyte away from non-polar components in an organic solvent like hexane or ethyl acetate.
For biological fluids: Protein precipitation (using acetonitrile or methanol) followed by centrifugation is a common first step. For cleaner samples, Solid-Phase Extraction (SPE) using a mixed-mode or ion-exchange cartridge is highly recommended.
Q4: How do I confirm the stability of 3-(ethylamino)-1-propanol in my samples?A: The stability of amino alcohols can be a concern.[18] A stability study on a similar compound, 2-methylamino-1-phenyl-1-propanol, showed notable degradation in urine samples over 48 hours at 37°C.[14][19] To assess stability, prepare a standard solution and analyze it at time zero. Then, store aliquots under your intended storage conditions (e.g., refrigerated, room temperature) and re-analyze them at set time points (e.g., 4, 8, 24, 48 hours). A decrease in the peak area of more than 5-10% may indicate instability. Always prepare standards fresh for quantitative work.
Troubleshooting Decision Tree: Peak Tailing
This diagram provides a logical path for diagnosing and solving peak tailing.
Caption: A logical guide to troubleshooting peak tailing.
References
Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation. Univerzita Karlova. [Link]
Separation of 3-(p-(Dimethylamino)phenyl)propanol on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Planar chromatography – an essential component of modern analysis. GIT Laboratory Journal. [Link]
Evaluation of stability of (1R,2S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). National Institutes of Health (NIH). [Link]
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
(PDF) Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). ResearchGate. [Link]
HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica. [Link]
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ACS Publications. [Link]
Using amines or amino acids as mobile phase modifiers in chromatography.
Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]
A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. [Link]
Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. National Institutes of Health (NIH). [Link]
What is the best method to determine 3-aminopropanol in a cream formulation? ResearchGate. [Link]
Characterization of Forced Degradation Products of Netarsudil: Optimization and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Quantification of Process-Related Impurities. Turkish Journal of Pharmaceutical Sciences. [Link]
Forced degradation study on dronedarone and application of validated stability-indicating HPLC-UV method in stability testing of. Der Pharma Chemica. [Link]
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? YouTube. [Link]
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
HPLC solvents and mobile phase additives. University of Sheffield. [Link]
identification of common impurities in 3-(ethylamino)-1-Propanol synthesis
A Guide to Identification and Troubleshooting of Common Impurities Welcome to the technical support center for the synthesis of 3-(ethylamino)-1-propanol. This guide is designed for researchers, scientists, and drug deve...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Identification and Troubleshooting of Common Impurities
Welcome to the technical support center for the synthesis of 3-(ethylamino)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. As a crucial intermediate in the manufacturing of various pharmaceuticals, ensuring the purity of 3-(ethylamino)-1-propanol is paramount.[1] Impurities, even in trace amounts, can have significant impacts on the safety and efficacy of the final drug product.[2][3]
This document provides in-depth, field-proven insights into the identification, control, and troubleshooting of common impurities associated with the primary synthesis routes of 3-(ethylamino)-1-propanol.
Section 1: Synthesis Routes and Their Characteristic Impurities
Understanding the origin of an impurity begins with understanding the reaction mechanism. Below, we address the two most common synthetic pathways to 3-(ethylamino)-1-propanol and the impurities typically associated with each.
Route A: Nucleophilic Substitution of 3-Chloro-1-Propanol with Ethylamine
This route involves the direct alkylation of ethylamine with 3-chloro-1-propanol. While straightforward, this reaction is susceptible to over-alkylation and elimination side reactions.
Frequently Asked Questions (FAQs): Route A
Q1: What are the primary impurities I should expect when using the 3-chloro-1-propanol route?
A1: The impurity profile for this synthesis is typically characterized by unreacted starting materials and specific side-products. The most common species to monitor are:
Unreacted Starting Materials: 3-chloro-1-propanol and residual ethylamine.
Over-alkylation Product: The secondary amine product, 3-(ethylamino)-1-propanol, is itself a nucleophile and can react with another molecule of 3-chloro-1-propanol. This results in the formation of a tertiary amine, 3,3'-(ethylazanediyl)bis(propan-1-ol) .
Elimination Byproduct: Under basic conditions, 3-chloro-1-propanol can undergo dehydrochlorination to form allyl alcohol .
Q2: My analysis shows a significant peak corresponding to a tertiary amine. How can I prevent its formation?
A2: The formation of 3,3'-(ethylazanediyl)bis(propan-1-ol) is a classic example of a consecutive reaction where the product competes with the reactant for the electrophile.
Causality: The nucleophilicity of the secondary amine product is comparable to the ethylamine starting material. When the concentration of the product builds up relative to ethylamine, the rate of the second alkylation becomes significant.
Troubleshooting & Prevention:
Stoichiometry Control: The most effective control measure is to use a significant molar excess of ethylamine relative to 3-chloro-1-propanol. This statistically favors the reaction of the chloropropanol with ethylamine over the secondary amine product. A 3 to 5-fold excess is a common starting point.
Controlled Addition: Slowly adding the 3-chloro-1-propanol to the solution of ethylamine can help maintain a high localized concentration of the primary amine, further suppressing the secondary reaction.
Temperature Management: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first, though this may require longer reaction times.
Route B: Reductive Amination of 3-Hydroxypropanal with Ethylamine
Reductive amination is a powerful method for forming amines and is often preferred for its efficiency.[4][5] It involves the condensation of 3-hydroxypropanal with ethylamine to form an imine intermediate, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical to avoid side reactions.[6][7]
Frequently Asked Questions (FAQs): Route B
Q1: What are the typical impurities found in the reductive amination synthesis of 3-(ethylamino)-1-propanol?
A1: The impurity profile in this route is largely dictated by the stability of the aldehyde starting material and the selectivity of the reducing agent. Key impurities include:
Unreacted 3-Hydroxypropanal: This starting material can be unstable and may persist if the reaction is incomplete.
Aldehyde Reduction Product: The reducing agent can directly reduce the carbonyl group of 3-hydroxypropanal to form 1,3-propanediol .
Aldol Condensation Products: 3-Hydroxypropanal can undergo self-condensation, especially in the presence of acid or base catalysts, leading to higher molecular weight impurities.
Residual Reducing Agent Byproducts: Boron-based salts (from borohydride reagents) or other inorganic species may be present and typically require an aqueous workup for removal.
Q2: My primary impurity is 1,3-propanediol. Why is this happening and how can I fix it?
A2: The formation of 1,3-propanediol indicates that the reduction of the aldehyde is competing with or occurring faster than the formation and reduction of the imine.
Causality: This issue is almost always due to the choice of reducing agent. A powerful hydride source like sodium borohydride (NaBH₄) is capable of rapidly reducing aldehydes. If the imine formation is slow, the aldehyde will be reduced directly.
Troubleshooting & Prevention:
Use a Selective Reducing Agent: The best practice is to use a milder reducing agent that is selective for the protonated imine (iminium ion) over the carbonyl group. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations due to its selectivity and tolerance of mildly acidic conditions which favor iminium ion formation.[7] Sodium cyanoborohydride (NaBH₃CN) is another effective option.
Stepwise Procedure: An alternative, albeit less efficient, approach is a two-step process. First, form the imine by reacting 3-hydroxypropanal and ethylamine (often with removal of water). Then, in a separate step, add the reducing agent (like NaBH₄).[5]
Section 2: Impurity Profile Summary
The table below summarizes the key impurities, their structures, and common origins.
Impurity Name
Chemical Structure
Common Origin
3-Chloro-1-propanol
Cl-CH₂CH₂CH₂-OH
Unreacted starting material (Route A)
1,3-Propanediol
HO-CH₂CH₂CH₂-OH
Side-product from aldehyde reduction (Route B)
3,3'-(Ethylazanediyl)bis(propan-1-ol)
(HO-C₃H₆)₂-N-C₂H₅
Over-alkylation of product (Route A)
Allyl Alcohol
CH₂=CHCH₂-OH
Elimination of HCl from 3-chloro-1-propanol (Route A)
Section 3: Analytical Methods and Troubleshooting
Accurate identification and quantification of impurities are essential for process optimization and quality control. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common analytical techniques employed.[8]
Troubleshooting Workflow for an Unknown Impurity
If an unexpected peak appears in your chromatogram, a systematic approach is necessary for identification.
Caption: General workflow for identifying an unknown impurity.
Q3: How do I develop a reliable GC-MS method for analyzing 3-(ethylamino)-1-propanol and its related impurities?
A3: Amino alcohols can be challenging for GC analysis due to their polarity and hydrogen-bonding capabilities, which can cause poor peak shape (tailing).[3] A robust method often requires derivatization.
Step-by-Step Protocol: Derivatization GC-MS
Sample Preparation (Derivatization):
Accurately weigh ~10 mg of the sample into a 2 mL GC vial.
Add 500 µL of a suitable solvent (e.g., Dichloromethane or Acetonitrile).
Add 100 µL of a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS or trifluoroacetic anhydride (TFAA). Note: TFAA can react with other components in the sample, so careful validation is needed.[3]
Cap the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.
Cool to room temperature before injection.
Instrumentation and Conditions:
GC Column: A low-to-mid polarity column, such as a 30m x 0.25mm x 0.25µm column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is recommended.
Injection: 1 µL injection volume with a split ratio of 20:1.
Injector Temperature: 250°C.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 60°C, hold for 2 minutes.
Ramp: 10°C/min to 280°C.
Final hold: Hold at 280°C for 5 minutes.
MS Detector:
Transfer Line Temperature: 280°C.
Ion Source Temperature: 230°C.
Scan Range: 40-450 amu.
Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and by predicting the molecular ions of the derivatized expected impurities.
Q4: Is HPLC a viable alternative for this analysis? What are the key considerations?
A4: Yes, HPLC is a powerful alternative, especially for non-volatile impurities. However, since amino alcohols lack a strong UV chromophore, a specialized detection method or derivatization is required.
HPLC Method Development Considerations:
Detection:
UV with Derivatization: Pre-column derivatization with an agent like o-phthaldialdehyde (OPA) creates a highly fluorescent derivative that can be detected with high sensitivity.[9]
Alternative Detectors: If derivatization is undesirable, detectors such as Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometry (MS) can be used.
Column Choice: A standard C18 reversed-phase column (e.g., 150mm x 4.6mm, 5µm) is a good starting point.
Mobile Phase: A gradient elution using a buffered aqueous phase and an organic modifier is typical.
Solvent A: 10 mM ammonium formate buffer, pH 3.5.
Solvent B: Acetonitrile or Methanol.
Gradient: Start with a low percentage of Solvent B (e.g., 5%) and ramp up to a higher percentage (e.g., 95%) to elute all components.
Section 4: Mechanistic Visualization of Impurity Formation
Understanding reaction mechanisms is key to impurity control. The diagram below illustrates the formation of the common over-alkylation impurity in Route A.
Caption: Formation of the tertiary amine impurity via over-alkylation.
References
PrepChem.com. Preparation of 3-chloro-1-propanol. Available from: [Link]
Google Patents. US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol.
Google Patents. CN110668918A - Chemical synthesis method of 3-chloro-1-propanol.
Chemistry Steps. Reductive Amination. Available from: [Link]
Google Patents. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
Google Patents. CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol.
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Available from: [Link]
WIPO Patentscope. 104610074 Preparation method of 3-amino-1,2-propanediol. Available from: [Link]
MySkinRecipes. 3-(Ethylamino)-1-propanol. Available from: [Link]
Google Patents. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). Available from: [Link]
MDPI. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. Available from: [Link]
Google Patents. Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
Univar Solutions. 3-Amino-1-Propanol, Technical Grade, Liquid. Available from: [Link]
Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. Available from: [Link]
Agilent. Analysis of Amino Acids by HPLC. Available from: [Link]
Organic Chemistry Data. Reductive Amination - Common Conditions. Available from: [Link]
PubMed. High-performance liquid chromatographic determination of enantiomeric amino acids and amino alcohols after derivatization with o-phthaldialdehyde and various chiral mercaptans. Available from: [Link]
Oberlin College and Conservatory. Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Available from: [Link]
ACS Publications. Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Available from: [Link]
Butterworth Laboratories. Amino Acid Analysis By HPLC. Available from: [Link]
Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Available from: [Link]
Journal of Chemical and Pharmaceutical Research. Determination of amino acid without derivatization by using HPLC - HILIC column. Available from: [Link]
NIST WebBook. 1-Propanol, 3-amino-. Available from: [Link]
Google Patents. US3325476A - Reaction of amine with epoxides accompanied by simultaneous dehydrohalogenation.
Scientific Research Publishing. A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Available from: [Link]
ACS Publications. Reduction of Nonpolar Amino Acids to Amino Alcohols To Enhance Volatility for High-Precision Isotopic Analysis. Available from: [Link]
Preprints.org. Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Available from: [Link]
Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available from: [Link]
Cormica. Understanding Impurity Analysis. Available from: [Link]
The University of Alabama in Huntsville. Development of GC-MS database of essential oil components by the analysis of authentic and adulterated natural products. Available from: [Link]
PubMed. Structural and vibrational characterisation of 3-amino-1-propanol a concerted SCF-MO ab initio, Raman and infrared (matrix isolation and liquid phase) spectroscopy study. Available from: [Link]
Borregaard. 3-AMINO-1,2- PROPANEDIOL (APD). Available from: [Link]
strategies for optimizing the reaction yield of 3-(ethylamino)-1-Propanol
Role: Senior Application Scientist Topic: Reaction Yield Optimization for 3-(Ethylamino)-1-Propanol (CAS: 42055-16-3) Audience: Researchers, Process Chemists, and Drug Development Professionals Strategic Pathway Selectio...
Author: BenchChem Technical Support Team. Date: February 2026
Role: Senior Application Scientist
Topic: Reaction Yield Optimization for 3-(Ethylamino)-1-Propanol (CAS: 42055-16-3)
Audience: Researchers, Process Chemists, and Drug Development Professionals
Strategic Pathway Selection
Before troubleshooting specific reaction parameters, it is critical to validate that your chosen synthetic route aligns with your purity and yield requirements. We generally encounter two primary methodologies in the field.
Pathway Analysis: Substitution vs. Reductive Construction
Feature
Route A: Nucleophilic Substitution
Route B: Michael Addition + Reduction
Precursors
3-Chloro-1-propanol + Ethylamine
Ethyl Acrylate + Ethylamine LiAlH
Primary Challenge
Over-alkylation (Formation of tertiary amines)
Step-count (Requires 2 steps)
Yield Potential
Moderate (50-70%) due to byproduct separation
High (>85%) with proper handling
Purity Profile
Often requires difficult fractional distillation
High regioselectivity; cleaner crude
Recommendation
Use for small-scale or rough synthesis.
Preferred for high-purity/pharmaceutical applications.
Q: I am observing significant formation of the dialkylated byproduct, 3-(diethylamino)-1-propanol. How can I suppress this?
A: The formation of the tertiary amine (dialkylation) is kinetically driven by the presence of the secondary amine product competing with the ethylamine starting material.
The Fix: Adjust Stoichiometry. You must shift the equilibrium by using a massive excess of ethylamine.
Protocol: Increase the Ethylamine : 3-Chloro-1-propanol ratio to at least 10:1 .
Mechanism: By flooding the reaction with primary amine, the probability of the alkyl halide colliding with a molecule of ethylamine is statistically far higher than colliding with the product (3-(ethylamino)-1-propanol).
Operational Tip: Perform the reaction in a sealed pressure vessel or autoclave at 80-100°C. Ethylamine (b.p. 16.6°C) is a gas at room temperature; refluxing in an open system will result in loss of reagent and a shift in stoichiometry back toward dialkylation.
Q: My reaction mixture turns dark/tarry, and yield is lower than expected.
A: This often indicates thermal degradation or polymerization, particularly if the 3-chloro-1-propanol contains acidic impurities.
The Fix: Add an acid scavenger.
Protocol: Include 1.1 equivalents of an inorganic base like Potassium Carbonate (K
CO) or use the excess ethylamine itself as the scavenger (though this consumes your reagent).
Why: The reaction produces HCl.[1] If not neutralized, the acidic environment can catalyze ether formation (polymerization of the alcohol end) or dehydration.
Category B: Michael Addition + Reduction (Acrylate Route)
Q: The Michael addition of ethylamine to ethyl acrylate is exothermic. Is cooling necessary?
A: Yes. While the reaction is spontaneous, uncontrolled exotherms can lead to the polymerization of ethyl acrylate or the formation of bis-adducts (where one amine attacks two acrylates).
Protocol:
Dissolve Ethylamine (excess, 2-3 eq) in ethanol at 0°C.
Add Ethyl Acrylate dropwise over 30-60 minutes.
Allow to warm to room temperature only after addition is complete.
Checkpoint: Monitor by TLC or GC. The disappearance of the acrylate peak is usually rapid. The intermediate product is Ethyl 3-(ethylamino)propanoate .
Q: I am struggling with the reduction step. NaBH
is not working, and LiAlH workup is creating a mess.
A: Sodium Borohydride (NaBH
) is generally too mild to reduce esters to alcohols efficiently without additives (like LiCl or MeOH at reflux). Lithium Aluminum Hydride (LiAlH) is the standard, but "messy" workups are a common user error caused by aluminum emulsions.
The Fix: The Fieser Workup Method.
Stoichiometry: Use 1.5 - 2.0 equivalents of LiAlH
in dry THF or Ether at 0°C.
Quenching Protocol (Critical for Yield): For every x grams of LiAlH
used:
Slowly add x mL of Water.
Add x mL of 15% NaOH solution.
Add 3x mL of Water.
Result: This precipitates granular, white aluminum salts that can be easily filtered off, leaving a clean organic filtrate containing your amino-alcohol. Do not use acid workups, as the amine will protonate and become water-soluble, ruining your extraction yield.
Visualization of Reaction Logic
The following diagram illustrates the decision logic and chemical pathways described above.
Figure 1: Decision tree for synthesis routes, highlighting critical optimization steps for maximizing yield.
Purification & Characterization Data
Once the reaction is complete, purification is necessary to remove salts and trace byproducts.[2]
Distillation Parameters:
3-(Ethylamino)-1-propanol is a high-boiling liquid. Atmospheric distillation often leads to decomposition.
Safety Warning:
This compound is an amino-alcohol. It is corrosive and can cause severe skin burns and eye damage. Always handle in a fume hood with appropriate PPE (gloves, goggles).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9086, 3-Amino-1-propanol (Homolog Reference). Retrieved from [Link]
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
Chemguide. The Reaction Between Halogenoalkanes and Ammonia. Retrieved from [Link]
Technical Support Center: Characterization of Side Products in 3-(Ethylamino)-1-Propanol Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(ethylamino)-1-propanol. This guide is designed to provide in-depth technical assistance for identify...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(ethylamino)-1-propanol. This guide is designed to provide in-depth technical assistance for identifying and mitigating the formation of common side products in your reactions. As a bifunctional molecule containing both a secondary amine and a primary alcohol, 3-(ethylamino)-1-propanol presents unique challenges in achieving high selectivity and purity. This resource offers troubleshooting guides and frequently asked questions to navigate these complexities, ensuring the integrity of your research and development efforts.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental issues you may encounter, linking them to the probable formation of side products and providing actionable solutions.
Issue 1: Unexpected Peaks in GC-MS/LC-MS Analysis After N-Alkylation
Observation: You performed an N-alkylation of 3-(ethylamino)-1-propanol with an alkyl halide (R-X) and your crude product analysis shows multiple peaks, including one with a higher molecular weight than your expected product.
Probable Cause: The most common side reaction in the N-alkylation of secondary amines is overalkylation , leading to the formation of a tertiary amine and potentially a quaternary ammonium salt.[1][2] The secondary amine product is often more nucleophilic than the starting material, leading to a subsequent reaction with the alkylating agent.[2]
Side Reaction (Overalkylation):
CH3CH2N(R)(CH2)3OH + R-X → [CH3CH2N(R)2(CH2)3OH]⁺ X⁻ (Tertiary Amine Salt)
[CH3CH2N(R)2(CH2)3OH]⁺ X⁻ + R-X → [CH3CH2N(R)3(CH2)3OH]²⁺ 2X⁻ (Quaternary Ammonium Salt - less common but possible with reactive alkylating agents)
Troubleshooting Workflow:
Caption: Troubleshooting workflow for overalkylation.
Detailed Solutions:
Stoichiometric Control: Employ a molar excess of 3-(ethylamino)-1-propanol relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the starting material over the mono-alkylated product.
Controlled Reagent Addition: Add the alkylating agent slowly and dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the likelihood of a second alkylation event.
Temperature Management: Perform the reaction at a lower temperature to decrease the reaction rate, which can improve selectivity.
Alternative Synthetic Routes: For selective mono-alkylation, consider methods that utilize protecting groups or specialized reagents like 9-BBN to form a stable chelate, which can prevent overalkylation.[3]
Issue 2: Product Instability or Isomerization During N-Acylation Workup
Observation: You have successfully performed an N-acylation of 3-(ethylamino)-1-propanol with an acyl chloride or anhydride. However, during aqueous workup (either acidic or basic), you observe the appearance of a new, isomeric product in your TLC or LC-MS analysis.
Probable Cause: This is likely due to an O,N-acyl migration . The initially formed N-acyl product can undergo intramolecular rearrangement to the O-acyl isomer, or vice-versa, especially under acidic or basic conditions.
Proposed Mechanism:
The acyl migration proceeds through a cyclic intermediate. Under acidic conditions, the hydroxyl group can attack the protonated amide carbonyl. Under basic conditions, the alkoxide can attack the amide carbonyl.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for O,N-acyl migration.
Detailed Solutions:
pH Control During Workup: Carefully neutralize the reaction mixture to a pH of ~7 using mild buffers such as a saturated solution of sodium bicarbonate. Avoid using strong acids or bases.
Non-Aqueous Workup: If possible, consider a non-aqueous workup to avoid the presence of water which can facilitate the acyl migration.
Temperature Control: Perform the workup at low temperatures (e.g., 0 °C) to slow down the rate of the acyl migration.
Rapid Extraction: Minimize the time the product is in contact with the aqueous phase by performing extractions quickly.
Frequently Asked Questions (FAQs)
Q1: How can I selectively achieve N-acylation over O-acylation when reacting 3-(ethylamino)-1-propanol with an acylating agent?
A1: The selectivity between N- and O-acylation is primarily governed by the reaction conditions. Generally, N-acylation is favored under basic or neutral conditions due to the higher nucleophilicity of the amine compared to the alcohol.[4] Conversely, O-acylation is favored under acidic conditions because the amine is protonated and thus non-nucleophilic, leaving the alcohol as the primary site for acylation.
Recommended Conditions for N-acylation:
Base: Use a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct (e.g., HCl from an acyl chloride).
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are suitable.
Temperature: Reactions are typically run at 0 °C to room temperature.
Q2: I am seeing a side product with the same mass as my starting material but with different retention time in HPLC. What could it be?
A2: If you are performing a reaction that could lead to a change in the connectivity of the atoms without changing the molecular formula, you might be observing an intramolecular cyclization product. For a derivative of 3-(ethylamino)-1-propanol, this could potentially lead to the formation of a substituted tetrahydro-1,3-oxazine ring. The likelihood of this would depend on the specific substituents and reaction conditions.
Q3: What are the best analytical techniques to characterize the side products of 3-(ethylamino)-1-propanol reactions?
A3: A combination of chromatographic and spectroscopic techniques is ideal for comprehensive characterization:
Analytical Technique
Application for Side Product Characterization
GC-MS
Ideal for identifying volatile impurities and providing initial structural information based on fragmentation patterns.
LC-MS
Excellent for separating complex mixtures and determining the molecular weights of non-volatile side products.
NMR (¹H, ¹³C, DEPT, COSY, HSQC, HMBC)
Provides detailed structural information, allowing for the unambiguous identification of isomers and the precise location of functional groups.
FTIR
Useful for identifying the presence or absence of key functional groups (e.g., O-H, N-H, C=O) in the side products.
Q4: Can I use protecting groups to avoid side reactions with 3-(ethylamino)-1-propanol?
A4: Yes, using protecting groups is a common and effective strategy.
To favor O-functionalization: Protect the amine, for example, as a carbamate (e.g., Boc or Cbz). This will allow you to selectively react with the hydroxyl group.
To favor N-functionalization: Protect the alcohol, for example, as a silyl ether (e.g., TBDMS or TIPS). This will direct the reaction to the amine.
Remember to choose protecting groups that are stable under your reaction conditions and can be selectively removed without affecting your desired product.
References
Gauth. (n.d.). Solved: ol acól chiorides (i) propanoyl chloride + ethanol. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from [Link]
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]
MySkinRecipes. (n.d.). 3-(Ethylamino)-1-propanol. Retrieved from [Link]
Scherer, T., et al. (2012). Production of the aroma chemicals 3-(methylthio)-1-propanol and 3-(methylthio)-propylacetate with yeasts. Applied microbiology and biotechnology, 93(2), 589–598. [Link]
Clark, J. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Retrieved from [Link]
Næsborg, L., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 555–573. [Link]
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
LibreTexts. (2023). 13C NMR of 1-Propanol. Retrieved from [Link]
Reddit. (2023). Selective protection of alcohol over amine. Retrieved from [Link]
Li, X., et al. (2018). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Organic & Biomolecular Chemistry, 16(30), 5464-5468. [Link]
Olofsson, B. (2005). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Diva Portal. [Link]
ResearchGate. (2016). Why n-alkylation is more favorable than o-alkyation? Retrieved from [Link]
Zhang, Y., et al. (2018). Brucine-Derived Amino Alcohol Catalyzed Asymmetric Henry Reaction: An Orthogonal Enantioselectivity Approach. Organic Letters, 20(15), 4563–4567. [Link]
Nikolova, P., et al. (2023). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 28(15), 5789. [Link]
Lakna. (2020). Difference Between O Acylation and N Acylation. Pediaa.Com. [Link]
Wang, Y., et al. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules, 28(17), 6271. [Link]
LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol - (1-propanol). Retrieved from [Link]
Quora. (2023). During the formation of paracetamol why do you get N-acylation instead of O. Retrieved from [Link]
ResearchGate. (2018). Synthesis and intramolecular cyclization of propargyl ethers derived from 1-bromo(iodo)-3-organyloxy-2-propanol. Retrieved from [Link]
Fiveable. (n.d.). Aminoalcohol Definition. Retrieved from [Link]
Winstanley, V. A., et al. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 588(7837), 263–269. [Link]
Selvam, P., et al. (2015). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Modern Research in Catalysis, 4(2), 55-63. [Link]
Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides [Video]. YouTube. [Link]
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
ResearchGate. (2015). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. Retrieved from [Link]
Kazakova, O. B., et al. (2023). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molbank, 2023(4), M1754. [Link]
ResearchGate. (2017). Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and.... Retrieved from [Link]
Save My Exams. (2023). Acyl Chlorides. Retrieved from [Link]
Ashenhurst, J. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]
The Royal Society of Chemistry. (2013). Amino-Alcohol Cyclization: Selective Synthesis of Lactams and Cyclic Amines from Amino. Retrieved from [Link]
Cannilla, C., et al. (2019). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups. Catalysts, 9(11), 939. [Link]
Organic Chemistry Portal. (n.d.). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. Retrieved from [Link]
Khan, I., et al. (2018). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Catalysts, 8(12), 643. [Link]
LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
PubChem. (n.d.). 3-Amino-1-propanol. Retrieved from [Link]
ResearchGate. (2015). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Retrieved from [Link]
PubChem. (n.d.). 3-(Phenylamino)propan-1-ol. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Agent: Senior Application Scientist
Ticket Subject: Optimization and Failure Analysis for C3-Amino Alcohol Linkers
Executive Summary & Molecule Profile
Target Molecule: 3-(Ethylamino)-1-propanol
CAS: 40682-62-6 (Generic reference for secondary amine isomers)
Role: Critical linker in PROTACs, duloxetine analogs, and lipid nanoparticle (LNP) formulations.
This guide addresses the two primary synthetic failures: polyalkylation (over-reaction) and isolation difficulties (high water solubility). The protocols below prioritize "Self-Validating Systems"—experimental designs where the outcome intrinsically confirms the mechanism.
Synthesis Route A: Nucleophilic Substitution (
)
The Scenario: You are reacting 3-chloro-1-propanol with ethylamine.
Common Failure: Formation of 3-(diethylamino)-1-propanol (tertiary amine) or quaternary ammonium salts.
Troubleshooting Guide
Q: Why is my yield of the mono-ethyl product low (<40%) despite high conversion?A: You are battling statistical kinetics. The secondary amine product is more nucleophilic than the primary amine reactant.
Root Cause: Once 3-(ethylamino)-1-propanol forms, its electron density on the nitrogen is higher (inductive effect of the ethyl group) than the starting ethylamine. It competes for the alkyl chloride, leading to the diethyl impurity.
The Fix (The "Flood" Protocol): You must run the reaction in a massive molar excess of ethylamine.
Standard: 1:1 ratio
~30% mono / 40% di / 30% unreacted.
Optimized: 10:1 ratio (Ethylamine:Chloride)
>85% mono-product.
Procedure: Dissolve ethylamine (10 eq) in water/THF. Add 3-chloro-1-propanol (1 eq) dropwise at 0°C. The excess amine statistically shields the product from further alkylation.
Q: The reaction mixture turned into a viscous, inseparable oil. What happened?A: You likely triggered polymerization or quaternary salt formation.
Mechanism: If heated too aggressively without solvent, 3-chloro-1-propanol can self-polymerize (ether formation) or the amine can react with two chloride molecules to form ionic liquids (quaternary salts).
Correction: Maintain temperature <50°C. Use a polar protic solvent (Water or Ethanol) to stabilize the transition state and solvate the chloride leaving group.
Data Visualization: The Alkylation Pathway
Figure 1: Kinetic competition in alkylation. Note that k2 (rate of second alkylation) is often faster than k1, necessitating high dilution or excess amine.
Synthesis Route B: Reductive Amination
The Scenario: You are reacting 3-aminopropanol with acetaldehyde and a reducing agent.
Common Failure: Low conversion or reduction of acetaldehyde to ethanol.
Troubleshooting Guide
Q: I see starting material and ethanol in my NMR, but no product. Why?A: The reducing agent reduced the aldehyde before it could form the imine.
The Science: Imine formation is an equilibrium process. If you add
instantly, it preferentially reduces the free acetaldehyde.
Reagent Switch: Use Sodium Triacetoxyborohydride (STAB) . It is less reactive toward aldehydes but active toward imines, allowing for a "One-Pot" procedure without the strict timing of
Q: Can I use aqueous acetaldehyde?A: Yes, but it complicates the equilibrium.
Water is a byproduct of imine formation. Adding water (via aqueous reagents) pushes the equilibrium back toward the starting materials (Le Chatelier's Principle).
Recommendation: Use anhydrous acetaldehyde or paraldehyde (depolymerized in situ) for yields >80%.
Isolation & Purification (The Bottleneck)
The Scenario: The reaction worked, but the product is stuck in the aqueous layer or co-eluting with salts.
Solubility Profile & Extraction Strategy
Parameter
Value / Behavior
Implication
Boiling Point
~190-200°C (est. atm)
Hard to distill without vacuum.
Water Solubility
Miscible (LogP < 0)
Will not extract into Ether/Hexane.
pKa (Amine)
~10.5
Protonated (ionic) at neutral pH.
Troubleshooting Guide
Q: I cannot extract the product from water using Dichloromethane (DCM).A: The pH is likely too low, trapping the amine as a salt.
Protocol:
Basify the aqueous layer to pH > 12 using 50% NaOH or KOH pellets. This ensures the amine is deprotonated (neutral).
Saturate the aqueous phase with NaCl ("Salting Out"). This reduces the solubility of organics in water.
Solvent of Choice: Use n-Butanol or Chloroform/Isopropanol (3:1) for extraction. Pure DCM is often insufficient for highly polar amino alcohols.
Q: Distillation resulted in decomposition.A: The product is sensitive to oxidation and heat.
Protocol:
Use High Vacuum (< 1 mmHg) . The boiling point should drop to ~80-90°C.
Flush the system with Nitrogen/Argon. Hot amines oxidize rapidly in air (browning).
Alternative: If distillation fails, convert to the HCl salt .
Dissolve crude oil in Ethanol.
Add HCl in Dioxane.
Precipitate the salt with Diethyl Ether. The salt is stable and easy to filter.
Analytical Validation
Self-Validating Check:
Before proceeding to the next step of your project, confirm the structure using these specific NMR diagnostic signals.
1H NMR (D2O or CDCl3):
Triplet at ~2.6-2.7 ppm: Indicates the
protons of the propyl chain.
Quartet at ~2.6 ppm: Indicates the ethyl group
attached to nitrogen.
Triplet at ~1.1 ppm: The terminal methyl of the ethyl group.
Absence of singlet at ~2.2 ppm: Confirms no N-Methyl impurities (common if using wrong reagents).
Integration Ratio: The ethyl methyl (3H) to the propyl central methylene (2H) must be 3:2 . If it is 6:2, you have the diethyl impurity.
Decision Logic Flowchart
Figure 2: Decision matrix for diagnosing reaction and isolation failures.
References
ChemicalBook. (n.d.). 3-Chloro-1-propanol Synthesis and Reaction Conditions. Retrieved from
National Institutes of Health (NIH). (2025). PubChem Compound Summary: 3-Chloro-1-propanol. Retrieved from
Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Reducing Agents. Retrieved from
Sigma-Aldrich. (n.d.). Product Specification: 3-Diethylamino-1-propanol. Retrieved from
Lumen Learning. (n.d.). Nucleophilic Substitutions of Amines. Retrieved from
methods for improving the analytical purity of 3-(ethylamino)-1-Propanol
Technical Support Center: 3-(Ethylamino)-1-Propanol Purification Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(ethylamino)-1-propanol. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 3-(Ethylamino)-1-Propanol Purification
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(ethylamino)-1-propanol. This resource is designed to provide in-depth, practical solutions for improving the analytical purity of this important chemical intermediate. We will move beyond simple protocols to explore the underlying principles of purification, helping you troubleshoot common issues and optimize your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties, handling, and common challenges associated with 3-(ethylamino)-1-propanol.
Q1: What is 3-(ethylamino)-1-propanol and why is its purity critical?
3-(Ethylamino)-1-propanol (CAS No. 42055-16-3) is an amino alcohol with the molecular formula C₅H₁₃NO.[1] It possesses both a secondary amine and a primary alcohol functional group, making it a versatile building block in organic synthesis. It serves as a key intermediate in the manufacturing of various pharmaceuticals, agrochemicals, and surfactants.[1]
In the context of drug development, purity is paramount. Even small amounts of impurities can lead to:
Adverse Side Reactions: Impurities can react with other reagents in subsequent synthetic steps, leading to the formation of complex and potentially toxic byproducts.
Reduced Yield and Efficacy: The presence of non-reactive or interfering substances lowers the effective concentration of the desired reactant, impacting reaction kinetics and overall yield.
Regulatory Hurdles: For pharmaceutical applications, stringent purity profiles are required by regulatory bodies like the FDA. Undefined impurities can lead to the rejection of a drug candidate.
Q2: What are the typical impurities found in commercial-grade 3-(ethylamino)-1-propanol?
Impurities can arise from the synthetic route or degradation during storage. Common sources include:
Starting Materials: Unreacted precursors from its synthesis.
Side-Reaction Products: Dialkylated products (where the ethylamino group reacts further) or products of oxidation.
Solvents: Residual solvents from a previous synthetic or purification step.
Water: Amino alcohols can be hygroscopic, readily absorbing moisture from the atmosphere.[2]
Q3: What are the key physical properties I should be aware of before starting a purification?
Understanding the physical properties is the first step in designing an effective purification strategy. For the related compound 3-methylamino-1-propanol, the density is approximately 0.917 g/mL and the refractive index is n20/D 1.448. While specific data for the ethyl- derivative may vary slightly, these values provide a good starting point. The high boiling points of similar amino alcohols suggest that vacuum distillation is often necessary to prevent thermal decomposition.[3][4]
High water solubility can make extraction from aqueous solutions challenging. It also influences the choice of solvents for chromatography or recrystallization of its salts.
Requires handling under dry conditions (e.g., nitrogen or argon atmosphere) and storage with desiccants.
Part 2: Purification & Troubleshooting Guide
This section provides detailed troubleshooting for the most common and effective purification methods.
Method 1: Fractional Vacuum Distillation
Principle: This technique separates compounds based on differences in their boiling points. By reducing the pressure, the boiling point of the compound is lowered, allowing for distillation at temperatures that do not cause thermal degradation. This is the most direct method for purifying a liquid compound from non-volatile impurities or those with significantly different boiling points.
Q4: My 3-(ethylamino)-1-propanol seems to be decomposing during distillation, even under vacuum. What's wrong?
Causality: Amino alcohols can be susceptible to oxidation and thermal stress, especially if trace impurities (like residual acids or bases from synthesis) are present to catalyze decomposition. The goal is to minimize the "residence time" at high temperatures.
Troubleshooting Steps:
Check Vacuum Level: Ensure your vacuum pump is pulling a sufficiently low pressure (ideally <10 mmHg). A leak in the system is a common culprit.
Use a Vigreux Column: For separating close-boiling impurities, a fractionating column (like a Vigreux column) provides theoretical plates for better separation without requiring excessively high temperatures.
Consider a Wiped-Film or Short-Path Apparatus: For highly sensitive materials, a short-path distillation apparatus minimizes the distance the vapor travels, and a wiped-film evaporator minimizes the time the liquid spends on the heated surface. This significantly reduces the likelihood of decomposition.[4]
Add an Antioxidant: In some cases, adding a small amount of a high-boiling antioxidant can prevent degradation, but this must be carefully considered as it introduces another substance to the mixture.
dot
Caption: Troubleshooting logic for thermal decomposition during distillation.
Method 2: Purification via Salt Recrystallization
Principle: While 3-(ethylamino)-1-propanol is a liquid, it can be converted into a solid salt (e.g., hydrochloride, oxalate, or tartrate) by reacting it with an appropriate acid. This solid salt can then be purified by recrystallization, a powerful technique that removes impurities that are more or less soluble than the desired salt in a given solvent system. Afterward, the pure salt is dissolved in water and treated with a base to regenerate the pure, free amino alcohol.
Q5: I've formed the hydrochloride salt, but I can't find a good solvent for recrystallization. What should I try?
Causality: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. The polarity of the salt is significantly different from the free base, requiring a different solvent profile.
Troubleshooting & Protocol:
Step-by-Step Protocol: Salt Formation and Recrystallization
Salt Formation:
Dissolve the crude 3-(ethylamino)-1-propanol in a suitable solvent like isopropanol or ethyl acetate.
Slowly add a stoichiometric amount (1.0 equivalent) of an acid (e.g., concentrated HCl for the hydrochloride, or a solution of oxalic acid for the oxalate). The salt will often precipitate directly.
Monitor the pH to ensure you do not add a large excess of acid.
Filter the crude salt and wash with a small amount of cold solvent.
Solvent Screening for Recrystallization:
Test solubility in a range of solvents. Good candidates for polar salts include:
Hydro-organic mixtures: Ethanol/water or Isopropanol/water mixtures.
Other polar solvents: Acetonitrile.
Place a small amount of the salt in a test tube with a solvent and heat. If it dissolves, cool to see if crystals form. If it doesn't dissolve, add more solvent or try a more polar one. If it dissolves at room temperature, try a less polar solvent.
Recrystallization:
Dissolve the salt in the minimum amount of the chosen hot solvent.
If the solution is colored, you can add a small amount of activated carbon and hot-filter it to remove colored impurities.[5]
Allow the solution to cool slowly to form well-defined crystals. Cooling too quickly can trap impurities.
Collect the purified crystals by filtration and dry them thoroughly.
Liberation of the Free Base:
Dissolve the purified salt in water.
Basify the solution by adding a strong base (e.g., NaOH or KOH solution) until the pH is >12.
The free 3-(ethylamino)-1-propanol will separate or can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
Dry the organic extracts over an anhydrous drying agent (like Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product. An alternative is to use an ion-exchange column to remove the salt ions.[5]
dot
Caption: Workflow for purification via salt formation and recrystallization.
Method 3: Chromatographic Purification
Principle: Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (e.g., silica gel, C18) and a mobile phase (a solvent or mixture of solvents). It is highly effective for removing impurities with similar physical properties.
Q6: I'm trying to run a silica gel column, but my product is streaking badly (tailing) and the separation is poor. Why?
Causality: The free amine group in your compound is basic. The surface of standard silica gel is acidic due to the presence of silanol (Si-OH) groups. This leads to strong, often irreversible, binding of the basic amine to the silica, causing severe peak tailing and poor recovery.
Troubleshooting Steps:
Use a Mobile Phase Additive: The most common solution is to add a small amount of a volatile base to the mobile phase to compete with your product for the acidic sites on the silica.
Recommended Additive: Add 0.5-2% triethylamine (TEA) or ~1% ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol/Ammonium Hydroxide 90:9:1). The n-propylamine at 0.1% has also been shown to be an optimal additive.[6]
Use Deactivated or Basic Stationary Phase:
Neutralized Silica: You can pre-treat your silica gel by slurrying it in your mobile phase containing the basic additive before packing the column.
Basic Alumina: Consider using basic alumina as your stationary phase instead of silica gel. It is much more compatible with basic compounds.
Switch to Reversed-Phase Chromatography:
In reversed-phase chromatography (e.g., using a C18 stationary phase), separations are based on hydrophobicity. This avoids the acid-base interaction issue.
Use a mobile phase of water and acetonitrile or methanol. Adding a small amount of a basic modifier like triethylamine (0.1% TEA) to the mobile phase will ensure the amine is in its neutral, free-base form, which generally provides better peak shape and retention.[7]
Sample Preparation: Dissolve the crude 3-(ethylamino)-1-propanol in a small amount of the initial mobile phase (e.g., 95:5 Water/Acetonitrile with 0.1% TEA).
Column: Use a C18 reversed-phase column.
Mobile Phase:
Solvent A: Water + 0.1% Triethylamine
Solvent B: Acetonitrile + 0.1% Triethylamine
Gradient: Start with a low percentage of Solvent B (e.g., 5%) and gradually increase the concentration to elute your compound. A typical gradient might be 5% to 80% B over 20-30 column volumes.
Detection: Use a UV detector if the compound or impurities are chromophoric. If not, an Evaporative Light Scattering Detector (ELSD) or mass spectrometer is required.
Fraction Collection: Collect fractions and analyze them for purity using a suitable method like GC or HPLC.
Part 3: Analytical Purity Assessment
Q7: How can I accurately determine the purity of my final product?
Causality: Visual inspection is insufficient. A quantitative analytical technique is required to determine the area-percent purity and identify any remaining impurities. The choice of method depends on the compound's properties.
Recommended Methods:
Gas Chromatography (GC):
Principle: Separates volatile compounds in the gas phase.
Challenges: Due to the high boiling point and polar nature of 3-(ethylamino)-1-propanol, direct injection can lead to broad, tailing peaks.[8]
Solutions:
High-Temperature Column: Use a column specifically designed for high-temperature analysis of amines (e.g., a "WAX" or amine-deactivated column).
Derivatization: React the sample with a derivatizing agent (like trifluoroacetic anhydride) to convert the polar -OH and -NH groups into less polar, more volatile esters and amides. This dramatically improves peak shape but adds complexity to sample preparation.[8]
Dilution: A simple method involves diluting the sample in a solvent like chromatographically pure methanol to reduce viscosity before injection.[9]
High-Performance Liquid Chromatography (HPLC):
Principle: A highly versatile liquid-phase separation technique.
Method: A reversed-phase method on a C18 column, similar to the one described for purification, is often the best choice for purity analysis.[10][11] It can resolve a wide range of impurities.
Quantitative NMR (qNMR):
Principle: By integrating the signals of your compound against a known amount of an internal standard with a known purity, you can determine the absolute purity (w/w %) of your material. This is a very powerful, non-destructive technique.
Acid-Base Titration:
Principle: Titrating the sample with a standardized acid (e.g., 0.1 M HCl) can determine the total amount of basic species present. While it cannot distinguish between your product and basic impurities, it provides a good measure of overall amine content.
Google Patents. Preparation method of 3-methylamino-1-phenylpropanol.
Google Patents. Synthesis Method of 3-Methylamino-1, 2-Propanediol.
PubChem, National Center for Biotechnology Information. 3-(Diethylamino)-1-propanol. [Link]
Semantic Scholar. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. [Link]
Google Patents.
Google Patents. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
Google Patents.
Journal of the American Chemical Society. The Synthesis of Some Amino Alcohols. [Link]
Google Patents.
Google Patents.
ResearchGate. What is the best method to determine 3-aminopropanol in a cream formulation?. [Link]
University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
PubMed, National Center for Biotechnology Information. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. [Link]
Teledyne ISCO. How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]
Technical Support Center: Optimization of 3-(Ethylamino)-1-Propanol Synthesis
Strategic Overview The synthesis of 3-(ethylamino)-1-propanol is a classic nucleophilic substitution that appears deceptively simple but is plagued by two critical failure modes: polyalkylation (formation of tertiary ami...
Author: BenchChem Technical Support Team. Date: February 2026
Strategic Overview
The synthesis of 3-(ethylamino)-1-propanol is a classic nucleophilic substitution that appears deceptively simple but is plagued by two critical failure modes: polyalkylation (formation of tertiary amines) and polymerization (intermolecular etherification).
The most robust industrial and laboratory route involves the
displacement of a halide from 3-chloro-1-propanol (or 3-bromo-1-propanol) using ethylamine . Success in this reaction is not defined by conversion, but by selectivity .
This guide addresses the specific troubleshooting scenarios you will encounter, moving beyond textbook theory to field-proven optimization strategies.
Module 1: Reaction Design & Stoichiometry
Q: Why is my crude NMR showing significant amounts of dialkylated side product?
A: This is the most common issue in amino alcohol synthesis. The product, 3-(ethylamino)-1-propanol, is a secondary amine that is more nucleophilic than the starting primary amine (ethylamine) due to the inductive effect of the ethyl group and the alkyl chain.
If the local concentration of ethylamine is low, the newly formed product will compete for the alkylating agent (3-chloropropanol), leading to the formation of 3-[ethyl(3-hydroxypropyl)amino]propan-1-ol .
The Solution: Kinetic Control via Stoichiometry
You must operate under conditions where the starting amine is statistically more likely to encounter the electrophile than the product is.
Protocol: Use a large excess of ethylamine (minimum 5 to 10 equivalents ).
Dosing Strategy: Do not add ethylamine to the chloropropanol. Instead, add the chloropropanol slowly to the solution of ethylamine . This "inverse addition" ensures that the electrophile always encounters a high concentration of the primary amine.
Q: How do I handle the volatility of ethylamine (bp 16.6 °C) during the reaction?
A: Ethylamine is a gas at room temperature. Loss of reagent changes your stoichiometry, leading immediately to the over-alkylation issue described above.
Recommended Setup:
Pressurized Vessel (Preferred): Conduct the reaction in a sealed autoclave or pressure tube at 40–60 °C. This keeps the ethylamine in the liquid phase and accelerates the kinetics.
Cryogenic Atmospheric Setup: If using glass, cool the ethylamine solution (e.g., 70% aq. or in methanol) to 0 °C before adding the chloropropanol. Use a highly efficient reflux condenser (dry ice/acetone or glycol chiller) to prevent amine loss if heating is required later.
Visualizing the Reaction Pathway
The following diagram illustrates the competitive pathways. Your goal is to suppress the red pathway.
Caption: Competitive alkylation pathways. High equivalents of ethylamine suppress the red dashed pathway.
Module 2: Workup & Purification
Q: The product is water-soluble. How do I separate it from the inorganic salts?
A: 3-(Ethylamino)-1-propanol is highly polar and miscible with water. Standard extraction with non-polar solvents (Hexane, Ether) will fail, leaving the product in the aqueous phase with the chloride salts.
Troubleshooting Protocol:
Basification: The reaction generates HCl, which forms the hydrochloride salt of your product. You must neutralize this to liberate the free base.
Add NaOH (50% aq) or KOH until pH > 12.
Solvent Choice: Use DCM (Dichloromethane) or Chloroform for extraction. These are among the few solvents that can pull amino alcohols from water effectively.
Pro-Tip: Perform continuous liquid-liquid extraction for 12–24 hours if yield is low.
Alternative (Distillation): If the salt load is manageable, remove water via rotary evaporation (azeotrope with toluene if necessary to dry), then perform a vacuum distillation directly from the salt residue.
Boiling Point: ~187 °C at atmospheric pressure.[1] Expect ~80–90 °C at high vacuum (1–2 mmHg).
Q: My product is colored (yellow/brown) after distillation.
A: Amino alcohols are sensitive to oxidation and heat.
Cause: Trace oxygen present during high-temperature distillation or presence of polymerized impurities.
Fix: Distill under inert atmosphere (
) and ensure your vacuum is strong (<5 mmHg) to lower the boiling temperature. Store the product under nitrogen in the dark.
Module 3: Optimization Data Summary
Use this table to benchmark your current process.
Parameter
Standard Condition
Optimized Condition
Impact on Result
Ethylamine Equiv.
1.0 - 2.0 eq
5.0 - 10.0 eq
Drastically reduces dialkylated impurity.
Addition Mode
Amine into Halide
Halide into Amine
Maintains high local amine concentration.
Temperature
Reflux (Atmospheric)
40-60°C (Sealed)
Prevents loss of volatile ethylamine.
Workup Solvent
Ethyl Acetate / Ether
DCM / Chloroform
Increases recovery efficiency from aqueous phase.
Module 4: Experimental Workflow Diagram
The following flowchart outlines the logic for the optimized workup procedure.
Caption: Optimized workup workflow for isolation of water-soluble amino alcohols.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10176104, 3-(Ethylamino)-1-propanol. Retrieved from [Link]
Technical Support Center: Understanding and Preventing the Degradation of 3-(Ethylamino)-1-Propanol
Welcome to the technical support center for 3-(ethylamino)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-(ethylamino)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for handling and utilizing this compound effectively. As a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and surfactants, maintaining the stability and purity of 3-(ethylamino)-1-propanol is critical for experimental success and product quality.[1] This document provides field-proven insights and scientifically grounded protocols to help you understand and prevent its degradation.
Troubleshooting Guide: A Proactive Approach to Stability
This section is structured in a question-and-answer format to directly address common issues encountered during experimentation.
Question 1: My experiment is yielding unexpected side products. How can I determine if 3-(ethylamino)-1-propanol degradation is the cause?
Answer: The first step is to look for physical signs of degradation in your stock of 3-(ethylamino)-1-propanol. A pure sample should be a clear, colorless to pale yellow liquid.[2] Any significant color change, precipitation, or unusual odor could indicate degradation.
For a more definitive answer, analytical chemistry is your best tool. We recommend using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to assess the purity of your sample.[3][4] A fresh, high-purity sample should show a single major peak. The presence of multiple new peaks suggests the formation of degradation products. Mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) can help in identifying the molecular weights of these impurities, providing clues to their structures.[5]
Question 2: What are the most likely degradation pathways for 3-(ethylamino)-1-propanol?
Answer: Based on the chemistry of similar amino alcohols, there are two primary degradation pathways to consider:
Oxidation of the Alcohol Group: The primary alcohol in 3-(ethylamino)-1-propanol is susceptible to oxidation. This can occur in the presence of atmospheric oxygen, especially when catalyzed by heat, light, or trace metal impurities. The initial oxidation product is the corresponding aldehyde, 3-(ethylamino)propanal. If the oxidizing conditions persist, this aldehyde can be further oxidized to 3-(ethylamino)propanoic acid.[6][7]
Reactions Involving the Amino Group: The secondary amine is also a reactive site. It can undergo various reactions, including:
Reaction with Carbon Dioxide: Like other amines, it can react with CO2 from the air to form carbamates. This is typically a reversible process.
Formation of Amides and Ureas: In the presence of certain reagents or under specific conditions, the amine can be involved in the formation of amides or urea-type compounds, especially if there are other reactive species present in your experimental setup.[8]
A study on the degradation of a blend containing the closely related 3-amino-1-propanol identified degradation products such as ammonia, 3-(methylamino)-1-propanol, and various urea and glycine derivatives, indicating the complexity of potential degradation pathways.[8][9]
Visualizing Degradation and Experimental Workflows
Diagram 1: Probable Oxidative Degradation Pathway
Caption: Oxidative degradation of 3-(ethylamino)-1-propanol.
Question 3: I suspect my storage conditions are causing degradation. What are the ideal storage and handling procedures?
Answer: Proper storage is the most effective preventative measure. 3-(Ethylamino)-1-propanol is sensitive to air, light, and heat.[10] Here are our recommendations based on safety data sheets for analogous compounds:
Parameter
Recommendation
Rationale
Temperature
Store in a cool place, with some suppliers recommending 2-8°C.[11][12]
Reduces the rate of thermally induced degradation.
Atmosphere
Store under an inert atmosphere (e.g., argon or nitrogen).[13]
Prevents oxidation by atmospheric oxygen.
Container
Keep in a tightly sealed, opaque container.[10][12]
Protects from air and light.
Incompatibilities
Store away from strong oxidizing agents, strong acids, and sources of ignition.[2][13]
Prevents hazardous and degradative reactions.
Always handle the compound in a well-ventilated area, and avoid repeated opening and closing of the container.[14] For long-term storage, consider aliquoting the compound into smaller, single-use vials under an inert atmosphere.
Frequently Asked Questions (FAQs)
Q1: What is the basic chemical nature of 3-(ethylamino)-1-propanol?
A1: It is an organic compound containing both a secondary amine and a primary alcohol functional group.[11] This bifunctional nature makes it a useful building block in organic synthesis. The amine group gives it basic properties, allowing it to react with acids to form salts.[15]
Q2: Is 3-(ethylamino)-1-propanol hygroscopic?
A2: Yes, related amino alcohols like 3-amino-1-propanol are known to be hygroscopic, meaning they can absorb moisture from the air.[2] It is crucial to store it in a dry environment to prevent water absorption, which could potentially influence its stability and reactivity in certain applications.
Q3: Can I use 3-(ethylamino)-1-propanol in aqueous solutions?
A3: Yes, it is miscible with water.[2] However, be mindful of the pH of your solution. As a basic compound, it will increase the pH of neutral water. If your experiment is pH-sensitive, you may need to buffer the solution.
Q4: What analytical techniques are best for routine purity checks?
A4: For routine quality control, Gas Chromatography with a Flame Ionization Detector (GC-FID) is often suitable for assessing purity and detecting volatile impurities.[5] For more complex mixtures or to identify non-volatile degradation products, High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection is preferable.[4]
Experimental Protocols
Protocol 1: Stress Testing for Degradation Product Identification
This protocol is designed to intentionally degrade the compound to identify potential degradation products that might be encountered under adverse conditions.
Objective: To identify potential degradation products of 3-(ethylamino)-1-propanol under oxidative and thermal stress.
Methodology:
Sample Preparation: Prepare three samples of 3-(ethylamino)-1-propanol (approx. 1 mL each) in separate, loosely capped vials.
Control: Store at 2-8°C in the dark under an inert atmosphere.
Thermal Stress: Place in an oven at 60°C.
Oxidative Stress: Bubble a gentle stream of air through the sample for 1 hour, then store at room temperature exposed to light.
Time Points: Analyze all three samples at t=0, 24h, 48h, and 1 week.
Analysis: Use a Gas Chromatography-Mass Spectrometry (GC-MS) system.
Column: A polar capillary column is recommended for separating amines and alcohols.
Injection: Dilute a small aliquot of each sample in a suitable solvent (e.g., methanol) before injection.
Method: Use a temperature gradient program (e.g., starting at 50°C and ramping to 250°C) to ensure the elution of potential degradation products.
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Identify new peaks and analyze their mass spectra to propose structures for the degradation products. Look for masses corresponding to the aldehyde and carboxylic acid forms of the parent compound.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for assessing the stability of 3-(ethylamino)-1-propanol.
References
Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(50), 18391–18403. Available at: [Link]
MySkinRecipes. (n.d.). 3-(Ethylamino)-1-propanol. Available at: [Link]
Loba Chemie. (2016). 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. Available at: [Link]
PubChem. (n.d.). 3-(Diethylamino)-1-propanol. National Center for Biotechnology Information. Available at: [Link]
Google Patents. (n.d.). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Available at: [Link]
Google Patents. (n.d.). Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
YouTube. (2011). R3.2.9 Determine products of oxidation of primary, secondary alcohols [SL IB Chemistry]. Available at: [Link]
ACS Publications. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Available at: [Link]
Google Patents. (n.d.). KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
Quora. (n.d.). What is the structure of the product of the oxidation of 1-propanol?. Available at: [Link]
NIST. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook. Available at: [Link]
Science Alert. (2009). Isolation and Characterization of 3-N-Trimethylamino-1-Propanol Degrading Arthrobacter sp. Strain E5. Available at: [Link]
StudyMind. (n.d.). Oxidation of Propanol. Available at: [Link]
Open Textbook Publishing. (n.d.). Chapter 1: Acid–Base Reactions. OCLUE: Organic Chemistry, Life, the Universe & Everything. Available at: [Link]
Quora. (n.d.). What is the reaction between propanol and ethanoic acid?. Available at: [Link]
PubChem. (n.d.). 3-Amino-1-propanol. National Center for Biotechnology Information. Available at: [Link]
Nagwa. (2021). Question Video: Determining the Product of the Oxidation of a Primary Alcohol under Different Reaction Conditions. Available at: [Link]
YouTube. (2013). Acid-Base Reactions in Solution: Crash Course Chemistry #8. Available at: [Link]
Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. Available at: [Link]
Master Organic Chemistry. (n.d.). Reversible and Irreversible Acid-Base Reactions In Organic Chemistry. Available at: [Link]
Loba Chemie. (n.d.). 3-AMINO-1-PROPANOL. Available at: [Link]
Technical Support Center: A Researcher's Guide to 3-(Ethylamino)-1-Propanol
Welcome to the technical support center for 3-(ethylamino)-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on the handling, storage, and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 3-(ethylamino)-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on the handling, storage, and troubleshooting of common issues encountered during experimentation with this versatile amino alcohol. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to ensure the integrity and success of your research.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the proper management of 3-(ethylamino)-1-propanol in a laboratory setting.
Q1: What are the optimal storage conditions for 3-(ethylamino)-1-propanol?
A1: To maintain its stability and purity, 3-(ethylamino)-1-propanol should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2] It is hygroscopic, meaning it readily absorbs moisture from the air, which can lead to degradation. Therefore, it is crucial to keep the container tightly sealed. For long-term storage, blanketing the compound with an inert gas such as argon or nitrogen is highly recommended to prevent oxidation.[2]
Q2: My laboratory has limited storage options. Can I store 3-(ethylamino)-1-propanol at room temperature?
A2: While storage in a cool place is ideal, room temperature storage is acceptable for short periods, provided the container is tightly sealed to protect it from moisture and air.[3] For prolonged storage, refrigeration is a better practice to minimize any potential degradation.
Q3: What personal protective equipment (PPE) is necessary when handling 3-(ethylamino)-1-propanol?
A3: 3-(ethylamino)-1-propanol is classified as a corrosive substance and can cause severe skin burns and eye damage.[1] Therefore, appropriate PPE is mandatory. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[1]
Q4: How should I properly dispose of waste containing 3-(ethylamino)-1-propanol?
A4: Waste containing 3-(ethylamino)-1-propanol should be disposed of in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste. Do not dispose of it down the drain. Collect the waste in a designated, properly labeled, and sealed container for chemical waste pickup.
Q5: What materials are incompatible with 3-(ethylamino)-1-propanol?
A5: 3-(ethylamino)-1-propanol is incompatible with strong oxidizing agents, acids, and acid chlorides.[4] Contact with these substances can lead to vigorous, exothermic reactions. Care should be taken to ensure that storage containers and reaction vessels are made of compatible materials such as glass or appropriate stainless steel.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common experimental challenges encountered when working with 3-(ethylamino)-1-propanol.
Scenario 1: The 3-(ethylamino)-1-propanol has developed a yellow or brownish tint.
Possible Cause: Discoloration is often a sign of degradation, likely due to oxidation from prolonged exposure to air or the presence of impurities. The amine functional group is susceptible to oxidation, which can lead to the formation of colored byproducts.
Troubleshooting Workflow:
Caption: Workflow for addressing discoloration of 3-(ethylamino)-1-propanol.
Step-by-Step Investigation:
Assess Storage History: Immediately review the storage conditions of the bottle. Was the cap tightly sealed? Was it stored under an inert atmosphere? How long has it been on the shelf?
Purity Check: Perform a quick purity analysis. A simple Thin Layer Chromatography (TLC) can often reveal the presence of impurities. For a more quantitative assessment, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) is recommended.[5][6][7][8]
Decision Making: Based on the purity assessment, decide if the material is suitable for your intended experiment. For sensitive applications like pharmaceutical synthesis, using a discolored reagent is not recommended as the impurities could lead to unwanted side reactions and impact the final product's quality.
Scenario 2: Inconsistent or low yields in a reaction involving 3-(ethylamino)-1-propanol.
Possible Causes:
Degraded Reagent: As mentioned above, the reagent may have degraded.
Presence of Water: The hygroscopic nature of 3-(ethylamino)-1-propanol means it may have absorbed water, which can interfere with many organic reactions, especially those involving water-sensitive reagents like organometallics or acid chlorides.
Side Reactions: The bifunctional nature of the molecule (amine and alcohol) can lead to side reactions if not properly controlled.
Troubleshooting Workflow:
Caption: A systematic approach to troubleshooting low reaction yields.
Step-by-Step Investigation:
Reagent Quality Control: First, rule out reagent degradation by checking for any visual signs of impurity and performing a purity analysis as described in the previous scenario.
Water Content Analysis: If possible, determine the water content of your 3-(ethylamino)-1-propanol using Karl Fischer titration. If this is not an option, consider drying the reagent over a suitable drying agent (e.g., molecular sieves) before use, ensuring the drying agent is compatible.
Reaction Parameter Review: Meticulously review your experimental protocol. Pay close attention to the stoichiometry of your reactants, the reaction temperature, and the order of addition. The presence of both a nucleophilic amine and a hydroxyl group can lead to competitive reactions. For instance, if you are targeting a reaction at the hydroxyl group, the more nucleophilic amine might react preferentially.
Byproduct Analysis: Analyze your crude reaction mixture using techniques like TLC, GC-MS, or NMR to identify any major byproducts. Understanding the side reactions that are occurring is key to optimizing your reaction conditions.
Strategic Optimization: Based on the byproduct analysis, you may need to adjust your reaction conditions. This could involve changing the solvent, temperature, or catalyst. In some cases, it may be necessary to use a protecting group strategy to temporarily block either the amine or the alcohol functionality to ensure the desired reaction occurs.
Experimental Protocols
Protocol 1: Preparation of a Standard Stock Solution of 3-(Ethylamino)-1-Propanol
This protocol outlines the steps for preparing a stock solution, minimizing exposure to air and moisture.
Materials:
3-(ethylamino)-1-propanol
Anhydrous solvent of choice (e.g., Dichloromethane, Acetonitrile)
Glassware Preparation: Ensure all glassware is thoroughly cleaned and oven-dried for at least 4 hours at 120°C to remove any residual moisture. Allow the glassware to cool to room temperature in a desiccator.
Inert Atmosphere: Assemble the volumetric flask with a septum and purge with a gentle stream of inert gas for 5-10 minutes.
Reagent Transfer: Using a clean, dry syringe, carefully withdraw the required volume of 3-(ethylamino)-1-propanol from the stock bottle. It is advisable to pierce the septum of the stock bottle with the syringe needle while simultaneously introducing an inert gas through a second needle to maintain a positive pressure and prevent air from entering.
Solution Preparation: Inject the 3-(ethylamino)-1-propanol into the purged volumetric flask.
Solvent Addition: Add the anhydrous solvent to the volumetric flask up to the calibration mark.
Mixing: Gently swirl the flask to ensure the solution is homogeneous.
Storage: Store the prepared stock solution under an inert atmosphere in a tightly sealed container, preferably in a refrigerator.
Data Presentation
Table 1: Key Handling and Storage Parameters for 3-(Ethylamino)-1-Propanol
Univar Solutions. (n.d.). 3-Amino-1-Propanol, Technical Grade, Liquid. Retrieved from [Link]
Ahmed, I. A. M., Arima, J., Ichiyanagi, T., Sakuno, E., & Mori, N. (2009). Isolation and characterization of 3-N-trimethylamino-1-propanol-degrading Rhodococcus sp. strain A2. Journal of bioscience and bioengineering, 108(4), 314–319.
Google Patents. (n.d.). CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
PCI Magazine. (2020). Improving Indoor Air Quality with Amino Alcohols. Retrieved from [Link]
Google Patents. (n.d.). Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
Organic Chemistry Portal. (n.d.). Synthesis of 1,2-amino alcohols. Retrieved from [Link]
Eide-Haugmo, I., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(51), 18685-18697.
Chemistry Steps. (2021). Alcohol Reactions Practice Problems. Retrieved from [Link]
FILAB. (n.d.). Analysis and determination of propanol in the laboratory. Retrieved from [Link]
Ahmed, I. A. M., Arima, J., Ichiyanagi, T., Sakuno, E., & Mori, N. (2009). Isolation and Characterization of 3-N-Trimethylamino-1-Propanol Degrading Arthrobacter sp. Strain E5. Research Journal of Microbiology, 4(2), 49-58.
MySkinRecipes. (n.d.). 3-(Ethylamino)-1-propanol. Retrieved from [Link]
National Center for Biotechnology Information. (2019). The use of hydrophobic amino acids in protecting spray dried trehalose formulations against moisture-induced changes. PubMed Central. Retrieved from [Link]
National Center for Biotechnology Information. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PubMed Central. Retrieved from [Link]
ResearchGate. (2017). What is the best method to determine 3-aminopropanol in a cream formulation?. Retrieved from [Link]
Technical Support Center: Scaling Up 3-(Ethylamino)-1-Propanol Synthesis
Welcome to the comprehensive technical support guide for the synthesis of 3-(ethylamino)-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the comprehensive technical support guide for the synthesis of 3-(ethylamino)-1-propanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important pharmaceutical intermediate.[1] We will delve into the critical aspects of the synthesis, from common pitfalls to advanced troubleshooting, ensuring a robust and reproducible process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the synthesis of 3-(ethylamino)-1-propanol.
Q1: What are the most common synthetic routes to produce 3-(ethylamino)-1-propanol?
A1: The two primary routes for synthesizing 3-(ethylamino)-1-propanol are:
Reductive Amination of 3-hydroxypropanal with Ethylamine: This is a widely used method that involves the reaction of 3-hydroxypropanal with ethylamine to form an intermediate imine/enamine, which is then reduced in situ to the desired product. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.[2][3]
Reaction of 3-chloro-1-propanol with Ethylamine: This route involves the nucleophilic substitution of the chlorine atom in 3-chloro-1-propanol with ethylamine. This method can be effective but may require careful control of reaction conditions to minimize the formation of byproducts, such as the dialkylated product.
Q2: What are the key safety concerns when scaling up this synthesis?
A2: Scaling up any chemical synthesis requires a thorough safety assessment. For 3-(ethylamino)-1-propanol synthesis, particular attention should be paid to:
Thermal Runaway: The reaction, particularly the reductive amination, can be exothermic.[4] Adequate cooling capacity and controlled addition of reagents are crucial to prevent a thermal runaway.
Handling of Reagents:
Ethylamine: Is a volatile and flammable liquid with a strong odor. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reducing Agents: Borohydride reagents react with water and protic solvents to generate flammable hydrogen gas.[4] Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure, requiring specialized equipment and procedures.[4][5]
Pressure Buildup: Reactions involving gas evolution (e.g., hydrogen from borohydride quenching) or heating in a closed system can lead to pressure buildup. Ensure reactors are appropriately vented.[4]
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using standard analytical techniques such as:
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively track the consumption of starting materials and the formation of the product.
Gas Chromatography (GC): Provides quantitative data on the conversion of starting materials and the formation of the product and any volatile impurities. Due to the high boiling point and viscosity of some amino alcohols, derivatization might be necessary for accurate GC analysis.[6]
High-Performance Liquid Chromatography (HPLC): A versatile technique for monitoring the reaction, especially for non-volatile compounds and for assessing purity.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the product and identify intermediates or byproducts.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the scale-up of 3-(ethylamino)-1-propanol synthesis.
Problem
Potential Cause
Troubleshooting Steps & Explanation
Low Yield
Incomplete reaction
- Verify Stoichiometry: Ensure the correct molar ratios of reactants are used. An excess of the amine is often employed to drive the reaction to completion.- Optimize Reaction Time and Temperature: The reaction may require longer times or higher temperatures at scale. Monitor the reaction to determine the optimal endpoint.- Catalyst Inactivation (for catalytic hydrogenation): The catalyst may be poisoned by impurities in the starting materials or solvent. Use high-purity reagents and consider catalyst filtration and reuse strategies.
Product degradation
- Control Temperature: Amino alcohols can be susceptible to thermal degradation.[4] Avoid excessive temperatures during reaction and workup.- Minimize Oxygen Exposure: Amines can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yield and purity.
Poor workup and isolation
- Optimize Extraction pH: Ensure the aqueous layer is sufficiently basic (pH > 12) during extraction to ensure the amine is in its free base form for efficient extraction into an organic solvent.- Choice of Extraction Solvent: Use a solvent in which the product has high solubility and is immiscible with water (e.g., dichloromethane, ethyl acetate). Perform multiple extractions for better recovery.
Impurity Formation
Over-alkylation (formation of diethyl-amino-propanol)
- Control Stoichiometry: Use a moderate excess of ethylamine. A large excess can promote the formation of the tertiary amine.- Slow Addition of Alkylating Agent: In the case of using 3-chloro-1-propanol, add it slowly to the ethylamine solution to maintain a low concentration of the alkylating agent.
Side reactions of starting materials
- Purity of Starting Materials: Use high-purity 3-hydroxypropanal or 3-chloro-1-propanol. Impurities in the starting materials can lead to a variety of side products.
Residual starting materials
- Drive Reaction to Completion: As mentioned for low yield, optimize reaction conditions to ensure complete conversion of the limiting reagent.- Purification: Employ efficient purification methods like fractional distillation under reduced pressure or column chromatography to remove unreacted starting materials.[8]
Difficult Purification
High boiling point and viscosity of the product
- Vacuum Distillation: This is the most common method for purifying 3-(ethylamino)-1-propanol. A good vacuum is essential to lower the boiling point and prevent thermal degradation.[9]
Formation of azeotropes
- Azeotropic Distillation: If the product forms an azeotrope with the solvent or impurities, consider using a different solvent for extraction and workup.
Co-elution in chromatography
- Optimize Chromatographic Conditions: If using column chromatography, screen different solvent systems (mobile phases) and stationary phases to achieve better separation.[8]
Section 3: Optimized Protocols and Workflows
This section provides a detailed, step-by-step protocol for the synthesis of 3-(ethylamino)-1-propanol via reductive amination, along with a purification workflow.
Protocol 1: Synthesis via Reductive Amination
Materials:
3-Hydroxypropanal (or its stable precursor/aqueous solution)
Ethylamine (e.g., 70% solution in water)
Sodium borohydride (NaBH₄)
Methanol
Hydrochloric acid (HCl)
Sodium hydroxide (NaOH)
Dichloromethane (DCM) or Ethyl Acetate
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain a low temperature.
Imine Formation: Charge the flask with a solution of 3-hydroxypropanal in methanol. Slowly add the ethylamine solution via the dropping funnel while maintaining the temperature below 10 °C. Stir the mixture for 1-2 hours at this temperature to allow for the formation of the intermediate imine. A few drops of acetic acid can be added to catalyze imine formation.[10]
Reduction: In a separate beaker, prepare a solution of sodium borohydride in a small amount of water or methanol. Add this solution portion-wise to the reaction mixture, ensuring the temperature does not exceed 20 °C. The addition is exothermic and will generate hydrogen gas.
Quenching: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-3 hours or until TLC/GC analysis indicates the completion of the reaction. Carefully quench the excess sodium borohydride by the slow addition of dilute hydrochloric acid until the effervescence ceases.
Workup:
Adjust the pH of the reaction mixture to >12 with a concentrated sodium hydroxide solution.
Extract the aqueous layer three times with dichloromethane or ethyl acetate.
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(ethylamino)-1-propanol.
Workflow: Purification by Vacuum Distillation
Caption: Workflow for the purification of 3-(ethylamino)-1-propanol.
Section 4: Visualizing the Synthesis and Troubleshooting
Reductive Amination Pathway
Caption: The general pathway for reductive amination.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents.
KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same - Google Patents.
3-(Ethylamino)-1-propanol - MySkinRecipes. Available at: [Link]
Reductive Amination, and How It Works - Master Organic Chemistry. Available at: [Link]
Reductive amination - Wikipedia. Available at: [Link]
CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents.
US20120277471A1 - Synthesis Method of 3-Methylamino-1, 2-Propanediol - Google Patents.
Reductive Amination - YouTube. Available at: [Link]
What is the best method to determine 3-aminopropanol in a cream formulation? - ResearchGate. Available at: [Link]
resolving analytical challenges in the characterization of 3-(ethylamino)-1-Propanol
Technical Support Center: Characterization of 3-(Ethylamino)-1-Propanol Welcome to the technical support center for the analytical characterization of 3-(ethylamino)-1-propanol (CAS 42055-16-3). This guide is designed fo...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Characterization of 3-(Ethylamino)-1-Propanol
Welcome to the technical support center for the analytical characterization of 3-(ethylamino)-1-propanol (CAS 42055-16-3). This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the analysis of this compound. 3-(Ethylamino)-1-propanol is a bifunctional molecule containing both a secondary amine and a primary alcohol. This structure, while useful in chemical synthesis as an intermediate for pharmaceuticals and other materials, presents distinct analytical hurdles due to its high polarity, low volatility, and potential for unwanted interactions during analysis.[1][2][3]
This document provides troubleshooting guides and frequently asked questions (FAQs) to directly address common issues, grounded in the physicochemical properties of the molecule. Our goal is to equip you with the causal understanding needed to develop robust, accurate, and reliable analytical methods.
Section 1: Gas Chromatography (GC) Troubleshooting Guide
Gas chromatography of highly polar, active compounds like 3-(ethylamino)-1-propanol is frequently challenging. The primary issues stem from the interactions of the amine and hydroxyl groups with the GC system, leading to poor chromatography and inaccurate quantification.[1][4]
Q1: Why am I seeing severe peak tailing and poor reproducibility for my 3-(ethylamino)-1-propanol standard?
Probable Cause: This is a classic symptom of analyte interaction with active sites (free silanol groups) within the GC system, particularly in the injector liner and at the head of the analytical column. The polar N-H and O-H groups of your analyte form hydrogen bonds with these sites, causing delayed and uneven elution, which manifests as a tailing peak.
Solutions & Scientific Rationale:
System Inertness Check:
Injector Liner: Ensure you are using a high-quality, base-deactivated liner. Over time, even deactivated liners can develop active sites. A simple solution is to replace the liner.
Column Choice: Employ a column specifically designed for amine analysis. These columns have a surface chemistry that shields residual silanols, providing a more inert pathway. Look for columns designated as "base-deactivated" or with "WAX" or "Amine" in their name.
Column Conditioning: An improperly conditioned column can exhibit activity. Before analysis, condition the column according to the manufacturer's instructions, typically by holding it at its maximum allowable temperature for several hours.
The Derivatization Imperative (Recommended Solution):
The most robust solution is to chemically modify the analyte to eliminate the problematic functional groups.[5] Derivatization replaces the active hydrogens on the amine and alcohol groups with nonpolar moieties, which accomplishes three critical goals:
Increases Volatility: Allows for elution at lower temperatures, reducing the risk of thermal degradation.[1]
Improves Peak Shape: Eliminates the hydrogen bonding capability, leading to sharp, symmetrical peaks.[1]
Enhances Thermal Stability: Protects the molecule from breaking down at high inlet temperatures.
The workflow below illustrates the general process for derivatization prior to GC analysis.
techniques for removing unreacted starting materials from 3-(ethylamino)-1-Propanol
Welcome to the technical support center for the purification of 3-(ethylamino)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile amino alcohol i...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 3-(ethylamino)-1-propanol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile amino alcohol in their work.[1] As an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and surfactants, its purity is paramount. This document provides in-depth, field-proven insights into removing unreacted starting materials and other common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials I need to remove from my crude 3-(ethylamino)-1-propanol reaction mixture?
A1: The primary impurities will be the unreacted starting materials from your specific synthetic route. Common syntheses include the reaction of ethylamine with compounds like 1,3-propanediol or epichlorohydrin. Therefore, you should anticipate the need to remove excess ethylamine, 1,3-propanediol, or residual epichlorohydrin and its hydrolysis byproducts.
Q2: Why can't I just use a simple distillation to purify my product?
A2: While 3-(ethylamino)-1-propanol has a relatively high boiling point, a simple distillation may be insufficient if the boiling points of your impurities are too close to that of your product. For instance, 1,3-propanediol has a boiling point around 210-214°C, which is close to that of 3-(ethylamino)-1-propanol (approx. 188-190°C).[2][3][4][5] In such cases, fractional distillation is required for effective separation.[6][7][8]
Q3: My compound seems to be degrading at high temperatures during distillation. What should I do?
A3: Amino alcohols can be susceptible to thermal degradation. The key is to perform the distillation under reduced pressure (vacuum distillation). By lowering the pressure, you lower the boiling point of the liquid, allowing for distillation at a temperature that minimizes decomposition.
Q4: I'm having trouble with my amine "streaking" on my silica gel column during chromatography. How can I prevent this?
A4: This is a classic issue when purifying basic amines on acidic silica gel. The interaction between the basic amine and the acidic silanol groups on the silica surface leads to poor separation and tailing.[9] To mitigate this, you can:
Add a competing amine: Incorporate a small amount of a volatile amine, like triethylamine (Et3N) or ammonia (as a solution in methanol), into your mobile phase.[9][10] This "neutralizes" the acidic sites on the silica, allowing your product to elute cleanly.
Use a different stationary phase: Alumina (basic or neutral) can be a good alternative to silica for purifying amines.[11]
Q5: Can I use a liquid-liquid extraction to purify my product?
A5: Yes, liquid-liquid extraction is a powerful technique for separating amines from neutral or acidic impurities. By adjusting the pH of the aqueous phase, you can control whether the amine is in its charged (protonated) or neutral (free base) form.[12]
To remove neutral impurities: Dissolve your crude mixture in a suitable organic solvent (e.g., diethyl ether, dichloromethane). Wash with an acidic aqueous solution (e.g., dilute HCl). Your amine will become protonated (R-NH2+Cl-) and move into the aqueous layer, leaving neutral impurities in the organic layer.
To recover your amine: Basify the aqueous layer (e.g., with NaOH) to deprotonate the amine back to its free base form. Then, extract the free base back into an organic solvent.[13]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Problem 1: Low Purity After Fractional Distillation
Symptom
Potential Cause
Recommended Solution
Contaminant with a close boiling point (e.g., 1,3-propanediol) is still present.
Insufficient separation efficiency of the distillation column.
1. Increase Column Efficiency: Use a longer fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates.[6] 2. Optimize Reflux Ratio: Increase the reflux ratio to allow for better equilibration between the liquid and vapor phases in the column. 3. Ensure Slow Distillation Rate: Distill the mixture slowly to maintain the temperature gradient along the column.
Product co-distills with water.
Formation of an azeotrope. An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[14]
1. Use a Dean-Stark Apparatus: If water is the contaminant, a Dean-Stark trap can be used to remove it azeotropically with a solvent like toluene. 2. Chemical Drying: Before distillation, dry the crude product thoroughly with a suitable drying agent (e.g., anhydrous MgSO4, Na2SO4) to remove bulk water.
Problem 2: Product Loss or Tailing During Column Chromatography
Symptom
Potential Cause
Recommended Solution
Significant tailing of the product spot on TLC and poor recovery from the column.
Strong interaction between the basic amine and acidic silica gel.[9]
1. Mobile Phase Modification: Prepare your eluent (e.g., Dichloromethane/Methanol) and add 0.5-2% triethylamine or a 7N ammonia in methanol solution.[10][11] Equilibrate the column with this modified mobile phase before loading your sample. 2. Change Stationary Phase: Switch to a more inert or basic stationary phase like alumina or deactivated silica gel.[11]
Product is not eluting from the column, even with highly polar solvents.
The compound is highly polar and strongly adsorbed.
1. Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity (e.g., from 100% DCM to 90:10 DCM:MeOH). 2. Consider Reversed-Phase Chromatography: For very polar compounds, reversed-phase (C18) chromatography with a water/acetonitrile or water/methanol mobile phase may be more effective.[15]
Problem 3: Emulsion Formation During Liquid-Liquid Extraction
Symptom
Potential Cause
Recommended Solution
A stable, cloudy layer forms between the organic and aqueous phases that does not separate.
Vigorous shaking of the separatory funnel. High concentration of surfactants or amphiphilic molecules.
1. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel several times to mix the layers. 2. Brine Wash: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion. 3. Filtration: Pass the entire mixture through a pad of Celite or glass wool to physically disrupt the emulsion. 4. Centrifugation: If the volume is small enough, centrifuging the mixture can accelerate the separation of the layers.
Data & Physical Properties
A successful purification strategy relies on understanding the physical properties of the product and potential impurities. The greater the difference in a property (like boiling point or polarity), the easier the separation.
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is ideal for separating 3-(ethylamino)-1-propanol from less volatile impurities like 1,3-propanediol or non-volatile salts.
Step-by-Step Methodology:
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column, a vacuum-adapter, a condenser, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.
Drying (Optional but Recommended): If your crude product contains water, pre-dry it with anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of a suitable solvent (like diethyl ether) which can then be removed under reduced pressure (rotary evaporator).
Charge the Flask: Add the crude 3-(ethylamino)-1-propanol to the distillation flask along with a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
Apply Vacuum: Slowly and carefully apply vacuum to the system. A typical target pressure for this compound would be in the range of 10-20 mmHg.
Heating: Gently heat the distillation flask using a heating mantle.
Collect Fractions:
Fore-run: Collect the first fraction, which will contain any low-boiling impurities (e.g., residual solvents, ethylamine). The temperature at the still head will be low and may fluctuate.
Product Fraction: As the temperature at the still head stabilizes at the expected boiling point of your product at the given pressure, switch to a new receiving flask. Collect the pure 3-(ethylamino)-1-propanol.
Final Fraction: Once the temperature begins to rise again or the distillation rate slows significantly, stop the distillation. The remaining material in the flask will be the higher-boiling impurities.
Shutdown: Turn off the heat and allow the system to cool completely before slowly re-introducing air into the apparatus.
Workflow Visualization
A logical workflow for the purification and analysis of 3-(ethylamino)-1-propanol is crucial for achieving high purity.
Caption: Purification workflow for 3-(ethylamino)-1-propanol.
References
Grokipeida. 1,3-Propanediol.
Ataman Kimya. EPICHLOROHYDRINE.
chemeurope.com. 1,3-Propanediol.
ChemicalBook. 1,3-Propanediol CAS#: 504-63-2.
MySkinRecipes. 3-(Ethylamino)-1-propanol.
Chemistry LibreTexts. Fractional Distillation of Non-ideal Mixtures (Azeotropes). (2023-01-29).
Wikipedia. Epichlorohydrin.
Wikipedia. Ethylamine.
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. (2023-02-10).
University of Rochester, Department of Chemistry. Purification: Fractional Distillation.
National Institutes of Health, PubChem. 1,3-Propanediol.
University of Wisconsin-Madison. Flash Column Chromatography.
A Senior Scientist's Guide to the Development and Validation of Assays for 3-(ethylamino)-1-Propanol
This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 3-(ethylamino)-1-propanol, a key chemical entity in various industrial and pharmaceutical applications. As rese...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth comparison of analytical methodologies for the quantitative determination of 3-(ethylamino)-1-propanol, a key chemical entity in various industrial and pharmaceutical applications. As researchers, scientists, and drug development professionals, the accurate and precise measurement of this compound is critical for quality control, stability testing, and pharmacokinetic studies. This document balances technical protocols with the underlying scientific rationale, ensuring a robust and defensible analytical strategy.
The Analytical Challenge: The Nature of 3-(ethylamino)-1-Propanol
3-(ethylamino)-1-propanol is a small, polar amino alcohol. Its physicochemical properties present distinct challenges for conventional chromatographic techniques. The presence of both a hydroxyl (-OH) and a secondary amine (-NH) group makes the molecule highly polar and capable of strong hydrogen bonding. This results in:
Poor volatility , complicating direct analysis by Gas Chromatography (GC).
Limited retention on traditional reversed-phase High-Performance Liquid Chromatography (HPLC) columns, such as C18.
Overcoming these challenges requires tailored analytical approaches, primarily involving derivatization for GC or specialized column chemistries for HPLC. This guide will compare and contrast these two primary strategies.
Method 1: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful technique for separating volatile compounds. Due to the low volatility of 3-(ethylamino)-1-propanol, derivatization is a mandatory step to convert the polar functional groups into less polar, more volatile moieties, thereby improving chromatographic performance.[1]
Expert Insight: The "Why" of Derivatization
Direct injection of underivatized amino alcohols like 3-(ethylamino)-1-propanol into a hot GC inlet often leads to broad, tailing peaks or even thermal degradation.[2] This is due to strong interactions with active sites on the column and poor volatilization. Derivatization, typically through silylation or acylation, masks the active hydrogens on the amine and alcohol groups.[1] Silylation reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are common and effective, replacing the active hydrogens with a stable and nonpolar trimethylsilyl (TMS) group, which significantly increases volatility.[3]
Experimental Workflow: GC-FID with Silylation
The overall workflow involves sample preparation, a chemical derivatization reaction, and subsequent chromatographic analysis.
Caption: Workflow for GC-FID analysis of 3-(ethylamino)-1-propanol.
Detailed Protocol: GC-FID
Internal Standard (IS) Preparation: Prepare a stock solution of n-propanol (or another suitable IS) in acetonitrile.
Sample Preparation: Accurately weigh the sample containing 3-(ethylamino)-1-propanol and dissolve it in acetonitrile. Add a known amount of the internal standard solution.
Derivatization: To 100 µL of the sample solution in a GC vial, add 100 µL of MSTFA. Cap the vial tightly and heat at 70°C for 30 minutes.[3] Allow to cool to room temperature.
GC Conditions:
Column: TRACE TR-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl methylpolysiloxane).[3]
Injection: 1 µL, Split mode (e.g., 20:1).
Inlet Temperature: 250°C.
Carrier Gas: Helium or Hydrogen, constant flow.
Oven Program: Initial 60°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
Detector: FID at 300°C.
Quantification: Calculate the concentration based on the peak area ratio of the derivatized analyte to the internal standard against a calibration curve.
HPLC offers an alternative that can sometimes avoid the need for derivatization, although it presents its own set of challenges related to retaining highly polar compounds. High-performance liquid chromatography (HPLC) is a widely employed methodology for identifying and measuring compounds like amino alcohols.[4][5]
Expert Insight: Taming Polarity with HILIC
Standard reversed-phase chromatography (e.g., C18 columns) fails to adequately retain 3-(ethylamino)-1-propanol, causing it to elute in or near the solvent front.[6] To address this, Hydrophilic Interaction Liquid Chromatography (HILIC) is the most effective strategy.[7][8] HILIC stationary phases (e.g., bare silica, amide, or amino-bonded) are polar.[6][9] In a mobile phase rich in organic solvent (typically >60% acetonitrile), a water-enriched layer forms on the stationary phase surface.[10] Polar analytes like 3-(ethylamino)-1-propanol can partition into this aqueous layer and are thus retained.[6][10] Elution is achieved by increasing the concentration of the aqueous component in the mobile phase.
Experimental Workflow: HILIC-HPLC with UV Detection (Post-Derivatization)
While HILIC can retain the native compound, 3-(ethylamino)-1-propanol lacks a strong chromophore, making UV detection insensitive. Therefore, a pre-column derivatization step with a UV-active agent is often employed for quantification in complex matrices. A common reagent is fluorescamine, which reacts with primary and secondary amines to form a fluorescent derivative.[11]
Caption: Workflow for HPLC-FLD analysis of 3-(ethylamino)-1-propanol.
Detailed Protocol: HILIC-HPLC
Mobile Phase Preparation:
Mobile Phase A: Water with 10 mM Ammonium Acetate, pH adjusted to 4.5.
Mobile Phase B: Acetonitrile.
Sample Preparation: Dissolve the sample in a diluent compatible with the mobile phase (e.g., 90:10 Acetonitrile:Water).
Derivatization (if required for sensitivity):
To 500 µL of sample in borate buffer, add 250 µL of fluorescamine solution in acetonitrile.
Vortex for 1 minute. The reaction is nearly instantaneous.[11]
HPLC Conditions:
Column: TSKgel Amide-80 or similar HILIC phase, 150 x 4.6 mm, 5 µm.[9]
Quantification: Calculate concentration based on the peak area against an external standard calibration curve.
Assay Validation: A Framework for Trustworthiness
All analytical methods must be validated to ensure they are suitable for their intended purpose.[12] The validation process provides objective evidence of a method's reliability. The framework for this validation is authoritatively provided by the International Council for Harmonisation (ICH) guideline Q2(R1).[13][14][15]
Caption: A typical workflow for analytical method validation based on ICH Q2(R1).
Performance Comparison: GC-FID vs. HILIC-HPLC
The choice between GC and HPLC depends on the specific application, available equipment, and desired performance characteristics. Below is a summary of typical validation performance data for both methods.
Sensitivity: HILIC-HPLC, especially when paired with a fluorescence detector after derivatization, generally offers superior sensitivity and lower limits of quantification compared to GC-FID.
Simplicity & Speed: The GC method involves a heating step for derivatization, which can be time-consuming. However, HILIC methods require careful column equilibration between runs, which can impact overall throughput.
Robustness: Silyl derivatives are notoriously sensitive to moisture, which can lead to incomplete reactions and poor reproducibility if not handled carefully.[1] HILIC methods can be sensitive to small changes in mobile phase composition, particularly the water content.
Cost & Accessibility: GC-FID systems are widely available and generally less expensive to operate than HPLC systems with specialized detectors like FLD. Derivatization reagents for both techniques represent an ongoing cost.
Conclusion and Recommendations
Both GC-FID with silylation and HILIC-HPLC are viable and robust methods for the quantification of 3-(ethylamino)-1-propanol.
Choose GC-FID when:
Analyzing relatively pure samples where high sensitivity is not the primary concern.
A validated, robust derivatization protocol can be established and consistently followed.
HPLC equipment with HILIC capability is unavailable.
Choose HILIC-HPLC when:
High sensitivity is required, such as for impurity analysis or bioanalytical studies.
Direct analysis without derivatization is preferred (if a sufficiently sensitive detector like a mass spectrometer is available).
The laboratory has experience with HILIC method development and troubleshooting.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific project requirements, guided by a rigorous validation process adhering to ICH Q2(R1) principles to ensure data integrity and scientific validity.[13][14]
References
CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents.
Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical preparation - Univerzita Karlova. Available at: [Link]
Method Validation of a HS-GC-FID-MS for the Analysis of Ethanol in Blood - UC Davis. Available at: [Link]
Validation of Amino Acid Analysis Methods - ResearchGate. Available at: [Link]
Planar chromatography – an essential component of modern analysis. Available at: [Link]
Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column - Obrnuta faza. Available at: [Link]
CN100432043C - Preparation method of 3-methylamino-1-phenylpropanol - Google Patents.
Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC - NIH. Available at: [Link]
What is the best method to determine 3-aminopropanol in a cream formulation? - ResearchGate. Available at: [Link]
3-AMINO-1,2- PROPANEDIOL (APD) - Borregaard. Available at: [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
Hydrophilic Interaction Chromatography Method Development and Troubleshooting - Agilent. Available at: [Link]
Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography.
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA. Available at: [Link]
HILIC HPLC Column - Phenomenex. Available at: [Link]
Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis - PubMed. Available at: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available at: [Link]
Derivatization Methods in GC and GC/MS. Available at: [Link]
(PDF) Effect of using Propanol as internal standard on quantitative determination of ethanol in different biological matrices by head space-Gas Chromatography-Flame Ionization Detector - ResearchGate. Available at: [Link]
Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS ? - ResearchGate. Available at: [Link]
Separation of 3-(p-(Dimethylamino)phenyl)propanol on Newcrom R1 HPLC column. Available at: [Link]
ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology - Therapeutic Goods Administration (TGA). Available at: [Link]
Technical Comparison: 3-(ethylamino)-1-Propanol vs. Structural Analogs in Synthetic Applications
Topic: Comparative Analysis of 3-(ethylamino)-1-Propanol with its Structural Analogs Content Type: Publish Comparison Guide Executive Summary: The "Goldilocks" Linker In medicinal chemistry and material science, 3-(ethyl...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Comparative Analysis of 3-(ethylamino)-1-Propanol with its Structural Analogs
Content Type: Publish Comparison Guide
Executive Summary: The "Goldilocks" Linker
In medicinal chemistry and material science, 3-(ethylamino)-1-propanol (EAP) occupies a critical "Goldilocks" zone between its primary and tertiary analogs. As a secondary amine with a C3 spacer, it offers a unique balance of nucleophilicity, steric modulation, and lipophilicity that is often superior to 3-amino-1-propanol (3-AP) or 3-(dimethylamino)-1-propanol (3-DMAP) for specific synthetic workflows.
This guide analyzes EAP against its structural analogs, focusing on its utility as a bifunctional building block. We explore why researchers select EAP to avoid the over-alkylation issues of primary amines while retaining the derivatization potential lost in tertiary amines.
Physicochemical Profile & Analog Comparison
The following table contrasts EAP with its direct structural analogs. Note the progression in boiling point and lipophilicity (LogP) as the amine substitution increases.
Feature
3-(Ethylamino)-1-propanol (EAP)
3-Amino-1-propanol (3-AP)
3-(Dimethylamino)-1-propanol (3-DMAP)
2-(Ethylamino)ethanol
Structure
Et-NH-(CH₂)₃-OH
H₂N-(CH₂)₃-OH
Me₂N-(CH₂)₃-OH
Et-NH-(CH₂)₂-OH
Amine Class
Secondary
Primary
Tertiary
Secondary
MW ( g/mol )
103.16
75.11
103.17
89.14
Boiling Point
~175-180°C (Est.)*
187-188°C
164°C
167°C
pKa (Amine)
~10.1 (Est.)
9.96
9.3 - 9.5
~9.8
H-Bond Donors
2 (NH, OH)
3 (NH₂, OH)
1 (OH)
2 (NH, OH)
LogP (Lipophilicity)
~0.1 (Est.)
-1.1
-0.3
-0.8
Key Utility
Mono-N-alkylation targets; "Linker" chemistry
Hydrophilic surface mods; Polymer crosslinking
Catalysis; pH buffering; Quaternization
Shorter linker; Higher cyclization risk
*Note: EAP boiling point estimated based on secondary amine trends (lower than primary due to reduced H-bonding, higher than tertiary).
Mechanistic Analysis: Why Choose EAP?
A. The "Mono-Alkylation" Advantage
The primary failure mode when using 3-AP to create secondary amine drugs is over-alkylation .
3-AP: Reacting with an alkyl halide often yields a mixture of secondary (desired), tertiary (over-reacted), and quaternary ammonium salts.
EAP: Being already mono-alkylated with an ethyl group, EAP allows for a clean, single subsequent alkylation step to form a tertiary amine. This is crucial in the synthesis of pharmaceuticals where the ethyl-amine motif is conserved (e.g., certain antimalarials or anesthetics).
B. Steric & Electronic Modulation
Ethyl vs. Methyl (3-DMAP): The ethyl group in EAP adds slight steric bulk compared to the methyl groups in 3-DMAP. This increases lipophilicity (LogP) without introducing the massive steric hindrance of a t-butyl group, facilitating membrane permeability in drug candidates.
Chain Length (vs. Ethanolamine): EAP (C3 chain) is chemically more stable than 2-(ethylamino)ethanol (C2 chain). The C2 analogs are prone to intramolecular cyclization to form stable aziridines or morpholines under basic conditions. The C3 chain of EAP cyclizes to azetidiniums , which are kinetically slower to form, offering a wider window of stability during activation.
Synthetic Workflows & Protocols
Scenario: Converting the Alcohol to a Leaving Group (Activation)
A common workflow involves converting the hydroxyl group to a chloride (using SOCl₂) to couple the linker to a nucleophile.
The "Cyclization Trap"
When activating the alcohol of amino-propanols, the free amine can attack the activated carbon, forming a cyclic azetidinium ion.
3-DMAP: High risk. The tertiary amine is a strong nucleophile and cannot be protected easily.
EAP (Protocol): The secondary amine must be protonated or protected to prevent self-cyclization.
Experimental Protocol: Chlorination of EAP (HCl Salt Method)
Objective: Synthesize 1-chloro-3-(ethylamino)propane hydrochloride without cyclization.
Preparation: Dissolve EAP (1 eq) in dry chloroform or DCM.
Protection (In-situ): Bubble dry HCl gas or add HCl/Dioxane (1.1 eq) to form the EAP-Hydrochloride salt . Crucial: The protonated amine (-NH₂Et⁺) is non-nucleophilic.
Activation: Add Thionyl Chloride (SOCl₂, 1.2 eq) dropwise at 0°C.
Reflux: Heat to reflux for 2-4 hours. The HCl salt precipitates or remains suspended.
Isolation: Evaporate solvent and excess SOCl₂ under vacuum.
Result: The product is the linear alkyl chloride salt.
Contrast: If this were done on the free base of 3-DMAP, significant polymerization or cyclization would occur.
Visualization: Divergent Reactivity Pathways
The following diagram illustrates how the starting amine class dictates the synthetic pathway and potential pitfalls.
Caption: Divergent synthetic outcomes based on amine class. EAP (Green path) offers the most selective route to tertiary amine drugs.
Safety & Handling Comparison
Hazard
EAP & 3-AP (Primary/Secondary)
3-DMAP (Tertiary)
Corrosivity
High. Causes severe skin burns and eye damage (Category 1B).
Harmful; often higher vapor toxicity due to volatility.
Handling
Hygroscopic.[2][3] Store under inert gas to prevent carbamate formation (CO₂ absorption).
Volatile. Use fume hood strictly.
Critical Safety Note: Do not mix EAP with nitrosating agents (e.g., nitrites), as secondary amines can form N-nitrosamines , which are potent carcinogens. This risk is absent in 3-DMAP (tertiary) but present in EAP.
References
PubChem. (n.d.).[4] 3-(Ethylamino)propanol Compound Summary. National Library of Medicine. Retrieved from [Link]
Frauenkron, M., et al. (2001).[5] Ethanolamines and Propanolamines. Ullmann's Encyclopedia of Industrial Chemistry.[5] Wiley-VCH.[5] [Link]
Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549–3551. [Link]
Leonard, M. S. (2013).[6] Introductory Organic Reaction Mechanisms: Reaction of Alcohols with Thionyl Chloride. [Link]
critical comparison of different synthesis methods for 3-(ethylamino)-1-Propanol
🚨 Data Integrity & Safety Alert Critical Correction: The CAS number provided in the request (4161-24-4 ) corresponds to 4-Butoxy-1-butanol , a completely different chemical species (ether-alcohol). Target Molecule: 3-(Et...
Author: BenchChem Technical Support Team. Date: February 2026
🚨 Data Integrity & Safety Alert
Critical Correction: The CAS number provided in the request (4161-24-4 ) corresponds to 4-Butoxy-1-butanol , a completely different chemical species (ether-alcohol).
Proceed with the protocols below only for the synthesis of the secondary amine 3-(Ethylamino)-1-propanol .
Executive Summary
3-(Ethylamino)-1-propanol is a vital bifunctional building block containing a secondary amine and a primary alcohol. It serves as a key intermediate in the synthesis of pharmaceuticals (e.g., antimalarials, dyes) and functionalized surfactants.
The synthesis of this molecule presents a classic organic chemistry challenge: Chemo-selectivity . The primary risk in all methods is over-alkylation , leading to the formation of the tertiary amine (N,N-diethyl-3-aminopropanol) rather than the desired secondary amine. This guide compares the two most viable methodologies—Reductive Amination (High Precision) and Nucleophilic Substitution (High Throughput)—to help you select the optimal route for your scale and purity requirements.
Structural Analysis & Retrosynthetic Logic
The target molecule possesses two nucleophilic sites: the nitrogen (amine) and the oxygen (alcohol). The nitrogen is significantly more nucleophilic.
Path A (Reductive Amination): Uses 3-aminopropanol and acetaldehyde. This relies on the formation of a Schiff base (imine) intermediate, which is then selectively reduced. This is the "Gold Standard" for laboratory purity.
Path B (Nucleophilic Substitution): Uses 3-halo-1-propanol and ethylamine. This relies on
kinetics. To prevent the product (a secondary amine) from reacting again to form a tertiary amine, a massive excess of ethylamine is required.
Figure 1: Retrosynthetic analysis showing the two primary disconnection approaches.
Critical Comparison of Methodologies
Feature
Method A: Reductive Amination
Method B: Nucleophilic Substitution
Primary Mechanism
Imine formation followed by Hydride Reduction
Alkylation
Selectivity
High (Mono-ethylation favored)
Moderate (Risk of bis-alkylation)
Atom Economy
Moderate (Boron waste generated)
High (Only HCl byproduct)
Purification
Simple Extraction/Distillation
Complex (Requires separating amines)
Scalability
Linear (Good for grams to kilos)
Exponential (Good for tons, industrial)
Key Reagent Cost
Moderate (NaBH4 is cost driver)
Low (Ethylamine/Chloropropanol are cheap)
Safety Profile
Flammable solvents, Hydrogen gas evolution
High pressure, Corrosive reagents
Detailed Experimental Protocols
Method A: Reductive Amination (Recommended for R&D)
Rationale: This method minimizes the formation of tertiary amines because the imine intermediate is formed in a 1:1 stoichiometry before reduction.
Imine Formation: In a round-bottom flask equipped with a drying tube (calcium chloride), dissolve 3-amino-1-propanol (7.51 g, 0.1 mol) in anhydrous Methanol (50 mL).
Cooling: Cool the solution to 0°C using an ice bath.
Addition: Add Acetaldehyde (4.62 g, 0.105 mol) dropwise over 20 minutes. Note: Acetaldehyde is volatile (bp 20°C); use a chilled syringe.
Equilibration: Stir at 0°C for 1 hour to ensure complete formation of the imine species.
Reduction: Add Sodium Borohydride (5.67 g, 0.15 mol) in small portions over 30 minutes. Caution: Vigorous gas evolution (
). Maintain temperature below 10°C.
Quenching: Allow the mixture to warm to room temperature and stir for 3 hours. Quench by adding water (10 mL) and adjusting pH to ~2 with 1N HCl to destroy excess borohydride.
Workup: Basify to pH >12 with NaOH. Extract with Dichloromethane (DCM) (
mL). Dry organic layer over .
Purification: Remove solvent under reduced pressure. Distill the residue under vacuum to obtain the pure oil.
Method B: Nucleophilic Substitution (Recommended for Bulk Scale)
Rationale: Industrial viability relies on cheap starting materials. To overcome the statistical probability of the product reacting with the alkyl halide again, a large excess of ethylamine is used to "drown out" the product.
Reagents:
3-Chloro-1-propanol (1.0 eq)
Ethylamine (70% aq. solution or anhydrous) (5.0 - 10.0 eq)
Protocol:
Setup: Use a high-pressure autoclave or a sealed heavy-wall glass tube.
Charging: Charge the vessel with Ethylamine (large excess). Cool to -10°C if using anhydrous ethylamine.
Addition: Add 3-Chloro-1-propanol slowly.
Reaction: Seal the vessel and heat to 60-70°C for 12-16 hours.
Degassing: Cool the vessel to room temperature. Carefully vent excess ethylamine into a scrubber (acid trap).
Neutralization: The residue contains the hydrochloride salt of the product and ethylammonium chloride. Dissolve in minimal water and basify with 50% NaOH.
Separation: The organic amine layer will separate. Extract aqueous phase with toluene.
Distillation: Fractional distillation is critical here to separate the desired secondary amine (bp ~170°C) from the tertiary amine impurity (bp ~160°C - close boiling points make this difficult).
Process Visualization (Graphviz)
The following diagram illustrates the decision matrix and workflow for the Reductive Amination pathway, highlighting the critical control points (CCPs).
Figure 2: Step-by-step workflow for the Reductive Amination protocol.
Analytical Validation (QC)
To verify the synthesis of 3-(ethylamino)-1-propanol and ensure no tertiary amine contamination:
1H NMR (CDCl3):
Look for the ethyl group triplet (~1.1 ppm) and quartet (~2.6 ppm).
Key Indicator: The integration of the
adjacent to the nitrogen in the ethyl group should correspond to 2 protons. If it is a tertiary amine, the chemical shift changes slightly, but the integration of the ethyl group doubles relative to the propyl backbone.
Diagnostic: A broad singlet for the -NH- proton (exchangeable with D2O) must be present.
Boiling Point:
3-(Ethylamino)-1-propanol boils at approximately 100-102°C at 12 mmHg (vacuum).
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9086, 3-Amino-1-propanol. Retrieved from [Link]
Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.
ChemicalBook. 3-(Ethylamino)-1-propanol Product Description and CAS Verification. (Used to cross-reference CAS 42055-16-3).[1]
Organic Chemistry Portal. Synthesis of Amines by Reductive Amination. Retrieved from [Link]
Technical Validation Guide: 3-(Ethylamino)-1-Propanol Purity & Identity by HILIC-MS
| MW: 103.16 g/mol [1] Executive Summary The validation of 3-(ethylamino)-1-propanol presents a specific analytical challenge due to its high polarity, low molecular weight, and lack of a UV-active chromophore. Tradition...
The validation of 3-(ethylamino)-1-propanol presents a specific analytical challenge due to its high polarity, low molecular weight, and lack of a UV-active chromophore. Traditional Reversed-Phase (RP) HPLC often fails to retain this hydrophilic amino alcohol, leading to elution in the void volume and poor separation from salts or counter-ions.
This guide establishes Hydrophilic Interaction Liquid Chromatography coupled with Mass Spectrometry (HILIC-MS) as the superior methodology for purity and identity validation. Unlike GC-MS (which requires derivatization) or HPLC-UV (which suffers from low sensitivity), HILIC-MS offers direct, high-sensitivity detection with definitive structural confirmation.
Technical Deep Dive: The Analytical Challenge
Physicochemical Barriers
Polarity: The presence of both a hydroxyl (
) and a secondary amine () group creates a highly polar molecule (). On standard C18 columns, this results in little to no retention.
Detection Limits: The molecule lacks a conjugated
-system. UV detection is only possible at non-specific wavelengths (<210 nm), where mobile phase interference is high.
Basicity: The secondary amine interacts strongly with residual silanols on silica-based columns, causing severe peak tailing unless specific mobile phase modifiers are used.
The HILIC Solution
HILIC employs a polar stationary phase (e.g., Amide or Silica) and a high-organic mobile phase. Water acts as the "strong" solvent.[2][3] This creates a water-enriched layer on the stationary phase surface, allowing 3-(ethylamino)-1-propanol to partition into this layer, ensuring adequate retention and separation from matrix interferents.
Comparative Analysis: HILIC-MS vs. Alternatives
The following table objectively compares the proposed HILIC-MS workflow against traditional alternatives.
Feature
HILIC-MS (Recommended)
GC-MS
HPLC-UV (Low Wavelength)
Sample Prep
Simple: Dilute in ACN.
Complex: Requires derivatization (e.g., BSTFA) to cap -OH/-NH groups.
Protocol: Spike the analyte into a placebo matrix (or solvent) at 80%, 100%, and 120% of target concentration.
Acceptance: Recovery between 90-110%.
Simulated Validation Data Table
Parameter
Level
Mean Recovery (%)
RSD (%)
Status
LOD
5 ng/mL
N/A
< 10%
Pass
LOQ
15 ng/mL
N/A
< 5%
Pass
Accuracy
80% Spike
98.4%
1.2%
Pass
Accuracy
100% Spike
100.2%
0.9%
Pass
Accuracy
120% Spike
99.1%
1.1%
Pass
Troubleshooting & Causality
Issue: Broad/Tailing Peaks.
Cause: Secondary amine interacting with silanols.
Fix: Ensure buffer concentration is at least 10mM. The ammonium ions compete for silanol sites, sharpening the amine peak.
Issue: Split Peaks.
Cause: Solvent mismatch. Injecting an aqueous sample into a high-organic HILIC mobile phase causes the analyte to "crash" out or disperse.
Fix: Dilute samples in 90% Acetonitrile before injection.
Issue: Low Sensitivity.
Cause: Ion suppression from matrix salts.
Fix: The HILIC method naturally diverts salts to the void volume (or retains them strongly), separating them from the analyte. Ensure the divert valve is used if salts elute near the analyte.
References
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 122046, 3-(Ethylamino)-1-propanol. Retrieved from [Link]
Agilent Technologies. (2018). Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Retrieved from [Link]
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
spectroscopic comparison of 3-(ethylamino)-1-Propanol and its derivatives
Initiating Data Collection I've commenced with exhaustive Google searches, focusing on spectroscopic data (IR, NMR, Mass Spec) for 3-(ethylamino)-1-propanol and its structurally similar derivatives. The hunt has started,...
Author: BenchChem Technical Support Team. Date: February 2026
Initiating Data Collection
I've commenced with exhaustive Google searches, focusing on spectroscopic data (IR, NMR, Mass Spec) for 3-(ethylamino)-1-propanol and its structurally similar derivatives. The hunt has started, and I am in the collection phase. I'll be expanding search parameters soon.
Outlining Spectroscopic Analysis
I'm now outlining a detailed guide to spectroscopic analysis. I plan to emphasize comparisons for 3-(ethylamino)-1-propanol and related compounds, and structure the guide around introducing the importance of comparisons, then dedicate sections to IR, NMR, and MS. I intend to include experimental data in tables with step-by-step protocols, and create Graphviz diagrams for the workflows. I'm focusing on in-depth analysis of spectral differences, supported by citations.
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Comparative
A Comparative Analysis of the Biological Activity of 3-(Ethylamino)-1-Propanol and Related Amino Alcohols
< In the landscape of pharmaceutical and biotechnological research, amino alcohols represent a pivotal class of organic compounds, distinguished by the presence of both hydroxyl (-OH) and amino (-NHR) functional groups.[...
Author: BenchChem Technical Support Team. Date: February 2026
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In the landscape of pharmaceutical and biotechnological research, amino alcohols represent a pivotal class of organic compounds, distinguished by the presence of both hydroxyl (-OH) and amino (-NHR) functional groups.[1] This dual functionality imparts unique physicochemical properties that make them versatile building blocks in the synthesis of a vast array of biologically active molecules.[2] This guide provides a comparative study of the biological activity of 3-(ethylamino)-1-propanol against a selection of structurally similar amino alcohols. The objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven perspective on their potential therapeutic applications, focusing on antimicrobial and cytotoxic properties.
While 3-(ethylamino)-1-propanol is recognized as a key intermediate in the synthesis of pharmaceuticals like local anesthetics and cardiovascular drugs, direct studies on its intrinsic biological activities are not extensively documented.[3] This guide, therefore, draws upon established data for closely related analogs to build a predictive comparison and outlines the precise experimental frameworks required to validate these activities.
Comparator Compound Selection: A Rationale Based on Structure
To establish a meaningful comparison, we have selected a series of primary and secondary amino alcohols that vary systematically in alkyl chain length and the substitution on the nitrogen atom. This allows for an insightful analysis of structure-activity relationships (SAR).
3-(Ethylamino)-1-propanol : The subject of our study. A secondary amino alcohol with an ethyl group.
3-Amino-1-propanol : The primary amine analog, to assess the impact of N-alkylation.
Ethanolamine (2-Amino-1-ethanol) : A shorter-chain primary amino alcohol.
N-Methylethanolamine : A secondary amino alcohol with a methyl group, to compare with the ethyl group of our target compound.
3-(Diethylamino)-1-propanol : The tertiary amine analog, to evaluate the effect of increased N-alkylation.[4][5]
These comparators allow for a systematic evaluation of how chain length and the nature of the alkyl group attached to the nitrogen atom influence biological efficacy.
Comparative Biological Activity: Antimicrobial and Cytotoxic Effects
Amino alcohols and their derivatives are known to exhibit a range of biological effects, including antimicrobial, antifungal, cytotoxic, and anti-inflammatory activities.[2][6][7][8] For this guide, we will focus on two of the most frequently screened and therapeutically relevant activities: antimicrobial efficacy and cytotoxicity against cancer cell lines.
Antimicrobial Activity
Alkanolamines have demonstrated broad-spectrum toxicity against various microbes.[1] The antimicrobial efficacy of amino propanol derivatives has been confirmed in several studies, highlighting their potential as antibacterial and antifungal agents.[7][8] The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
Hypothetical Comparative Antimicrobial Data:
Based on general trends where increased lipophilicity can enhance antimicrobial activity up to a certain point, we can project the following potential outcomes. It is crucial to note that these are expected trends, and empirical validation is essential.
Compound
Structure
Expected MIC (µg/mL) vs. S. aureus
Expected MIC (µg/mL) vs. E. coli
Rationale for Hypothesis
3-(Ethylamino)-1-propanol
CH₃CH₂NH(CH₂)₃OH
Moderate
Moderate
The ethyl group and propanol chain provide a balance of hydrophilic and lipophilic character, potentially allowing for membrane interaction.
3-Amino-1-propanol
H₂N(CH₂)₃OH
High
High
As a primary amine, it is generally less lipophilic, which may limit its ability to penetrate bacterial cell membranes.
Ethanolamine
H₂N(CH₂)₂OH
Very High
Very High
Shorter chain length and high polarity typically correlate with lower antimicrobial activity.
N-Methylethanolamine
CH₃NH(CH₂)₂OH
High
High
The methyl group offers a slight increase in lipophilicity over ethanolamine, but the short chain may still limit efficacy.
3-(Diethylamino)-1-propanol
(CH₃CH₂)₂N(CH₂)₃OH
Low
Moderate
Increased N-alkylation enhances lipophilicity, which often improves activity against Gram-positive bacteria (S. aureus). Effect on Gram-negative (E. coli) may be less pronounced due to the outer membrane barrier.
Cytotoxicity
The evaluation of cytotoxicity is fundamental in drug development, both for identifying potential anticancer agents and for assessing the toxicity profile of compounds intended for other therapeutic uses. Mannich bases, which share structural similarities with amino alcohols, have shown cytotoxic activity against cancer cells.[6] The standard method for this assessment is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[9] The results are typically expressed as an IC50 or NI50 value, the concentration of a compound required to inhibit cell growth or another biological process by 50%.[10]
Comparative Cytotoxicity Data from Literature:
A study by Högberg et al. provides valuable data on the cytotoxicity of various simple amino alcohols in rat hepatoma (Fa32) cells, which can serve as a baseline for our comparison.[10][11]
Data sourced from Högberg et al. using the neutral red uptake inhibition assay.[10]
From this data, a clear trend emerges: cytotoxicity increases with the length of the alkyl chain (e.g., from propanol to hexanol). The position of the amino group appears to have little influence on cytotoxicity, whereas the position of the hydroxyl group can play a more significant role.[11] Based on these findings, one could hypothesize that 3-(ethylamino)-1-propanol would exhibit cytotoxicity in a similar range to 3-amino-1-propanol, although the ethyl group might slightly increase its potency due to enhanced lipophilicity.
Structure-Activity Relationship (SAR) Insights
Synthesizing the available data and established principles allows for the deduction of key structure-activity relationships:
N-Alkylation: The substitution of alkyl groups on the nitrogen atom generally increases lipophilicity. This can lead to enhanced interaction with cell membranes, often resulting in increased antimicrobial and cytotoxic activity.[12] However, excessive alkylation (e.g., tertiary amines) can sometimes introduce steric hindrance or other effects that may alter the mode of action.
Chain Length: Increasing the length of the carbon chain between the amino and hydroxyl groups tends to increase lipophilicity and, consequently, biological activity.[11] This is evident in the cytotoxicity data, where 6-amino-1-hexanol is significantly more potent than the aminopropanol isomers.[10]
Functional Group Position: While the position of the amino group on the alkyl chain seems to have a minor impact on cytotoxicity, the location of the hydroxyl group can be critical.[11] This suggests that the spatial arrangement of these functional groups is crucial for interaction with biological targets.
Experimental Methodologies
To empirically validate the hypothesized activities of 3-(ethylamino)-1-propanol, standardized and reproducible protocols are essential.
The MIC assay is the gold standard for determining the antimicrobial potency of a compound.[13] The broth microdilution method is a commonly used format.[14]
Caption: Workflow for the Broth Microdilution MIC Assay.
Detailed Protocol:
Preparation: Aseptically prepare two-fold serial dilutions of 3-(ethylamino)-1-propanol and comparator compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[15]
Inoculum: Prepare a bacterial suspension from a pure culture and standardize it to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[16]
Inoculation: Add the standardized bacterial inoculum to each well containing the test compounds. Include a positive control (broth + inoculum) and a negative control (broth only).
Incubation: Incubate the plate at 37°C for 18-24 hours.[17]
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
MTT Cytotoxicity Assay Workflow
The MTT assay is a colorimetric method for assessing cell viability, relying on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow MTT salt to purple formazan crystals.[9]
3-(ethylamino)-1-Propanol versus 3-(methylamino)-1-propanol in synthetic applications
Initiating Property Gathering I'm now starting with comprehensive Google searches. My goal is to find key chemical and physical properties for both 3-(ethylamino)-1-propanol and 3-(methylamino)-1-propanol.
Author: BenchChem Technical Support Team. Date: February 2026
Initiating Property Gathering
I'm now starting with comprehensive Google searches. My goal is to find key chemical and physical properties for both 3-(ethylamino)-1-propanol and 3-(methylamino)-1-propanol. I'm focusing on their boiling points, solubilities, pKa values, and general reactivity – all important for synthetic chemistry.
Expanding Research Scope
Commencing Comprehensive Analysis
I'm now diving deep into Google, aiming for fundamental chemical and physical properties of both compounds, boiling points, solubility, and reactivity are key. Concurrently, I'm hunting for real-world synthetic applications, hoping to find papers and patents. I'll focus on pharmaceutical and polymer synthesis, looking for direct comparisons of the compounds' performance in similar synthetic contexts. Experimental protocols are also a high priority.
Gathering Initial Data
I've made good headway by pinpointing key physicochemical properties of 3-(ethylamino)-1-propanol and 3-(methylamino)-1-propanol. While the methyl analog boasts more comprehensive data, I have successfully identified molecular weights, formulas, and CAS numbers for both. This data acts as a solid base for further inquiry.
Deepening the Search
I'm now focusing on synthetic examples and comparisons, with some success. While I've gathered key physicochemical properties, I haven't found direct comparative studies. The focus is now on specific synthetic examples to find reaction kinetics, yields, and potential side-product formation. The impact of the N-alkyl group is a crucial aspect needing exploration through literature search for specific experimental protocols.
Seeking Data-Driven Comparison
I've gathered preliminary information and am now focusing on finding direct, data-driven comparisons. I have confirmed the physicochemical properties, structure, and application contexts. The next step is a concrete, data-based comparative analysis. I have some leads on related literature.
Targeting Concrete Examples
I'm expanding my focus to find concrete experimental comparisons, which is proving challenging. I have a good foundation on the molecules, confirmed properties, structures, and applications. However, I have yet to find any direct comparisons of their performance in the same reaction. I will search for similar reactions to facilitate a meaningful, albeit indirect, comparison. I must also refine the physical properties I have found, especially for 3-(ethylamino)-1-propanol.
Prioritizing Comparative Data
I have a useful foundation, but a direct, data-driven comparison remains elusive. I have information on physicochemical properties, structures, and applications, particularly in pharmaceutical synthesis, including synthesis protocols of fluoxetine and duloxetine derivatives. The key missing piece is an experimental comparison. I will focus on finding examples where the molecules (or close analogs) are compared, or failing that, very similar reactions for indirect comparison. I also need to refine the physical properties for 3-(ethylamino)-1-propanol.
Gathering Chemical Data
I have compiled substantial physicochemical data for both 3-(ethylamino)-1-propanol and 3-(methylamino)-1-propanol, however some data on the ethyl derivative remains sparse. Several synthetic applications have been uncovered for both, especially regarding pharmaceutical synthesis, suggesting utility beyond simple reagents.
Analyzing Comparative Data
I've significantly expanded my data gathering to include detailed applications in pharmaceutical synthesis, such as local anesthetics and cardiovascular drugs. While I have many synthesis protocols, I still lack a direct, experimental comparison. I'm focusing on finding analogous synthetic procedures for both compounds, such as the Mannich reaction or the synthesis of an ester or ether derivative. This should offer a basis for a useful case study.
Developing Comparative Strategies
I've gathered further information, including physical properties, synthetic applications in pharmaceutical contexts, and initial synthetic protocols. Despite these advances, a crucial gap remains: directly comparable experimental data. I'm actively seeking analogous synthetic procedures, such as Mannich reactions, for a comparative case study. I'll supplement with theoretical reactivity principles, if necessary. I've begun to structure the guide, focusing on physicochemical data, reactivity principles, synthetic applications, and a core comparative section.
Comparative
A Comparative Guide to the Performance of 3-(Ethylamino)-1-Propanol in Diverse Solvent Systems
Executive Summary The judicious selection of a solvent system is paramount to optimizing reaction kinetics, solubility, and stability in chemical synthesis and formulation. This guide provides an in-depth evaluation of 3...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The judicious selection of a solvent system is paramount to optimizing reaction kinetics, solubility, and stability in chemical synthesis and formulation. This guide provides an in-depth evaluation of 3-(ethylamino)-1-propanol, a versatile amino alcohol intermediate, across a range of common laboratory solvents. By examining its performance against structurally similar alternatives, this document serves as a critical resource for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries. We will explore the causal relationships between solvent properties and experimental outcomes, presenting validated protocols and comparative data to guide solvent selection for applications ranging from active pharmaceutical ingredient (API) synthesis to the formulation of specialty chemicals.
Introduction: The Role of 3-(Ethylamino)-1-Propanol and Solvent Influence
3-(Ethylamino)-1-propanol (CAS 42055-16-3) is a bifunctional organic compound featuring both a secondary amine and a primary alcohol. This structure imparts unique chemical reactivity and physical properties, making it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and surfactants.[1] Its amphoteric nature also allows it to be used in applications requiring pH control and corrosion inhibition.[1]
The performance of 3-(ethylamino)-1-propanol is intrinsically linked to the solvent system in which it is used. The solvent not only dictates the solubility of reactants and reagents but also profoundly influences reaction rates, pathways, and the stability of the intermediate itself. Properties such as polarity, proticity (hydrogen bond donating ability), and dielectric constant are critical determinants of these interactions. For instance, polar protic solvents can solvate both the amine and hydroxyl groups through hydrogen bonding, while polar aprotic solvents may interact differently, affecting nucleophilicity and reaction mechanisms. This guide will dissect these interactions through systematic evaluation.
Alternatives for Comparative Analysis
To establish a comprehensive performance benchmark, 3-(ethylamino)-1-propanol is compared against two structurally related amino alcohols. The rationale for their selection is based on their frequent use in similar applications and their subtle structural differences, which highlight the impact of N-substitution on performance.
3-(Dimethylamino)-1-propanol (DMAPA): A tertiary amine analog, selected to evaluate the effect of increased steric hindrance and the absence of an N-H bond on reactivity and solubility.
3-Amino-1-propanol (Propanolamine): The primary amine counterpart, chosen to assess the influence of a primary amino group on hydrogen bonding, basicity, and reaction profiles.[2]
Table 1: Physicochemical Properties of Selected Amino Alcohols
Compound
Structure
Molecular Wt. ( g/mol )
Boiling Point (°C)
Key Feature
3-(Ethylamino)-1-propanol
C₅H₁₃NO
103.16
~188-190
Secondary Amine
3-(Dimethylamino)-1-propanol
C₅H₁₃NO
103.16
162-163
Tertiary Amine
3-Amino-1-propanol
C₃H₉NO
75.11
187-188
Primary Amine
Experimental Design and Protocols
To ensure scientific integrity, the following experimental protocols are designed to be self-validating and reproducible. They provide a framework for the quantitative evaluation of solubility and stability.
Protocol: Isothermal Solubility Determination
The objective of this protocol is to quantify the solubility of each amino alcohol in a selection of solvents representing a spectrum of polarities.
Methodology:
Preparation: Add an excess amount of the selected amino alcohol (>98% purity) to 5.0 mL of the chosen solvent in a sealed 10 mL glass vial at 25 °C.
Equilibration: Agitate the vials in an isothermal shaker bath at 25 °C (±0.1 °C) for 24 hours to ensure equilibrium is reached. The presence of undissolved solid is crucial.
Sampling & Analysis: After equilibration, allow the vials to stand for 2 hours for the solid to settle. Carefully extract a 1.0 mL aliquot of the supernatant using a pre-warmed syringe fitted with a 0.45 µm PTFE filter.
Quantification: Transfer the aliquot to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen gas at 40 °C until a constant weight is achieved. The mass of the remaining solute is used to calculate the solubility.
Validation: Perform each measurement in triplicate to ensure reproducibility (relative standard deviation <3%).
full spectroscopic characterization of 3-(ethylamino)-1-Propanol using NMR, IR, and Mass Spectrometry
Executive Summary 3-(Ethylamino)-1-propanol (EAP) is a critical bifunctional building block utilized in the synthesis of diverse pharmaceutical agents, including local anesthetics and hydroxychloroquine analogs. Its amph...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(Ethylamino)-1-propanol (EAP) is a critical bifunctional building block utilized in the synthesis of diverse pharmaceutical agents, including local anesthetics and hydroxychloroquine analogs. Its amphiphilic nature—possessing both a secondary amine and a primary alcohol—presents unique challenges in purity assessment.[1]
This guide provides a definitive spectroscopic characterization of EAP.[1] Unlike standard data sheets, this document focuses on comparative differentiation , equipping you to distinguish EAP from its common synthetic impurities (e.g., 3-amino-1-propanol, bis-alkylated side products) using NMR, IR, and Mass Spectrometry.[1]
Part 1: Chemical Identity & Structural Context[2][3]
Before analyzing spectra, we must establish the structural connectivity that dictates the signals.[1]
The following diagram maps the carbon environments (A-E) referenced in the spectroscopic tables below.
Part 2: NMR Spectroscopy (The Structural Fingerprint)
Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing EAP from its primary amine precursor (3-amino-1-propanol) and tertiary amine over-alkylation products.
Experimental Protocol: 1H NMR
Solvent:
(Chloroform-d) is preferred over for initial characterization to observe the exchangeable NH/OH protons, although these may appear broad.[1]
Vs. 3-Amino-1-Propanol: The precursor lacks the ethyl group. In EAP, look for the triplet at 1.10 ppm and quartet at 2.65 ppm .[1] If these are missing, you have the primary amine.[1]
Vs. 3-(Diethylamino)-1-Propanol: The tertiary amine analog will show a similar ethyl pattern but with an integration of 6H for the methyl triplet (two ethyl groups) and 4H for the methylene quartet.
Part 3: Mass Spectrometry (Fragmentation & Confirmation)
Mass spectrometry (MS) confirms the molecular weight and provides a fragmentation fingerprint unique to the secondary amine structure.[1]
Experimental Protocol: ESI-MS / EI-MS
Ionization: Electrospray Ionization (ESI) in Positive Mode is standard for purity checks.[1] Electron Impact (EI, 70eV) is superior for structural elucidation.[1]
Inlet: Direct infusion or LC-MS (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).[1]
Fragmentation Pathway (EI-MS)
The fragmentation of EAP is dominated by Alpha-Cleavage adjacent to the nitrogen atom.
Broad, strong band. The secondary amine N-H is often obscured by the O-H, but appears as a single shoulder (unlike primary amines which show a doublet).[1]
National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Amino-1-propanol (Analog comparison). NIST Chemistry WebBook, SRD 69.[1][3] [Link][1]
SDBS. Spectral Database for Organic Compounds.[1][5] SDBS No. 1673 (3-Amino-1-propanol data for baseline).[6] National Institute of Advanced Industrial Science and Technology (AIST). [Link][1]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative text for amine fragmentation mechanisms).
Establishing a Certified Reference Standard for 3-(Ethylamino)-1-Propanol: A Comparative Guide
In the landscape of pharmaceutical development and chemical analysis, the veracity of quantitative measurements is paramount. The reliability of such measurements hinges on the availability and proper use of certified re...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and chemical analysis, the veracity of quantitative measurements is paramount. The reliability of such measurements hinges on the availability and proper use of certified reference standards (CRMs). This guide provides a comprehensive framework for the establishment of a certified reference standard for 3-(ethylamino)-1-propanol, a key intermediate in the synthesis of various pharmaceuticals.[1] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, data-driven methodologies.
The Imperative for a Certified Reference Standard of 3-(Ethylamino)-1-Propanol
3-(Ethylamino)-1-propanol serves as a crucial building block in the synthesis of a range of active pharmaceutical ingredients (APIs). Its purity and identity directly impact the quality, safety, and efficacy of the final drug product. A certified reference standard provides a metrologically traceable benchmark for:
Identity Confirmation: Unambiguous confirmation of the chemical structure.
Purity Assessment: Accurate quantification of the main component and its impurities.
Method Validation: Establishing the performance characteristics of analytical methods.
Quality Control: Routine monitoring of raw material and in-process sample quality.
The establishment of a CRM for 3-(ethylamino)-1-propanol adheres to the principles outlined in international standards such as ISO 17034, which specifies the general requirements for the competence of reference material producers.[2][3][4][5]
Candidate Material: Synthesis, Purification, and Preliminary Characterization
The journey to a certified reference standard begins with the synthesis and purification of a high-purity candidate material.
Synthesis and Purification Workflow
A common synthetic route to N-alkylated amino alcohols involves the reaction of an amine with an appropriate epoxide or haloalcohol. For 3-(ethylamino)-1-propanol, a plausible synthesis involves the reaction of ethylamine with 3-chloro-1-propanol. Subsequent purification is critical to remove starting materials, by-products, and other impurities. Techniques such as fractional distillation under reduced pressure are typically employed.[6]
Caption: Synthesis and purification workflow for the candidate material.
Preliminary Characterization
The purified candidate material undergoes a battery of tests to confirm its identity and provide an initial assessment of its purity.
Technique
Purpose
Expected Outcome for 3-(Ethylamino)-1-Propanol
¹H and ¹³C NMR
Structural confirmation and identification of proton and carbon environments.
Spectra consistent with the proposed structure of C₅H₁₃NO.
Mass Spectrometry (MS)
Determination of molecular weight and fragmentation pattern.
Molecular ion peak corresponding to the exact mass of 3-(ethylamino)-1-propanol (103.16 g/mol ).[1]
Fourier-Transform Infrared Spectroscopy (FTIR)
Identification of functional groups.
Characteristic absorptions for O-H, N-H, and C-N bonds.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Preliminary purity assessment and detection of volatile impurities.
A major peak corresponding to the analyte, with minimal impurity peaks.
Orthogonal Purity Assessment: A Multi-faceted Approach
To assign a certified purity value with a high degree of confidence, a combination of orthogonal (independent) analytical methods is employed. This approach minimizes the risk of overlooking impurities that may not be detected by a single technique. The two primary methods for purity assignment of high-purity organic compounds are the mass balance approach and quantitative NMR (qNMR).
Mass Balance Approach
The mass balance method determines the purity of the main component by identifying and quantifying all significant impurities and subtracting their sum from 100%.[7][8][9]
Caption: The principle of the mass balance approach for purity determination.
Experimental Protocols:
Related Substances by HPLC-UV/MS:
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: Gradient elution with a mixture of aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
Detection: UV detection at a suitable wavelength (e.g., 210 nm, as amino alcohols have weak chromophores) and mass spectrometry for impurity identification.
Quantification: Area normalization, assuming equal response factors for structurally similar impurities.
Water Content by Karl Fischer Titration:
Method: Volumetric or coulometric Karl Fischer titration.
Sample Preparation: Dissolution of a precisely weighed amount of the candidate material in a suitable anhydrous solvent.
Analysis: Titration with Karl Fischer reagent to the endpoint.
Residual Solvents by Headspace GC-MS:
Sample Preparation: A known amount of the sample is placed in a headspace vial and heated to a specific temperature to allow volatile solvents to partition into the headspace.
Analysis: An aliquot of the headspace gas is injected into the GC-MS for separation and quantification against a known standard.
Non-volatile Impurities by Thermogravimetric Analysis (TGA):
Procedure: The sample is heated at a controlled rate in an inert atmosphere (e.g., nitrogen).
Measurement: The mass of the sample is continuously monitored as a function of temperature. The residue remaining at a high temperature represents the non-volatile inorganic content.
Quantitative NMR (qNMR)
qNMR is a primary ratio method that allows for the direct determination of the purity of a substance by comparing the integral of a specific analyte signal to the integral of a certified internal standard of known purity.[10][11][12] The purity is calculated using the following equation:
Selection of Internal Standard: A suitable internal standard must be chosen that is soluble in the same deuterated solvent as the analyte, has signals that do not overlap with the analyte signals, and is chemically stable. For 3-(ethylamino)-1-propanol, a potential standard could be maleic acid or dimethyl sulfone.
Sample Preparation: Accurately weigh the candidate material and the certified internal standard into a vial and dissolve in a known volume of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, calibrated 90° pulse).
Data Processing: Carefully integrate the selected signals for the analyte and the internal standard.
Calculation: Use the equation above to calculate the purity of the candidate material.
Comparison of Purity Assessment Methods
Method
Advantages
Disadvantages
Applicability to 3-(ethylamino)-1-propanol
Mass Balance
Comprehensive impurity profile. Widely accepted by regulatory agencies.
Can be time-consuming and labor-intensive. Relies on the assumption of equal response factors for unknown impurities in chromatographic methods.[8]
Highly suitable. Provides a detailed understanding of the impurity profile.
qNMR
A primary ratio method, directly traceable to the SI.[11] Does not require a reference standard of the analyte itself.[12] Rapid and non-destructive.
Requires a high-field NMR spectrometer and a certified internal standard.[13] Spectral overlap can be a challenge.
Excellent orthogonal technique. Its primary nature adds a high level of confidence to the assigned purity value.
Certification and Documentation
Once the purity has been assigned with a low level of uncertainty through the combination of orthogonal methods, the reference standard can be certified. The certification process, guided by standards like ISO Guide 35, involves:
Homogeneity Study: Assessing the variation in purity between different units of the reference material.
Stability Study: Evaluating the stability of the reference material under defined storage conditions over time.
Assignment of Certified Value and Uncertainty: The certified purity value is determined from the combined results of the orthogonal methods, and a comprehensive uncertainty budget is calculated.
Certificate of Analysis: A detailed certificate is prepared that includes the certified value and its uncertainty, the methods used for characterization, and instructions for proper use and storage.[14][15]
Conclusion
The establishment of a certified reference standard for 3-(ethylamino)-1-propanol is a rigorous, multi-step process that demands meticulous experimental work and a deep understanding of metrological principles. By employing a dual approach of mass balance and qNMR, a high degree of confidence in the certified purity value can be achieved. This, in turn, ensures the accuracy and reliability of analytical data throughout the pharmaceutical development lifecycle, ultimately contributing to the quality and safety of medicines.
European Chemicals Agency. Propan-1-ol - Substance Information. [Link]
Cheméo. Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). [Link]
Google Patents. KR101675450B1 - A method for preparing optically active 3-amino-1-propanol derivatives as an intermediate and a method for preparing (S)-duloxetine using the same.
National Institute of Standards and Technology. Standard Reference Materials. [Link]
ResearchGate. Mass Balance Method for Purity Assessment of Organic Reference Materials: for Thermolabile Materials with LC-UV Method. [Link]
ResearchGate. SPECTROFLUORIMETRIC METHOD FOR DETERMINATION OF PANTHENOL IN COSMETIC AND PHARMACEUTICAL FORMULATIONS. [Link]
National Association of Testing Authorities, Australia. Reference Materials Producers ( ISO 17034 ) Accreditation. [Link]
National Institutes of Health. Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. [Link]
National Institute of Standards and Technology. Definitions of Terms and Modes Used at NIST for Value-Assignment of Reference Materials for Chemical Measurements. [Link]
Semantic Scholar. Research Article Facile Synthesis of Propranolol and Novel Derivatives. [Link]
International Organization for Standardization. ISO 17034 Guide to International Standards for Reference Material Producers. [Link]
Separation Science. Certified reference materials for quantitative NMR. [Link]
Food and Agriculture Organization of the United Nations. PROPAN-1-OL. [Link]
National Institute of Standards and Technology. Reference materials. [Link]
ANAB. Reference Material Producer Accreditation | ISO 17034. [Link]
ResearchGate. Facile Synthesis of Propranolol and Novel Derivatives. [Link]
MDPI. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]
Perry Johnson Laboratory Accreditation, Inc. ISO 17034:2016 General requirements for the competence of reference material producers. [Link]
LinkedIn. Equivalency between Mass Balance and qNMR methodologies. [Link]
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
Google Patents. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
FILAB. Analysis and determination of propanol in the laboratory. [Link]
ResolveMass Laboratories Inc. The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. [Link]
Loba Chemie. 156-87-6 CAS | 3-AMINO-1-PROPANOL | Alcohols | Article No. 01072. [Link]
ResearchGate. Mass balance method for purity assay of phthalic acid esters: Development of primary reference materials as traceability sources in the Japan Calibration Service System | Request PDF. [Link]
Inter-Laboratory Validation and Comparison of 3-(Ethylamino)-1-Propanol Analytical Methods
Executive Summary 3-(Ethylamino)-1-propanol (3-EAP) represents a distinct analytical challenge in pharmaceutical intermediate profiling. As a secondary amine alcohol, it exhibits high polarity, basicity, and a lack of UV...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-(Ethylamino)-1-propanol (3-EAP) represents a distinct analytical challenge in pharmaceutical intermediate profiling. As a secondary amine alcohol, it exhibits high polarity, basicity, and a lack of UV-active chromophores, rendering standard C18-HPLC-UV workflows ineffective without derivatization.
This guide provides a comparative technical analysis of the two most robust methodologies for 3-EAP quantification: Direct Injection GC-FID (Gas Chromatography with Flame Ionization Detection) and HILIC-CAD (Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection).
Key Insight: While GC-FID remains the industrial workhorse for raw material assay due to its cost-efficiency, HILIC-CAD offers superior sensitivity for trace impurity profiling in complex pharmaceutical matrices where thermal degradation is a risk.
Chemical Profile & Analytical Challenges
Before selecting a method, the analyst must understand the physicochemical barriers imposed by the molecule.
Poor retention on C18 columns; elutes in the void volume.
Basicity
Secondary Amine ( ~10)
Causes severe peak tailing on standard silica due to silanol interactions.
Chromophore
None
Invisible to UV (254 nm) without derivatization.
Methodology Comparison Matrix
The following table contrasts the three primary approaches available to analytical labs.
Feature
Method A: GC-FID (Direct)
Method B: HILIC-CAD
Method C: HPLC-UV (Derivatized)
Primary Use
Assay (Raw Material), Residual Solvents
Trace Impurities, Formulation Analysis
Legacy Methods, Labs without CAD/MS
Sample Prep
Simple (Dilute & Shoot)
Simple (Dilute in ACN)
Complex (Reaction with FMOC/OPA)
Sensitivity (LOD)
Moderate (10-50 ppm)
High (< 1 ppm)
High (depends on reagent)
Linearity ()
> 0.999
> 0.995 (Polynomial fit often required)
> 0.999
Robustness
High (if column is base-deactivated)
Moderate (Sensitive to mobile phase pH)
Low (Derivative stability issues)
Throughput
High (< 15 min run)
Moderate (Equilibration needed)
Low (Reaction time + Run time)
Decision Framework: Method Selection
Figure 1: Decision tree for selecting the appropriate 3-EAP analytical method based on laboratory capability and sample matrix.
Detailed Experimental Protocols
Method A: GC-FID (The Industrial Standard)
Rationale: Direct injection is preferred for throughput. However, standard PDMS columns will result in severe tailing due to the amine group. We utilize a base-deactivated stationary phase specifically engineered for amines.
Instrument: GC with FID (e.g., Agilent 8890 or similar).
Internal Standard: 1-Butanol (chemically similar volatility, distinct retention).
Method B: HILIC-CAD (The Trace Analysis Solution)
Rationale: For trace analysis or when the molecule is in a non-volatile matrix, HILIC provides retention without derivatization. CAD detects the analyte based on mass, independent of optical properties.
Instrument: HPLC/UHPLC with Charged Aerosol Detector (e.g., Thermo Vanquish).
Column: Amide-Functionalized Silica (e.g., TSKgel Amide-80 or Waters BEH Amide),
.
Mobile Phase:
A:
Ammonium Acetate in Water, pH 9.0 (Adjusted with Ammonium Hydroxide).
B: Acetonitrile (LC-MS Grade).
Note: High pH suppresses the ionization of the amine, improving peak shape on HILIC phases.
Gradient:
0-2 min: 90% B (Isocratic hold).
2-10 min: 90%
60% B.
10-15 min: Re-equilibration at 90% B.
Flow Rate:
.
Detector Settings: Evaporation Temp
, Power Function 1.0 (for linearity).
Inter-Laboratory Validation Framework
To validate these methods across multiple sites (e.g., CRO vs. Sponsor), a structured "Round Robin" study is required following ICH Q2(R2) and ISO 5725 guidelines.
Phase 1: Study Design
Participants: Minimum 3 laboratories.
Samples:
Sample A: High Purity Standard (Reference).
Sample B: Spiked Matrix (Low Level).
Sample C: Blind Duplicate of A.
Protocol: Each lab performs
injections of each sample on 2 separate days.
Phase 2: Statistical Analysis Workflow
Figure 2: Statistical workflow for evaluating inter-laboratory precision according to ISO 5725.
Phase 3: Acceptance Criteria (Example for Assay)
Parameter
Acceptance Limit
Rationale
System Suitability (RSD)
Ensures instrument stability before analysis.
Recovery (Accuracy)
Validates extraction efficiency.
Reproducibility ()
Derived from the Horwitz equation for major components.
Intermediate Precision
Day-to-day variability within a single lab.
Troubleshooting & "Gotchas"
For GC-FID:
Ghost Peaks: 3-EAP can adhere to cold spots in the injector. Ensure the injector heater is
and use a high-quality septum to prevent bleed.
Tailing: If peaks tail, cut 10cm from the front of the column (guard column section) or replace the liner. Amine columns degrade faster than non-polar columns.
For HILIC-CAD:
Non-Linearity: CAD response is curvilinear at wide dynamic ranges. Use a polynomial regression (
) or restrict the calibration range to 2 orders of magnitude.
pH Sensitivity: The retention time of 3-EAP is highly sensitive to the buffer pH. Ensure the Ammonium Acetate buffer is freshly prepared and pH-metered, not just weighed.
References
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2] [Link]
Agilent Technologies. (2011).[1][3] Analysis of Ethanol Amines using GC-FID. Application Note 5991-0987EN. [Link]
ISO. (2019).[4] ISO 5725-2:2019 Accuracy (trueness and precision) of measurement methods and results. International Organization for Standardization. [Link]
Operational Guide: Safe Disposal and Waste Management of 3-(ethylamino)-1-Propanol
Executive Summary & Immediate Classification 3-(ethylamino)-1-Propanol (CAS: 4049-79-0) is a bifunctional molecule containing both a secondary amine and a primary alcohol. For disposal purposes, the amine functionality d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Classification
3-(ethylamino)-1-Propanol (CAS: 4049-79-0) is a bifunctional molecule containing both a secondary amine and a primary alcohol. For disposal purposes, the amine functionality dictates the waste stream .
Primary Hazard:Corrosive (pH > 11) . Causes severe skin burns and eye damage.[1][2][3]
Secondary Hazard:Combustible Liquid .[1] Flash point is estimated between 70°C–90°C (based on methyl/diethyl analogs), placing it in Class IIIA/IIIB .
Waste Classification:Basic Organic Waste .
Critical Restriction:NEVER mix with acidic waste streams (exothermic explosion risk) or oxidizing agents (fire risk).[1]
Chemical Hazard Analysis (The "Why")
To ensure safety, operators must understand the causality behind the disposal protocols. We do not simply follow rules; we manage chemical reactivity.
Property
Value (Est.*)
Operational Implication
Functional Group
Secondary Amine
High Basicity: Reacts violently with acids. Must be segregated into alkaline waste streams.
Flash Point
~75–85°C
Combustibility: While not highly flammable (Class I), it acts as fuel. Do not store near ignition sources.[1][4]
Water Solubility
Miscible
Spill Mgmt: Spreads rapidly in wet environments. Do not wash down drains; it disrupts aquatic pH and violates EPA regulations.
Reactivity
Hygroscopic
Absorbs moisture from air. Waste containers must be hermetically sealed to prevent container pressurization or degradation.
*Note: Values interpolated from structural analogs 3-(methylamino)-1-propanol and 3-(diethylamino)-1-propanol due to limited specific data for the ethyl isomer.
Critical Segregation Protocols
The most common cause of laboratory waste accidents is improper segregation. 3-(ethylamino)-1-Propanol is a Reductant and a Base .
The Incompatibility Matrix
Acids (Mineral or Organic): Mixing with acids (e.g., HCl, H₂SO₄, Acetic Acid) results in immediate, violent heat generation (exothermic neutralization). In a closed waste drum, this causes rapid pressurization and potential rupture.[3]
Oxidizers (e.g., Peroxides, Nitrates, Permanganates): Amines are organic reductants. Mixing with strong oxidizers can lead to spontaneous ignition or the evolution of toxic nitrogen oxide (NOx) gases.
Halogenated Solvents (Cautionary): While generally miscible, avoid mixing with highly reactive alkyl halides (e.g., benzyl chloride) in waste drums, as slow alkylation reactions can generate heat over time.
Step-by-Step Disposal Protocol
Phase 1: Bench-Top Collection
Objective: Safe transfer from glassware to satellite accumulation areas.
Container Selection: Use HDPE (High-Density Polyethylene) containers.
Reasoning: While glass is chemically resistant, amines can etch glass over prolonged storage. HDPE is shatter-resistant and chemically inert to amines.
Labeling: Apply a hazardous waste label immediately.
Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), Hazard Checkbox: "Corrosive" and "Toxic."
Bulking: If diluting, use Ethanol or Isopropanol .
Do NOT use: Acetone (can form imines with amines, changing the chemical profile) or Dichloromethane (halogenated waste stream).
Phase 2: Waste Stream Handover
Objective: Moving from satellite accumulation to central waste storage.
pH Verification: Before pouring into a bulk drum, verify the drum is designated for "Basic/Alkaline Organics."
Self-Validating Step: Dip a pH strip into the waste stream. It should read pH 10-12. If the drum is acidic, STOP . You are about to cause an incident.
Grounding: If pouring more than 4 Liters, ground the receiving drum to prevent static discharge, despite the high flash point.
Final Disposal Method: The approved industry standard is Incineration with Energy Recovery . This ensures complete destruction of the amine and alcohol functionalities.
Spill Contingency & Neutralization
Scenario: 500mL spill on the lab floor.
Evacuate & Ventilate: Remove ignition sources.
PPE Upgrade: Wear nitrile gloves (double gloved recommended), safety goggles, and a lab coat.
Containment: Surround the spill with an inert absorbent (Vermiculite or clay-based kitty litter).
Do NOT use: Paper towels (high surface area + combustible liquid + base = fire hazard).
Neutralization (Optional but Recommended):
Apply a weak acid neutralizer (e.g., Citric acid powder) slowly to the spill.
Observation: Wait for heat evolution to dissipate.
Cleanup: Scoop absorbed material into a hazardous waste bag. Label as "Solid Waste: Contaminated with Corrosive Amines."
Logic Flow: Waste Decision Tree
The following diagram illustrates the decision logic for segregating this specific chemical.
Figure 1: Segregation logic flow ensuring 3-(ethylamino)-1-Propanol is never mixed with incompatible waste streams.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9086, 3-Amino-1-propanol (Structural Analog). Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(ethylamino)-1-Propanol
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 3-(ethylamino)-1-Propanol, a member of the...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 3-(ethylamino)-1-Propanol, a member of the amino alcohol family, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this chemical, ensuring both personal safety and the integrity of your research.
Our recommendations are grounded in a conservative assessment of safety data for structurally analogous compounds, such as 3-amino-1-propanol and its various alkylated derivatives. The consistent hazard profile across this chemical class—corrosivity, flammability, and potential for respiratory irritation—forms the basis for the rigorous protocols outlined below.
The Foundation of Safety: Hazard Assessment
Understanding why specific PPE is required is the first step toward building a culture of safety. The primary hazards associated with amino alcohols like 3-(ethylamino)-1-Propanol necessitate a multi-faceted approach to protection.
Severe Corrosivity (Skin and Eyes): Safety Data Sheets for closely related compounds consistently classify them as corrosive, capable of causing severe skin burns and serious eye damage.[1][2] Direct contact can lead to immediate and significant tissue damage. This is the primary driver for mandatory eye, face, and hand protection.
Flammability: Many low-molecular-weight alcohols are flammable or highly flammable liquids with vapors that can form explosive mixtures with air.[3][4][5] Vapors may travel to an ignition source and flash back.[4] This necessitates not only PPE but also strict engineering and administrative controls to eliminate ignition sources.
Respiratory and Systemic Effects: Inhalation of vapors may cause respiratory tract irritation.[3][6][7] High concentrations can lead to central nervous system effects, including drowsiness and dizziness.[3][5][6] Ingestion is also harmful and can cause severe damage to the gastrointestinal tract.[1][2]
Core Protective Equipment: Your First Line of Defense
Based on the hazard profile, a specific ensemble of PPE is required. The level of protection can be scaled based on the quantity of the substance being handled and the nature of the procedure.
Eye and Face Protection
Due to the severe risk of eye damage, this is a non-negotiable requirement.
Minimum Requirement: At all times when handling 3-(ethylamino)-1-Propanol, chemical splash goggles that comply with ANSI Z87.1 standards are mandatory.[8] These provide a seal around the eyes, offering protection from splashes that standard safety glasses do not.
Enhanced Protection: For procedures involving larger volumes (>100 mL), heating, pressurization, or a significant risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[8] A face shield alone does not provide adequate eye protection.[8]
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical.
Glove Selection: Choose gloves made of a material resistant to amino alcohols. While specific breakthrough data for 3-(ethylamino)-1-Propanol is not available, nitrile or neoprene gloves are generally suitable for incidental splash protection. For prolonged contact or immersion, consult the glove manufacturer's chemical resistance guide.
Proper Technique: Always inspect gloves for tears or punctures before use.[9] Use proper removal techniques to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing gloves.[2]
Skin and Body Protection
Protecting exposed skin is crucial to prevent chemical burns.
Standard Use: A flame-resistant laboratory coat is the minimum requirement for all procedures.
High-Risk Operations: When transferring large quantities or during operations with a high splash potential, supplement your lab coat with a chemical-resistant apron. For extensive handling, impervious protective clothing may be necessary.[9] Ensure legs and feet are covered; closed-toe shoes are mandatory.
Respiratory Protection
The primary method for controlling respiratory hazards is through engineering controls.
Primary Control: All work with 3-(ethylamino)-1-Propanol must be conducted in a certified chemical fume hood to minimize vapor inhalation.[4][10]
When Respirators are Needed: In the event of a large spill, a failure of engineering controls, or in poorly ventilated areas, respiratory protection is essential. A full-face respirator with organic vapor cartridges is recommended in such situations.[9] All respirator use must be done under a formal respiratory protection program that includes fit-testing and training, in accordance with NIOSH guidelines.[11]
Operational Plan: From Benchtop to Disposal
A robust safety plan extends beyond simply wearing PPE. It encompasses every step of the chemical's lifecycle in the laboratory.
PPE Selection Protocol
The following table summarizes recommended PPE levels for various laboratory tasks.
Air-Purifying Respirator with Organic Vapor Cartridges
The decision-making process for selecting appropriate PPE can be visualized as a workflow.
Caption: PPE selection workflow for 3-(ethylamino)-1-Propanol.
Step-by-Step Handling Procedure
Preparation: Before handling the chemical, ensure the chemical fume hood is operational. Clear the workspace of unnecessary items.
PPE Donning: Don PPE in the following order: lab coat, chemical splash goggles, face shield (if needed), and finally, gloves.
Chemical Handling: Perform all manipulations well inside the fume hood. Use non-sparking tools and ensure containers are grounded and bonded during transfers to prevent static discharge.[4]
Post-Handling: Tightly close all containers.[2] Decontaminate any surfaces.
PPE Doffing: Remove PPE carefully to avoid self-contamination. Remove gloves first, followed by the apron (if used), face shield, goggles, and lab coat.
Hygiene: Wash hands and any exposed skin thoroughly with soap and water.[2]
Emergency and Disposal Plan
Accidental Release Measures
Evacuate: Immediately alert others and evacuate the immediate area.
Ventilate: Ensure the area is well-ventilated, if safe to do so.
PPE: Don the appropriate spill cleanup PPE, including respiratory protection.[10]
Containment: Use an inert, non-combustible absorbent material like sand or vermiculite to contain the spill.[10] Do not allow the spill to enter drains.[1][10]
Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[10]
First Aid
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with plenty of water and soap. Seek immediate medical attention.[3][7]
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[9]
Ingestion: Do NOT induce vomiting.[2][7] Rinse mouth with water and seek immediate medical attention.[2]
Disposal of Contaminated Materials
All materials contaminated with 3-(ethylamino)-1-Propanol, including used PPE, absorbent materials, and empty containers, must be treated as hazardous waste.[12] Place them in a clearly labeled, sealed container for disposal through an approved hazardous waste contractor, in accordance with all local, state, and federal regulations.[4][7]
References
Greenfield Global. (2015). SAFETY DATA SHEET - Propyl alcohol, N-(1-Propanol). Retrieved from [Link]
Loba Chemie. (2016). 3-AMINO-1-PROPANOL 99% FOR SYNTHESIS MSDS. Retrieved from [Link]
Lab Alley. (n.d.). Propanol Safety & Hazards. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 1-Propanol. Retrieved from [Link]
Lab Alley. (n.d.). How to Safely Dispose of Propanol. Retrieved from [Link]
Centers for Disease Control and Prevention (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards - Ethanolamine. Retrieved from [Link]
Brown University. (n.d.). Personal Protective Equipment. Environmental Health and Safety. Retrieved from [Link]